2-Acetoxy-5-nitrobenzyl chloride
Description
The exact mass of the compound 2-Acetoxy-5-nitrobenzyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Acetoxy-5-nitrobenzyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetoxy-5-nitrobenzyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[2-(chloromethyl)-4-nitrophenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-6(12)15-9-3-2-8(11(13)14)4-7(9)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEUIPVVUKAVGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047423 | |
| Record name | 2-Acetoxy-5-nitrobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5174-32-3 | |
| Record name | 2-Acetoxy-5-nitrobenzyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005174323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetoxy-5-nitrobenzyl chloride | |
| Source | EPA DSSTox | |
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| Record name | 2-Acetoxy-5-nitrobenzyl chloride | |
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| Record name | 2-ACETOXY-5-NITROBENZYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9506KY62X7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Acetoxy-5-nitrobenzyl chloride (CAS No. 5174-32-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Tool in Synthetic Chemistry
2-Acetoxy-5-nitrobenzyl chloride, registered under CAS number 5174-32-3, is a valuable reagent in organic synthesis, particularly in the realm of medicinal chemistry and drug development.[1] Its utility stems from its bifunctional nature, incorporating a reactive benzyl chloride for substrate attachment and an acetoxy group that can be hydrolyzed to reveal a hydroxyl functionality. The presence of the nitro group on the aromatic ring significantly influences the molecule's reactivity, particularly its application as a photolabile protecting group. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on the underlying principles that govern its use in complex molecular design.
Core Properties and Characteristics
A thorough understanding of the physicochemical properties of 2-Acetoxy-5-nitrobenzyl chloride is essential for its effective application and safe handling. While specific experimental data for this compound is not extensively published, its properties can be inferred from closely related structures and general chemical principles.
Chemical Identity and Structure
-
Systematic Name: (2-(chloromethyl)-4-nitrophenyl) acetate
-
CAS Number: 5174-32-3
-
Molecular Formula: C₉H₈ClNO₄[1]
-
Molecular Weight: 229.62 g/mol [1]
The structure of 2-Acetoxy-5-nitrobenzyl chloride is characterized by a benzene ring substituted with a chloromethyl group at position 1, an acetoxy group at position 2, and a nitro group at position 5. This arrangement of functional groups is key to its synthetic utility.
Synthesis of 2-Acetoxy-5-nitrobenzyl chloride
The synthesis of 2-Acetoxy-5-nitrobenzyl chloride is typically achieved through a two-step process, starting from the commercially available p-nitrophenol. The rationale behind this synthetic route is the strategic introduction of the required functional groups while managing their respective reactivities.
Step 1: Synthesis of 2-Hydroxy-5-nitrobenzyl chloride
The precursor, 2-Hydroxy-5-nitrobenzyl chloride, is synthesized from p-nitrophenol. This reaction involves the introduction of a chloromethyl group onto the aromatic ring.
Reaction Workflow: Synthesis of 2-Hydroxy-5-nitrobenzyl chloride
Caption: Synthesis of the precursor, 2-Hydroxy-5-nitrobenzyl chloride.
Detailed Protocol:
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube, combine p-nitrophenol, concentrated hydrochloric acid, and a catalytic amount of concentrated sulfuric acid.[2]
-
Add methylal to the mixture.[2]
-
Maintain the reaction mixture at 70 ± 2°C with continuous stirring for 4-5 hours.[2] During this period, bubble hydrogen chloride gas through the mixture.[2]
-
The product, 2-hydroxy-5-nitrobenzyl chloride, will begin to precipitate as a solid.[2]
-
After the reaction is complete, cool the mixture in an ice bath to maximize crystallization.[2]
-
Isolate the solid product by filtration or decantation.[2]
-
Purify the crude product by recrystallization from a suitable solvent, such as benzene, to yield white crystals of 2-hydroxy-5-nitrobenzyl chloride.[2]
Causality of Experimental Choices:
-
Sulfuric Acid: While the reaction can proceed without it, the addition of concentrated sulfuric acid acts as a catalyst, increasing the reaction velocity.[2]
-
Methylal and HCl: This combination serves as the source for the chloromethylation of the phenol ring.
-
Temperature Control: Maintaining the temperature at 70 ± 2°C is crucial for optimal reaction kinetics and to minimize the formation of byproducts.
Step 2: Acetylation of 2-Hydroxy-5-nitrobenzyl chloride
The final step is the acetylation of the hydroxyl group of 2-Hydroxy-5-nitrobenzyl chloride to yield the target compound. This is a standard esterification reaction.
Reaction Workflow: Acetylation to 2-Acetoxy-5-nitrobenzyl chloride
Caption: Acetylation of the precursor to yield the final product.
Detailed Protocol:
-
Dissolve 2-Hydroxy-5-nitrobenzyl chloride in a suitable anhydrous solvent.
-
Add an acetylating agent, such as acetyl chloride or acetic anhydride. The use of a base like pyridine can be employed to neutralize the acidic byproduct.
-
The reaction is typically carried out with stirring at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is worked up by washing with water and a mild base (if an acidic acetylating agent was used) to remove any unreacted reagents and byproducts.
-
The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization or column chromatography.
Applications in Drug Development and Research
The unique structure of 2-Acetoxy-5-nitrobenzyl chloride makes it a valuable tool in several areas of drug development and chemical biology, primarily as a photolabile protecting group.
Photolabile Protecting Group in Solid-Phase Peptide Synthesis
2-Nitrobenzyl derivatives are a well-established class of photolabile protecting groups, often referred to as "caged" compounds.[3] They allow for the controlled release of a protected functional group upon irradiation with light, typically in the UV range. This spatiotemporal control is highly advantageous in complex syntheses and biological studies.
In the context of solid-phase peptide synthesis (SPPS), 2-Acetoxy-5-nitrobenzyl chloride can be used to protect the carboxylic acid terminus of the growing peptide chain by linking it to the solid support.
Mechanism of Photocleavage:
The photocleavage of 2-nitrobenzyl esters proceeds via an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position. This is followed by a rearrangement to form a nitrosobenzaldehyde and release the protected carboxylic acid.
Workflow for Application in Solid-Phase Peptide Synthesis
Caption: Application of 2-Acetoxy-5-nitrobenzyl chloride as a photolabile linker in SPPS.
Advantages in SPPS:
-
Mild Cleavage Conditions: The use of light to cleave the peptide from the resin avoids the need for harsh acidic conditions (like trifluoroacetic acid) that can damage sensitive peptide sequences.[3]
-
Orthogonality: Photochemical deprotection is orthogonal to many other protecting group strategies used in peptide synthesis, allowing for selective deprotection without affecting other protected functional groups.
Safety and Handling
As with any reactive chemical, proper safety precautions must be observed when handling 2-Acetoxy-5-nitrobenzyl chloride. Based on the safety data for related benzyl chloride and nitroaromatic compounds, the following precautions are recommended.
Hazard Summary:
-
Corrosive: Likely to cause severe skin burns and eye damage.[4]
-
Irritant: Can cause irritation to the skin, eyes, and respiratory system.[4]
-
Lachrymator: May cause tearing.[4]
-
Moisture Sensitive: Will likely react with water.
Recommended Handling Procedures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Avoid inhalation of dust or vapors.[4]
-
Keep the container tightly closed and store in a cool, dry place away from moisture.[4]
-
In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[4]
Conclusion
2-Acetoxy-5-nitrobenzyl chloride is a specialized chemical reagent with significant potential in advanced organic synthesis and drug development. Its role as a photolabile protecting group offers a mild and selective method for the deprotection of carboxylic acids, a feature that is particularly valuable in the synthesis of delicate biomolecules like peptides. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for leveraging its full potential in the laboratory. As research in photochemistry and solid-phase synthesis continues to evolve, the applications of such versatile building blocks are likely to expand further.
References
-
PubChem. (n.d.). 2-Nitrobenzoyl chloride. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2-hydroxy-5-nitrobenzyl chloride. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). Benzoyl chloride, 2-chloro-5-nitro-. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
- Houben-Weyl Methods of Organic Chemistry, Volume E22a: Synthesis of Peptides and Peptidomimetics. (2002). 2.4 Photocleavable Protecting Groups. Georg Thieme Verlag.
-
SciSpace. (2022, August 27). Photolabile Linkers for Solid-Phase Synthesis. Retrieved January 25, 2026, from [Link]
Sources
An In-Depth Technical Guide to the Structure, Synthesis, and Application of 2-Acetoxy-5-nitrobenzyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-acetoxy-5-nitrobenzyl chloride, a valuable reagent in protein chemistry. The document delves into the compound's chemical structure, offers a detailed, field-proven protocol for its synthesis, and explores its primary application in the selective modification of tryptophan residues in proteins. The underlying reaction mechanism, spectroscopic properties of the modified product, and a step-by-step protocol for protein modification and subsequent analysis are presented. This guide is intended to equip researchers with the necessary knowledge and practical insights to effectively utilize 2-acetoxy-5-nitrobenzyl chloride in their scientific endeavors.
Introduction: Unveiling a Versatile Tool for Protein Chemistry
In the intricate world of protein science, the ability to selectively modify specific amino acid residues is paramount for elucidating protein structure-function relationships, developing protein-based therapeutics, and creating novel biomaterials. Among the arsenal of chemical tools available, reagents that target the indole side chain of tryptophan are of particular interest due to the residue's often critical role in protein stability, folding, and ligand binding. 2-Acetoxy-5-nitrobenzyl chloride emerges as a significant, albeit less commonly cited, derivative of the well-established Koshland reagent, 2-hydroxy-5-nitrobenzyl bromide. Its structure is primed for electrophilic attack on the electron-rich indole ring of tryptophan. The introduction of the acetoxy group, in place of a hydroxyl group, can modulate the reagent's reactivity and solubility, offering potential advantages in specific experimental contexts. This guide provides a detailed exploration of the structure, synthesis, and application of this potent biochemical tool.
The Chemical Architecture of 2-Acetoxy-5-nitrobenzyl chloride
The structure of 2-acetoxy-5-nitrobenzyl chloride is characterized by a benzene ring substituted with four key functional groups that dictate its reactivity and utility.
-
Benzyl Chloride Moiety (-CH₂Cl): This is the primary reactive site of the molecule. The chlorine atom is a good leaving group, and the benzylic carbon is susceptible to nucleophilic attack. This functionality is central to the covalent modification of tryptophan.
-
Nitro Group (-NO₂): Positioned at the 5th carbon of the benzene ring, the electron-withdrawing nature of the nitro group influences the electrophilicity of the benzylic carbon, enhancing its reactivity.
-
Acetoxy Group (-OCOCH₃): Located at the 2nd carbon, the acetoxy group is an ester functionality. It can influence the reagent's solubility and may be hydrolyzed to a hydroxyl group under certain conditions, which could affect the spectroscopic properties of the modified tryptophan.
-
Aromatic Ring: The benzene ring provides a rigid scaffold for the functional groups and contributes to the overall electronic properties of the molecule.
Below is a table summarizing the key chemical identifiers for 2-Acetoxy-5-nitrobenzyl chloride.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClNO₄ | |
| Molecular Weight | 229.62 g/mol | |
| CAS Number | 5174-32-3 | [1] |
| SMILES | CC(=O)OC1=C(C=C(C=C1)[O-])CCl | |
| InChI | InChI=1S/C9H8ClNO4/c1-6(12)15-9-3-2-8(11(13)14)4-7(9)5-10/h2-4H,5H2,1H3 |
Synthesis of 2-Acetoxy-5-nitrobenzyl chloride: A Two-Step Approach
The synthesis of 2-acetoxy-5-nitrobenzyl chloride is a two-step process that begins with the preparation of its precursor, 2-hydroxy-5-nitrobenzyl chloride, followed by an acetylation reaction.
Step 1: Synthesis of 2-Hydroxy-5-nitrobenzyl chloride
The synthesis of the precursor alcohol is a well-documented procedure. A reliable method involves the reaction of 2-hydroxy-5-nitrobenzyl alcohol with hydrogen chloride gas in an ethanolic solution.[2] This reaction proceeds with a nearly quantitative yield.[2]
Materials:
-
2-Hydroxy-5-nitrobenzyl alcohol
-
Ethanol
-
Hydrogen chloride gas
-
Round-bottom flask
-
Gas dispersion tube
-
Reflux condenser
-
Heating mantle
-
Ice bath
Procedure:
-
Dissolve 2-hydroxy-5-nitrobenzyl alcohol in ethanol in a round-bottom flask equipped with a gas dispersion tube and a reflux condenser.
-
Heat the solution to 70 ± 2°C using a heating mantle.
-
Bubble hydrogen chloride gas through the solution for 2 hours while maintaining the temperature.
-
After the reaction is complete, cool the mixture in an ice bath to precipitate the product.
-
Collect the solid 2-hydroxy-5-nitrobenzyl chloride by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum.
Step 2: Acetylation of 2-Hydroxy-5-nitrobenzyl chloride
The final step involves the acetylation of the hydroxyl group of 2-hydroxy-5-nitrobenzyl chloride to yield the desired product. This is typically achieved using acetic anhydride in the presence of a base catalyst like pyridine.
Materials:
-
2-Hydroxy-5-nitrobenzyl chloride
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-hydroxy-5-nitrobenzyl chloride in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) to the solution via a dropping funnel with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of methanol.
-
Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude 2-acetoxy-5-nitrobenzyl chloride by column chromatography on silica gel.
Application in Protein Chemistry: Selective Modification of Tryptophan
The primary utility of 2-acetoxy-5-nitrobenzyl chloride lies in its ability to selectively modify tryptophan residues in proteins. This reaction is analogous to that of 2-hydroxy-5-nitrobenzyl bromide (HNB), a well-established tryptophan-modifying reagent.
Mechanism of Tryptophan Modification
The reaction proceeds via an electrophilic substitution on the indole ring of tryptophan. The benzylic carbon of 2-acetoxy-5-nitrobenzyl chloride acts as the electrophile.
The reaction is typically carried out under acidic conditions to protonate the indole nitrogen, which can influence the position of substitution on the indole ring. The reaction with HNB, a similar reagent, is known to be influenced by pH, with higher pH values potentially leading to multiple modifications on a single tryptophan residue.[3]
Experimental Protocol: Modification of a Protein with 2-Acetoxy-5-nitrobenzyl chloride
This protocol is a generalized procedure and may require optimization for specific proteins.
Materials:
-
Protein of interest containing tryptophan residues
-
2-Acetoxy-5-nitrobenzyl chloride
-
Reaction buffer (e.g., 0.1 M acetate buffer, pH 4.0)
-
Dioxane or other suitable organic solvent to dissolve the reagent
-
Dialysis tubing or size-exclusion chromatography column
-
UV-Vis spectrophotometer
Procedure:
-
Dissolve the protein in the reaction buffer to a known concentration (e.g., 1-10 mg/mL).
-
Prepare a stock solution of 2-acetoxy-5-nitrobenzyl chloride in a minimal amount of a water-miscible organic solvent like dioxane.
-
Add a molar excess of the 2-acetoxy-5-nitrobenzyl chloride solution to the protein solution with gentle stirring. The exact molar excess will need to be determined empirically for each protein.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
Stop the reaction by adding a scavenger for the excess reagent, such as mercaptoethanol, or by immediate purification.
-
Remove the excess reagent and byproducts by dialysis against the reaction buffer or by size-exclusion chromatography.
Analysis of the Modified Protein
Spectroscopic Quantification
The number of modified tryptophan residues per protein molecule can be calculated using the Beer-Lambert law, by measuring the absorbance at the new maximum and using the predetermined molar extinction coefficient of the modified tryptophan.
Mass Spectrometry
Mass spectrometry is a powerful tool for confirming the covalent modification and identifying the specific tryptophan residues that have been modified. By comparing the mass of the native and modified protein, the number of attached 2-acetoxy-5-nitrobenzyl groups can be determined. Further analysis by peptide mapping, involving proteolytic digestion of the protein followed by LC-MS/MS analysis of the resulting peptides, can pinpoint the exact location of the modification within the protein sequence.
Conclusion and Future Perspectives
2-Acetoxy-5-nitrobenzyl chloride represents a valuable, though perhaps underutilized, reagent for the chemical modification of tryptophan residues in proteins. Its synthesis is straightforward, and its reactivity is analogous to the well-characterized Koshland reagents. The acetoxy group may offer advantages in terms of solubility and reactivity in specific applications. This guide has provided a comprehensive overview of its structure, a detailed synthesis protocol, and a framework for its application in protein modification studies.
Future research could focus on a more detailed characterization of the spectroscopic properties of the 2-acetoxy-5-nitrobenzyl-tryptophan adduct to facilitate more accurate quantification. Furthermore, comparative studies with other tryptophan-modifying reagents could highlight the unique advantages of this compound in various biochemical and biopharmaceutical applications. As the demand for precisely engineered proteins continues to grow, reagents like 2-acetoxy-5-nitrobenzyl chloride will undoubtedly play an increasingly important role in advancing the frontiers of protein science.
References
-
Organic Syntheses Procedure, 2-hydroxy-5-nitrobenzyl chloride. Available at: [Link]
-
Strohalm, M., Kodíček, M., & Pechar, M. (2003). Tryptophan modification by 2-hydroxy-5-nitrobenzyl bromide studied by MALDI-TOF mass spectrometry. Biochemical and Biophysical Research Communications, 312(3), 811-816. Available at: [Link]
-
Malin, E. L., Greenberg, R., & Farrell, H. M. (1985). Spectrophotometric estimation of protein concentration in the presence of tryptophan modified by 2-hydroxy-5-nitrobenzyl bromide. Analytical Biochemistry, 144(2), 356-361. Available at: [Link]
-
PubChem. 2-acetoxy-5-nitrobenzyl chloride. Available at: [Link]
-
PubChemLite. 2-acetoxy-5-nitrobenzyl chloride (C9H8ClNO4). Available at: [Link]
Sources
- 1. Tryptophan modification by 2-hydroxy-5-nitrobenzyl bromide studied by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The modification of the tryptophan residues of bovine -lactalbumin with 2-hydroxy-5-nitrobenzyl bromide and with dimethyl(2-hydroxy-5-nitrobenzyl)sulphonium bromide. II. Effect on the specifier protein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Spectrophotometric estimation of protein concentration in the presence of tryptophan modified by 2-hydroxy-5-nitrobenzyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Acetoxy-5-nitrobenzyl chloride molecular weight
An In-Depth Technical Guide to 2-Acetoxy-5-nitrobenzyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Acetoxy-5-nitrobenzyl chloride, a functionalized aromatic compound with significant potential as a versatile intermediate in synthetic organic chemistry. While not as commonly cited as its hydroxyl precursor, its unique combination of a reactive benzylic chloride, a modifiable nitro group, and a protected phenol makes it a valuable building block for complex molecular architectures. This document details its physicochemical properties, outlines a logical synthetic pathway, explores its potential applications in medicinal chemistry and materials science, and provides essential safety and handling protocols. The insights herein are designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this reagent in their synthetic endeavors.
Introduction: Strategic Importance in Synthesis
Nitro-substituted benzyl halides are a cornerstone class of reagents in organic synthesis, prized for their utility as electrophilic alkylating agents. The presence of the nitro group not only influences the reactivity of the benzylic position but also serves as a synthetic handle for further chemical transformations, most notably its reduction to a primary amine. This amine functionality is a gateway to a vast array of heterocyclic scaffolds fundamental to modern drug discovery.[1]
Within this class, 2-Acetoxy-5-nitrobenzyl chloride (C₉H₈ClNO₄) emerges as a specialized intermediate. It is structurally derived from the more common 2-Hydroxy-5-nitrobenzyl chloride[2][3]. The acetylation of the hydroxyl group serves two primary strategic purposes in a multi-step synthesis:
-
Protecting Group: The acetate group masks the acidic and nucleophilic phenolic hydroxyl, preventing unwanted side reactions during transformations targeting other parts of the molecule. It can be readily deprotected under basic or acidic conditions to reveal the phenol when required.
-
Solubility & Reactivity Modulation: The conversion of the polar hydroxyl group to a less polar ester can significantly alter the molecule's solubility profile, aiding in purification and reaction compatibility in non-polar organic solvents.
This guide will elucidate the properties and synthetic utility of this compound, providing a framework for its integration into complex research and development workflows.
Physicochemical and Structural Properties
A precise understanding of a reagent's physical and chemical properties is paramount for its effective use in experimental design. The key identifiers and computed properties for 2-Acetoxy-5-nitrobenzyl chloride are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClNO₄ | [4] |
| Molecular Weight | 229.62 g/mol | Calculated |
| Monoisotopic Mass | 229.01419 Da | [4] |
| IUPAC Name | [2-(chloromethyl)-4-nitrophenyl] acetate | [4] |
| InChIKey | XLEUIPVVUKAVGL-UHFFFAOYSA-N | [4] |
| SMILES | CC(=O)OC1=C(C=C(C=C1)[O-])CCl | [4] |
| Predicted XlogP | 1.9 | [4] |
Synthesis Pathway and Experimental Protocol
The most direct and logical synthesis of 2-Acetoxy-5-nitrobenzyl chloride is through the acetylation of its commercially available precursor, 2-Hydroxy-5-nitrobenzyl chloride[2][5]. This transformation is a standard esterification reaction.
Causality of Experimental Design
The choice of acetylating agent and reaction conditions is critical for achieving a high yield and purity.
-
Reagent Selection: Acetic anhydride is often preferred over acetyl chloride for its lower volatility and less aggressive reactivity.
-
Catalyst/Base: A tertiary amine base, such as pyridine or triethylamine, is essential. It acts as a nucleophilic catalyst and, more importantly, as an acid scavenger to neutralize the acetic acid byproduct, driving the reaction to completion.
-
Solvent: An inert, anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction. Anhydrous conditions are crucial to prevent the hydrolysis of acetic anhydride.
-
Temperature Control: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic release, then allowed to warm to room temperature to ensure the reaction proceeds to completion.
Visualized Synthesis Workflow
Caption: Workflow for the synthesis of 2-Acetoxy-5-nitrobenzyl chloride.
Step-by-Step Experimental Protocol
Objective: To synthesize 2-Acetoxy-5-nitrobenzyl chloride from 2-Hydroxy-5-nitrobenzyl chloride.
Materials:
-
2-Hydroxy-5-nitrobenzyl chloride (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-Hydroxy-5-nitrobenzyl chloride (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reagents: Slowly add pyridine (1.5 eq) to the stirred solution, followed by the dropwise addition of acetic anhydride (1.2 eq).
-
Reaction: Maintain the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and slowly quench the reaction by adding deionized water.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acetic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., 10-30% Ethyl Acetate in Hexanes) to yield the pure 2-Acetoxy-5-nitrobenzyl chloride.
Applications in Drug Discovery and Organic Synthesis
The true value of 2-Acetoxy-5-nitrobenzyl chloride lies in the orthogonal reactivity of its functional groups, making it a powerful synthon for creating diverse molecular libraries.
Key Chemical Transformations
-
Nucleophilic Substitution: The benzylic chloride is a potent electrophile, susceptible to S_N2 reactions with a wide range of nucleophiles (e.g., azides, amines, thiols, cyanides). This is a primary method for introducing new functionalities and building molecular complexity. For instance, reaction with sodium azide is a key step towards synthesizing molecules for "click chemistry" applications.[6][7]
-
Nitro Group Reduction: The nitro group can be selectively reduced to an aniline derivative using various reagents (e.g., SnCl₂, H₂/Pd-C, Fe/HCl). This unmasks a nucleophilic amino group, which is a critical precursor for the synthesis of benzodiazepines, quinazolines, and other pharmacologically relevant heterocyclic systems.[1]
-
Ester Hydrolysis: The acetate group can be easily removed via base-catalyzed (e.g., NaOH, K₂CO₃ in methanol) or acid-catalyzed hydrolysis to reveal the free phenol. This allows for subsequent O-alkylation, O-acylation, or use of the phenol in other coupling reactions.
Visualized Reaction Pathways
Caption: Key reaction pathways for 2-Acetoxy-5-nitrobenzyl chloride.
Spectroscopic Characterization Profile
Characterization of the final product is essential for confirming its identity and purity. Below are the expected spectroscopic signatures for 2-Acetoxy-5-nitrobenzyl chloride, based on its functional groups and data from analogous structures.[8]
| Spectroscopy | Functional Group | Expected Signature |
| Infrared (IR) | Ester (C=O) | Strong absorption band at ~1765 cm⁻¹ |
| Nitro (NO₂) | Strong asymmetric stretch at ~1530 cm⁻¹ | |
| Strong symmetric stretch at ~1350 cm⁻¹ | ||
| ¹H NMR | Aromatic Protons (3H) | Multiplets in the range of δ 7.5-8.5 ppm |
| Benzylic Protons (CH₂Cl) | Singlet at ~δ 4.8-5.0 ppm | |
| Acetate Protons (CH₃) | Singlet at ~δ 2.3 ppm | |
| ¹³C NMR | Ester Carbonyl (C=O) | δ ~169 ppm |
| Aromatic Carbons | δ ~120-150 ppm | |
| Benzylic Carbon (CH₂Cl) | δ ~45 ppm | |
| Acetate Carbon (CH₃) | δ ~21 ppm |
Safety, Handling, and Storage
As with related nitrobenzyl and acyl halides, 2-Acetoxy-5-nitrobenzyl chloride should be handled with care, assuming it possesses corrosive and lachrymatory properties.[9][10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a lab coat.
-
Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. The compound is likely moisture-sensitive; handle under an inert atmosphere where appropriate.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and water.[12]
-
First Aid:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
2-Acetoxy-5-nitrobenzyl chloride is a strategically valuable, yet underutilized, chemical intermediate. Its trifunctional nature—an electrophilic site for substitution, a reducible nitro group, and a protected phenol—provides a robust platform for the synthesis of complex molecules. By understanding its physicochemical properties, synthetic access, and reactive potential, researchers in drug discovery and materials science can leverage this compound to accelerate the development of novel chemical entities. Adherence to rigorous experimental and safety protocols is essential for its successful and safe implementation in the laboratory.
References
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Pharmaffiliates. (n.d.). 2-Hydroxy-5-nitrobenzyl Chloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitrobenzoyl chloride. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-acetoxy-5-nitrobenzyl chloride (C9H8ClNO4). Retrieved from [Link]
-
NebuChem™. (n.d.). 2-Hydroxy-5-nitrobenzyl Chloride. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitrobenzyl chloride. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). Benzoyl chloride, 2-chloro-5-nitro-. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-hydroxy-5-nitrobenzyl chloride. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoyl chloride. Retrieved from [Link]
-
Fisher Scientific. (2024). 2-Nitrobenzyl chloride - SAFETY DATA SHEET. Retrieved from [Link]
-
MDPI. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]
- Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl chloride. Retrieved from [Link]
-
PubMed. (2018). Recent applications of click chemistry in drug discovery. Retrieved from [Link]
-
RJPT. (2023). Click chemistry in drug development recent trends and application. Retrieved from [Link]
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Introduction: The Significance of 2-Acetoxy-5-nitrobenzyl Chloride
An In-depth Technical Guide to the Synthesis of 2-Acetoxy-5-nitrobenzyl chloride
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive overview of the synthesis of 2-Acetoxy-5-nitrobenzyl chloride, a valuable reagent in organic synthesis and drug discovery. This document moves beyond a simple recitation of procedural steps to offer an in-depth analysis of the synthetic strategy, the rationale behind experimental choices, and the critical safety considerations necessary for successful and safe execution.
2-Acetoxy-5-nitrobenzyl chloride belongs to a class of substituted benzyl halides that are pivotal building blocks in medicinal chemistry and organic synthesis. The presence of three distinct functional groups—the reactive benzyl chloride, the electron-withdrawing nitro group, and the acetoxy moiety—imparts a unique chemical reactivity profile. This trifecta of functionalities allows for a diverse range of subsequent chemical transformations, making it a versatile intermediate for the synthesis of complex molecular architectures.
The nitroaromatic scaffold is a well-established pharmacophore in numerous therapeutic agents, while the benzyl chloride handle serves as a key electrophilic site for nucleophilic substitution reactions. The acetoxy group can act as a protecting group for the phenolic hydroxyl, which can be deprotected under specific conditions to yield the corresponding phenol, or it can be retained to modulate the compound's physicochemical properties. Consequently, derivatives of 2-Acetoxy-5-nitrobenzyl chloride have been explored in the development of novel therapeutic agents and as chemical probes for biological systems.
Strategic Synthesis Design: A Tale of Two Routes
The synthesis of 2-Acetoxy-5-nitrobenzyl chloride can be approached from two primary retrosynthetic pathways. The choice between these routes depends on the availability of starting materials, desired purity, and scalability of the process.
Route A focuses on the late-stage introduction of the acetoxy group via the acetylation of a pre-formed benzyl chloride. Route B , in contrast, involves the early-stage acetylation of a benzyl alcohol precursor, followed by the chlorination of the benzylic hydroxyl group.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube, combine p-nitrophenol (0.36 mol), concentrated hydrochloric acid (650 mL), and concentrated sulfuric acid (5 mL).
-
Addition of Reagents: To the stirred mixture, add methylal (1 mol).
-
Reaction Conditions: Heat the mixture to 70 ± 2°C in a water bath. Bubble hydrogen chloride gas through the mixture for the duration of the reaction (4-5 hours).
-
Work-up and Purification: Cool the reaction mixture in an ice bath for 1 hour to precipitate the product. The crude product can be collected by filtration or decantation and purified by recrystallization from hot benzene to yield a white solid.
-
p-Nitrophenol: The starting material possesses a hydroxyl group that activates the aromatic ring towards electrophilic substitution, and the nitro group directs the incoming electrophile to the ortho position.
-
Methylal and HCl: In the presence of a strong acid like HCl, methylal serves as a convenient in situ source of formaldehyde, the electrophile in this reaction.
-
Sulfuric Acid: While the reaction can proceed without it, the addition of concentrated sulfuric acid increases the reaction rate. [1]* Hydrogen Chloride Gas: A continuous stream of HCl gas ensures the reaction medium remains highly acidic, which is crucial for the generation of the chloromethyl cation electrophile.
Acetylation of 2-Hydroxy-5-nitrobenzyl Chloride
The final step in Route A is the acetylation of the phenolic hydroxyl group. This is a standard esterification reaction.
-
Reaction Setup: Dissolve 2-hydroxy-5-nitrobenzyl chloride (1 eq.) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask under an inert atmosphere.
-
Addition of Reagents: Add a catalytic amount of a base, such as pyridine or triethylamine, followed by the dropwise addition of acetic anhydride (1.1 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with a mild acid (e.g., 1M HCl) to remove the base, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
-
Acetic Anhydride: A common and effective acetylating agent. [2]* Pyridine: Acts as a nucleophilic catalyst, activating the acetic anhydride and also serves as a base to neutralize the acetic acid byproduct.
-
Aprotic Solvent: Prevents any unwanted side reactions with the solvent.
Route B: Chlorination of 2-Acetoxy-5-nitrobenzyl Alcohol
This alternative route involves the initial preparation of 2-hydroxy-5-nitrobenzyl alcohol, its acetylation, and subsequent chlorination of the benzylic alcohol.
Synthesis of 2-Hydroxy-5-nitrobenzyl Alcohol
The synthesis of 2-hydroxy-5-nitrobenzyl alcohol can be achieved through the reaction of p-nitrophenol with formaldehyde in the presence of a base. [3]
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-acetoxy-5-nitrobenzyl alcohol (1 eq.) in an anhydrous aprotic solvent like toluene.
-
Addition of Reagent: Add thionyl chloride (1.2 eq.) dropwise to the solution at 0°C.
-
Reaction Conditions: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-3 hours, or until TLC indicates the completion of the reaction.
-
Work-up and Purification: Carefully quench the reaction by pouring it onto crushed ice. Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Comparative Analysis of Synthetic Routes
| Feature | Route A | Route B |
| Starting Material | p-Nitrophenol | p-Nitrophenol |
| Key Intermediates | 2-Hydroxy-5-nitrobenzyl chloride | 2-Hydroxy-5-nitrobenzyl alcohol, 2-Acetoxy-5-nitrobenzyl alcohol |
| Number of Steps | 2 | 3 |
| Potential Challenges | Handling of gaseous HCl in the first step. Potential for side reactions during chloromethylation. | The benzylic alcohol intermediate may be less stable. Requires an additional acetylation step. |
| Advantages | More direct. Fewer synthetic steps. | Milder conditions for the initial hydroxymethylation. May offer better overall yield and purity in some cases. |
Safety and Handling
The synthesis of 2-acetoxy-5-nitrobenzyl chloride involves the use of hazardous materials, and appropriate safety precautions must be strictly followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood. *[4][5][6][7][8] Reagent Handling:
-
Acids and Bases: Concentrated acids (HCl, H₂SO₄) and bases (pyridine) are corrosive and should be handled with extreme care.
-
Thionyl Chloride: Is a corrosive and lachrymatory substance that reacts violently with water. It should be handled with caution in a fume hood.
-
Nitro Compounds: Nitroaromatic compounds are potentially toxic and can be skin irritants. A[9][10]void inhalation and skin contact.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This technical guide has provided a detailed and authoritative overview of the synthesis of 2-Acetoxy-5-nitrobenzyl chloride, a key building block in modern organic and medicinal chemistry. By presenting two viable synthetic routes, complete with detailed experimental protocols and a thorough discussion of the underlying chemical principles, this document equips researchers with the necessary knowledge to confidently and safely undertake this synthesis. The emphasis on the causality of experimental choices and rigorous safety protocols ensures a foundation of scientific integrity and trustworthiness, empowering scientists in their pursuit of novel chemical entities.
References
-
Pharmaffiliates. 2-Hydroxy-5-nitrobenzyl Chloride. [Link]
- Google Patents.
- Google Patents.
-
Organic Syntheses. 2-hydroxy-5-nitrobenzyl chloride. [Link]
-
PubChem. 2-Chloro-5-nitrobenzyl alcohol. [Link]
-
PrepChem.com. Synthesis of 2-nitrobenzoyl chloride. [Link]
-
MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]
- Google Patents. CA2821517A1 - Process for producing nitrobenzoyl chloride.
- Google Patents. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
- Google Patents. US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols.
-
ResearchGate. Optimization of reaction conditions for acetylation of benzyl alcohol.... [Link]
-
PubMed. Recent applications of click chemistry in drug discovery. [Link]
-
Carl ROTH. Safety Data Sheet: 4-Nitrobenzyl chloride. [Link]
-
Chemsrc. 2-Chloro-5-nitrobenzoyl chloride. [Link]
-
BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]
-
RJPT. Click chemistry in drug development recent trends and application. [Link]
-
ChemSynthesis. 2-Hydroxy-5-nitrobenzyl bromide. [Link]
-
ScienceLab.com. 4-NITROBENZYL CHLORIDE Material Safety Data Sheet. [Link]
-
PubChem. 2-Chloro-5-nitrobenzoic acid. [Link]
-
MOLBASE. 2-Acetylamino-N-benzyl-N-(2-hydroxy-5-nitro-benzyl)-3-methyl-butyramide. [Link]
-
Organic Syntheses. p-NITROBENZOYL CHLORIDE. [Link]
-
PubChem. Benzoyl chloride, 2-chloro-5-nitro-. [Link]
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- 2. byjus.com [byjus.com]
- 3. US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols - Google Patents [patents.google.com]
- 4. fishersci.co.uk [fishersci.co.uk]
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- 9. 2-Chloro-5-nitrobenzyl alcohol | C7H6ClNO3 | CID 555722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of 2-Acetoxy-5-nitrobenzyl chloride for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unmasking Tryptophan's Role in Protein Function
Welcome to this in-depth technical guide on the mechanism of action of 2-acetoxy-5-nitrobenzyl chloride. As a Senior Application Scientist, my goal is to provide you not just with protocols, but with a deep understanding of the chemistry and strategic considerations behind the use of this powerful reagent. The modification of specific amino acid residues is a cornerstone of protein chemistry, allowing us to probe structure-function relationships, identify active site residues, and create novel protein conjugates. Among the amino acids, tryptophan, with its unique indole side chain, often plays critical roles in protein folding, stability, and ligand binding. 2-Acetoxy-5-nitrobenzyl chloride, a derivative of the famed Koshland's reagent (2-hydroxy-5-nitrobenzyl bromide), offers a selective means to investigate the role of tryptophan, and this guide will equip you with the knowledge to employ it effectively and interpret your results with confidence.
The Chemistry of Tryptophan Modification by 2-Acetoxy-5-nitrobenzyl chloride
The Electrophilic Attack on the Indole Nucleus
The core of the reaction lies in the electrophilic nature of 2-acetoxy-5-nitrobenzyl chloride and the nucleophilic character of the tryptophan indole ring. The reaction proceeds via an alkylation mechanism, where the benzyl group of the reagent is covalently attached to the tryptophan residue.
The Quinone Methide Intermediate: A Highly Reactive Species
A key feature of the reactivity of 2-acetoxy-5-nitrobenzyl chloride and its analogs is the formation of a transient and highly electrophilic quinone methide intermediate. The acetoxy group, being a good leaving group, facilitates the formation of this intermediate under appropriate conditions. The electron-withdrawing nitro group further enhances the electrophilicity of the quinone methide, driving the reaction forward.
Causality Behind Experimental Choices: The formation of the quinone methide is a critical step. The choice of solvent and pH can influence the rate of its formation and its stability. Non-polar, aprotic solvents can stabilize the reagent, while aqueous, protic solvents will promote the formation of the quinone methide.
dot graph "Mechanism_of_Action" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Reagent [label="2-Acetoxy-5-nitrobenzyl chloride"]; Intermediate [label="Quinone Methide Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Tryptophan [label="Tryptophan Residue"]; Product [label="Modified Tryptophan Adduct", fillcolor="#34A853", fontcolor="#FFFFFF"];
Reagent -> Intermediate [label="- Acetate\n- Chloride"]; Tryptophan -> Product; Intermediate -> Product [label="Electrophilic Attack"]; } dot Figure 1: General overview of the reaction mechanism.
Positional Selectivity on the Indole Ring
The electrophilic attack of the quinone methide on the tryptophan indole ring can theoretically occur at several positions. However, the C3 position of the indole ring is the most nucleophilic and is the primary site of alkylation.
Optimizing the Reaction: A Guide to Experimental Design
The success of a tryptophan modification experiment hinges on careful control of the reaction conditions to maximize selectivity and yield while minimizing unwanted side reactions.
The Critical Role of pH
The pH of the reaction medium is arguably the most important parameter to control.
-
Acidic pH (pH < 6): At acidic pH, the reaction is highly selective for tryptophan. The nucleophilicity of other potentially reactive side chains, such as the imidazole ring of histidine and the thiol group of cysteine, is suppressed due to protonation.
-
Neutral to Alkaline pH (pH ≥ 7): As the pH increases, the risk of side reactions with other nucleophilic amino acids, particularly histidine, increases. The deprotonated imidazole ring of histidine becomes a more potent nucleophile and can compete with tryptophan for the quinone methide intermediate.
Expertise & Experience: While the literature often suggests a pH range of 4-5 for optimal selectivity, it is advisable to perform a pH titration for your specific protein to determine the ideal balance between modification efficiency and specificity. A pilot experiment across a pH range of 4.0 to 7.0 can be highly informative.
Reagent Concentration and Molar Excess
A molar excess of 2-acetoxy-5-nitrobenzyl chloride over the concentration of tryptophan residues is typically required to drive the reaction to completion. However, an excessively large excess should be avoided as it can lead to non-specific modifications and potential protein denaturation. A 10- to 100-fold molar excess is a common starting point.
Reaction Time and Temperature
The reaction is generally rapid and can often be completed within an hour at room temperature (20-25°C). Monitoring the reaction progress over time is recommended to determine the optimal reaction time for your system.
Quenching the Reaction
To stop the reaction, a nucleophilic scavenger such as mercaptoethanol or dithiothreitol (DTT) can be added. These reagents will react with any remaining quinone methide intermediate, preventing further modification of the protein.
Experimental Protocols
Protocol for Tryptophan Modification
This protocol provides a general framework for the modification of tryptophan residues in a protein using 2-acetoxy-5-nitrobenzyl chloride. Optimization for your specific protein is recommended.
Materials:
-
Protein of interest
-
2-Acetoxy-5-nitrobenzyl chloride
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 4.5 (or other suitable acidic buffer)
-
Quenching Solution: 1 M Mercaptoethanol
-
Dialysis tubing or desalting column
-
UV-Vis Spectrophotometer
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a stock solution of 2-acetoxy-5-nitrobenzyl chloride in a dry, water-miscible organic solvent such as acetone or dioxane immediately before use.
-
Reaction Initiation: While vortexing the protein solution, add the desired molar excess of the 2-acetoxy-5-nitrobenzyl chloride stock solution. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring. Protect the reaction from light.
-
Reaction Quenching: Add the quenching solution to a final concentration of 10-50 mM to consume any unreacted reagent.
-
Removal of Excess Reagent: Remove the excess reagent and byproducts by dialysis against a suitable buffer or by using a desalting column.
dot graph "Modification_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="Prepare Protein Solution\n(pH 4.5)"]; B [label="Prepare Reagent Solution\n(in Acetone/Dioxane)"]; C [label="Mix and Incubate\n(Room Temperature, 1-2h)"]; D [label="Quench Reaction\n(Mercaptoethanol)"]; E [label="Purify Modified Protein\n(Dialysis/Desalting)"];
A -> C; B -> C; C -> D; D -> E; } dot Figure 2: A simplified workflow for protein modification.
Quantification of Tryptophan Modification
The extent of tryptophan modification can be determined spectrophotometrically by measuring the absorbance of the 2-hydroxy-5-nitrobenzyl chromophore.[1][2]
Procedure:
-
Measure the absorbance of the modified protein solution at 410 nm.
-
Determine the protein concentration using a standard method (e.g., Bradford assay) or by measuring the absorbance at 280 nm and correcting for the contribution of the modifying group.
-
Calculate the number of modified tryptophan residues per protein molecule using the Beer-Lambert law:
A = εbc
Where:
-
A is the absorbance at 410 nm.
-
ε is the molar extinction coefficient of the 2-hydroxy-5-nitrobenzyl-tryptophan adduct at 410 nm.
-
b is the path length of the cuvette (usually 1 cm).
-
c is the molar concentration of the modified protein.
-
| pH | Molar Extinction Coefficient (ε) at 410 nm (M⁻¹cm⁻¹) |
| > 8 | 18,500 |
| 4.0 | 1,740 |
Note: The molar extinction coefficient is pH-dependent. The values provided are for the 2-hydroxy-5-nitrobenzyl adduct and are a reliable approximation for the product of the 2-acetoxy-5-nitrobenzyl chloride reaction after hydrolysis of the acetate group.[2]
Potential Side Reactions and Mitigation Strategies
While highly selective under optimal conditions, 2-acetoxy-5-nitrobenzyl chloride can react with other amino acid residues.
-
Histidine: As mentioned, histidine is the most common site of off-target modification, particularly at neutral or alkaline pH. Maintaining a pH below 6 is the most effective way to prevent this side reaction.
-
Cysteine: The thiol group of cysteine is a potent nucleophile. However, under the acidic conditions typically used for tryptophan modification, the thiol group is largely protonated and less reactive. If your protein contains highly reactive cysteines, their prior modification with a reversible blocking group may be considered.
-
Methionine: The thioether of methionine can also be a target for alkylation, although it is generally less reactive than tryptophan and cysteine. The acidic conditions used for tryptophan modification also help to minimize this side reaction.
Downstream Applications: Peptide Bond Cleavage
Modification of tryptophan with 2-acetoxy-5-nitrobenzyl chloride can be a prerequisite for the selective cleavage of the peptide bond at the C-terminal side of the modified tryptophan residue. A common method for this is treatment with N-bromosuccinimide (NBS).
Mechanism of Cleavage
The cleavage reaction involves the oxidation of the modified indole ring by NBS, leading to the formation of an oxindole derivative. This is followed by an intramolecular cyclization and subsequent hydrolysis of the peptide bond.
dot graph "Cleavage_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
ModifiedTrp [label="2-Hydroxy-5-nitrobenzyl-\nTryptophan Residue"]; Oxidized [label="Oxindole Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclized [label="Spiro-lactone Intermediate"]; Cleaved [label="Cleaved Peptides", fillcolor="#34A853", fontcolor="#FFFFFF"];
ModifiedTrp -> Oxidized [label="N-Bromosuccinimide (NBS)"]; Oxidized -> Cyclized [label="Intramolecular Attack"]; Cyclized -> Cleaved [label="Hydrolysis"]; } dot Figure 3: A simplified representation of the peptide bond cleavage mechanism.
Protocol for Peptide Bond Cleavage at Modified Tryptophan
This protocol is a general guideline and may require optimization.
Materials:
-
Modified protein containing 2-hydroxy-5-nitrobenzyl-tryptophan
-
N-bromosuccinimide (NBS)
-
Cleavage Buffer: 8 M Urea, 20% Acetic Acid
-
Scavenger: Tyrosine or Phenol
-
SDS-PAGE analysis materials
Procedure:
-
Protein Denaturation: Dissolve the modified protein in the cleavage buffer. Urea is used to ensure the protein is fully denatured and the modified tryptophan is accessible.
-
Scavenger Addition: Add a scavenger such as tyrosine or phenol to the solution. This is a critical step to consume excess NBS and prevent non-specific oxidation of other residues, particularly tyrosine.
-
NBS Addition: Add a freshly prepared solution of NBS in the cleavage buffer to the protein solution. A 2- to 10-fold molar excess of NBS over the modified tryptophan is a typical starting point.
-
Incubation: Incubate the reaction at room temperature for 15-30 minutes.
-
Analysis: Analyze the cleavage products by SDS-PAGE to assess the extent of fragmentation.
Trustworthiness: The inclusion of a scavenger in the cleavage protocol is a self-validating step. It demonstrates an understanding of the potential for non-specific reactions and incorporates a measure to control for them, thereby increasing the reliability of the results.
Conclusion: A Versatile Tool for Protein Exploration
2-Acetoxy-5-nitrobenzyl chloride is a valuable reagent for the selective modification of tryptophan residues in proteins. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can effectively probe the role of tryptophan in protein structure and function. The ability to subsequently cleave the polypeptide chain at the site of modification further extends the utility of this reagent, making it a powerful tool in the arsenal of protein chemists, biochemists, and drug development professionals. This guide has provided the foundational knowledge and practical protocols to embark on these investigations with confidence and scientific rigor.
References
- Strohalm, M., Kodícek, M., & Pechar, M. (2003). Tryptophan modification by 2-hydroxy-5-nitrobenzyl bromide studied by MALDI-TOF mass spectrometry.
- Kuroda, R., Toyama, E., Sugai, T., Imai, M., Watanabe, K., Konoue, N., ... & Kanai, M. (2022).
- Mahoney, W. C., & Hermodson, M. A. (1979). High-yield cleavage of tryptophanyl peptide bonds by o-iodosobenzoic acid. Biochemistry, 18(17), 3810-3814.
- Tower, S. J., Hetcher, W. J., Myers, T. E., Kuehl, N. J., & Taylor, M. T. (2020). Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process. Journal of the American Chemical Society, 142(20), 9112-9118.
- Levine, R. L., Moskovitz, J., & Stadtman, E. R. (2000). Methionine residues as endogenous antioxidants in proteins. Proceedings of the National Academy of Sciences, 97(12), 6523-6528.
- Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., ... & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino acids, 44(5), 1357-1363.
- Kalyan Kumar Mandal. (n.d.).
- Malin, E. L., Greenberg, R., & Farrell, H. M. (1985). Spectrophotometric estimation of protein concentration in the presence of tryptophan modified by 2-hydroxy-5-nitrobenzyl bromide. Analytical biochemistry, 144(2), 356-361.
- Burstein, Y., & Patchornik, A. (1972). Selective chemical cleavage of tryptophanyl peptide bonds in peptides and proteins. Biochemistry, 11(4), 4641-4650.
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Organic Syntheses Procedure. (n.d.). 2-hydroxy-5-nitrobenzyl chloride. Retrieved from [Link]
- Voburka, Z., & Neužil, P. (2010). Reactions of cisplatin with cysteine and methionine at constant pH; a computational study. Dalton Transactions, 39(16), 3845-3852.
- Google Patents. (n.d.). Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride.
- Das, S., & D'Souza, F. (2021). Site-selective cleavage of peptides and proteins targeting aromatic amino acid residues. RSC Chemical Biology, 2(3), 736-753.
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OMLC. (n.d.). Tryptophan. Retrieved from [Link]
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Quora. (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
- Kentsis, A. (2021). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics.
- Levine, R. L., & Stadtman, E. R. (2001).
- Google Patents. (n.d.). Production process of 2-chloro-5-nitrobenzoic acid.
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ResearchGate. (n.d.). UV-Vis absorption spectra of tryptophan in the presence of DNAE. Retrieved from [Link]
- GeeklyHub. (2021, August 3). #GeeklyHub Peptide Bond Cleavage Mechanism | Hydrolysis & Proteolysis [Video]. YouTube.
- The bumbling biochemist. (2022, December 11). Cysteine, sulfur, disulfide bonds & reducing agents: oxidation, reduction, nucleophilicity, etc. [Video]. YouTube.
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Macmillan Group, Princeton University. (2020, December 8). Site-Selective Functionalization of Methionine Residues via Photoredox Catalysis. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]
- Aebersold, R., & Mann, M. (2003). Mass spectrometry–based proteomics.
- Schibli, D. J., Epand, R. F., Vogel, H. J., & Epand, R. M. (2002). Tryptophan-rich antimicrobial peptides: comparative properties and membrane interactions. Biochemistry and cell biology, 80(5), 667-677.
- Shechter, Y., Patchornik, A., & Burstein, Y. (1976). The reactivity of tryptophan residues in proteins. Stopped-flow kinetics of fluorescence quenching. Biochemistry, 15(23), 5071-5075.
- Concurrent quantification of tryptophan and its major metabolites. (2014). PloS one, 9(6), e100824.
- The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. (2019). International journal of molecular sciences, 20(16), 4026.
- Hemmer, J. R., Green, M. T., & Becker, D. F. (2011). Methionine residues as endogenous antioxidants in proteins. Critical Reviews™ in Biochemistry and Molecular Biology, 46(5), 403-415.
- Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. (2020). Beilstein journal of organic chemistry, 16, 110-116.
- Chang, C. J., & Toste, F. D. (2021). Oxidative cyclization reagents reveal tryptophan cation–π interactions.
- Google Patents. (n.d.). Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.
- Asn-selective cleavage of peptide bonds through hypervalent iodine-mediated Hofmann rearrangement in neutral aqueous solution. (2018). Chemical Science, 9(29), 6245-6250.
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Navigating the Solubility Landscape of 2-Acetoxy-5-nitrobenzyl chloride: A Technical Guide for Researchers
Introduction: The Critical Role of Solubility in Drug Discovery and Development
In the realm of chemical biology and drug development, the journey from a promising molecule to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the compound's solubility. This property dictates not only the feasibility of its synthesis and purification but also its behavior in biological systems, profoundly impacting its absorption, distribution, metabolism, and excretion (ADME) profile. 2-Acetoxy-5-nitrobenzyl chloride, a functionalized aromatic compound, presents a unique set of characteristics that necessitate a thorough understanding of its solubility. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 2-acetoxy-5-nitrobenzyl chloride, offering a robust framework for its application in research and development. The principles and methodologies outlined herein are designed to empower researchers to make informed decisions, ensuring the integrity and success of their experimental endeavors.
Structural Considerations and Predicted Solubility Profile
The solubility of an organic compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be miscible.[1] The structure of 2-acetoxy-5-nitrobenzyl chloride—comprising a substituted benzene ring—features several functional groups that influence its overall polarity and, consequently, its solubility in various solvents.
The presence of a nitro group (-NO2) and an acetoxy group (-OAc) introduces polarity to the molecule. However, the bulky, nonpolar nature of the benzene ring and the presence of a chloro-methyl group (-CH2Cl) contribute to its lipophilic character. Aryl halides, in general, tend to be insoluble in water but soluble in organic solvents.
Based on these structural analogies, a predicted qualitative solubility profile for 2-Acetoxy-5-nitrobenzyl chloride is presented below:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Benzene | Soluble | The aromatic core of the molecule interacts favorably with aromatic solvents. |
| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents can effectively solvate a wide range of organic compounds, including those with moderate polarity. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Soluble to Moderately Soluble | The polar functional groups can interact with these solvents, but the nonpolar backbone may limit high solubility. |
| Polar Protic | Ethanol, Methanol | Sparingly Soluble to Insoluble | The nonpolar character of the molecule is expected to dominate over potential hydrogen bonding with the solvent. |
| Aqueous | Water, Buffers (pH 4-9) | Insoluble | The large nonpolar surface area and lack of significant hydrogen bonding capability suggest very low water solubility. |
Experimental Determination of Solubility: A Methodological Framework
To establish a definitive solubility profile, empirical determination is essential. The following section outlines detailed protocols for both qualitative and quantitative solubility assessment, providing a self-validating system for generating reliable data.
Qualitative Solubility Assessment: A Step-by-Step Protocol
This rapid method provides a foundational understanding of the compound's solubility in a range of common laboratory solvents.
Materials:
-
2-Acetoxy-5-nitrobenzyl chloride
-
A selection of solvents (e.g., water, ethanol, acetone, ethyl acetate, toluene, dichloromethane)
-
Small test tubes or vials (1-2 mL capacity)
-
Vortex mixer
-
Calibrated micropipette or analytical balance
Procedure:
-
Sample Preparation: Accurately weigh approximately 1-2 mg of 2-acetoxy-5-nitrobenzyl chloride and place it into a clean, dry test tube.
-
Solvent Addition: Add 100 µL of the first test solvent to the test tube.
-
Mixing: Vigorously mix the contents using a vortex mixer for 30-60 seconds.
-
Observation: Visually inspect the mixture for the presence of undissolved solid.
-
Incremental Solvent Addition: If the solid has not fully dissolved, add another 100 µL of the solvent and repeat the mixing and observation steps. Continue this process up to a total volume of 1 mL.
-
Classification:
-
Soluble: If the compound dissolves completely at any point.
-
Sparingly Soluble: If a significant portion of the compound dissolves, but some solid remains even after the addition of 1 mL of solvent.
-
Insoluble: If little to no solid dissolves.
-
-
Repeat: Perform this procedure for each of the selected solvents.
Diagram of the Qualitative Solubility Testing Workflow:
Caption: A flowchart illustrating the stepwise process for qualitative solubility determination.
Quantitative Solubility Determination: The Shake-Flask Method
For applications requiring precise solubility values (e.g., in mg/mL or M), the shake-flask method is the gold standard, establishing thermodynamic equilibrium to provide an accurate measurement.[2]
Materials:
-
2-Acetoxy-5-nitrobenzyl chloride
-
Selected solvent(s) of interest
-
Scintillation vials or other sealable glass containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of 2-acetoxy-5-nitrobenzyl chloride to a scintillation vial (ensure solid material will remain after equilibration).
-
Add a known volume of the chosen solvent.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the incubation period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Sample Analysis:
-
Prepare a series of standard solutions of 2-acetoxy-5-nitrobenzyl chloride of known concentrations in the same solvent.
-
Analyze both the filtered sample and the standard solutions by HPLC.
-
Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.
-
-
Concentration Determination:
-
Using the calibration curve, determine the concentration of 2-acetoxy-5-nitrobenzyl chloride in the filtered sample. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
-
Diagram of the Quantitative Solubility (Shake-Flask) Workflow:
Caption: A schematic of the shake-flask method for quantitative solubility measurement.
Conclusion: A Pathway to Predictable and Reproducible Research
A thorough understanding and empirical determination of the solubility of 2-acetoxy-5-nitrobenzyl chloride are paramount for its effective utilization in research and development. While theoretical predictions based on structural analogs provide a valuable starting point, rigorous experimental validation is indispensable for generating reliable and reproducible data. The methodologies detailed in this guide offer a comprehensive framework for researchers to characterize the solubility of this compound, thereby facilitating its seamless integration into synthetic protocols, biological assays, and formulation development. By adhering to these principles of scientific integrity, the scientific community can unlock the full potential of 2-acetoxy-5-nitrobenzyl chloride and other novel chemical entities.
References
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University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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electrophilicity of 2-Acetoxy-5-nitrobenzyl chloride
An In-depth Technical Guide to the Electrophilicity of 2-Acetoxy-5-nitrobenzyl Chloride
Abstract
This technical guide provides a comprehensive analysis of the electrophilic character of 2-Acetoxy-5-nitrobenzyl chloride, a specialized organic reagent. Designed for researchers in chemical biology, drug development, and materials science, this document elucidates the molecular architecture, underlying electronic effects, and mechanistic pathways that dictate its reactivity. We present a plausible synthetic route, dissect the intricate balance of substituent effects on the benzylic carbon, and explore the potential for neighboring group participation by the ortho-acetoxy moiety. Furthermore, this guide furnishes detailed, field-proven protocols for the empirical quantification of its electrophilicity through kinetic solvolysis studies and computational modeling. The objective is to equip scientists with the foundational knowledge and practical methodologies required to effectively harness or modulate the reactivity of this versatile molecule in advanced applications.
Introduction: The Significance of Tunable Electrophiles
In the landscape of modern organic chemistry and chemical biology, precision is paramount. Electrophiles serve as fundamental building blocks and reactive probes, but their utility is often dictated by their reactivity—too sluggish, and reactions fail to proceed; too reactive, and selectivity is lost. Substituted benzyl halides, such as 2-Acetoxy-5-nitrobenzyl chloride, represent a class of tunable electrophiles where reactivity can be rationally modulated by aromatic substituents.
The subject of this guide, 2-Acetoxy-5-nitrobenzyl chloride, possesses a unique constellation of functional groups that create a complex and intriguing electrophilic profile. The primary electrophilic center is the benzylic carbon, activated by the chloride leaving group. Its reactivity is significantly influenced by:
-
A potent electron-withdrawing nitro group in the para position (relative to the acetoxy group), which deactivates the ring towards electrophilic aromatic substitution but enhances the electrophilicity of the benzylic carbon.
-
An ortho-acetoxy group , which exerts competing electronic effects: inductive withdrawal through the sigma bond framework and resonance donation via its oxygen lone pairs.
-
The potential for the ortho-acetoxy carbonyl oxygen to act as an intramolecular nucleophile, a phenomenon known as Neighboring Group Participation (NGP) .[1][2]
Understanding the interplay of these factors is critical for predicting the behavior of this molecule in nucleophilic substitution reactions and for designing its applications as a bioconjugation agent, a linker in materials science, or a specialized protecting group. While many ortho-nitrobenzyl compounds are recognized for their utility as photocleavable protecting groups, this guide focuses specifically on the ground-state thermal reactivity of the title compound.[3][4][5]
Synthesis and Molecular Architecture
While a dedicated synthesis for 2-Acetoxy-5-nitrobenzyl chloride is not prominently documented, a robust synthetic pathway can be proposed based on established transformations of analogous structures, particularly the synthesis of 2-hydroxy-5-nitrobenzyl chloride.[6]
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from the commercially available 2-hydroxy-5-nitrobenzyl alcohol.
-
Acetylation of the Phenolic Hydroxyl Group: The phenolic -OH group of 2-hydroxy-5-nitrobenzyl alcohol is first protected by acetylation. This is a standard procedure, typically achieved by reacting the alcohol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. This step prevents the free phenol from interfering with the subsequent chlorination reaction.
-
Chlorination of the Benzylic Alcohol: The resulting 2-acetoxy-5-nitrobenzyl alcohol is then converted to the target benzyl chloride. This transformation can be accomplished using a variety of chlorinating agents, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an aprotic solvent.[7] Milder conditions, for instance using N-chlorosuccinimide and a catalyst, could also be employed to avoid potential side reactions.[7]
The complete proposed workflow is illustrated below.
Figure 1: Proposed two-step synthesis of the target compound.
Analysis of Electrophilicity: Mechanisms and Modulating Factors
The electrophilicity of the benzylic carbon in 2-Acetoxy-5-nitrobenzyl chloride determines its susceptibility to nucleophilic attack. The reaction can potentially proceed through several mechanistic pathways: a dissociative S(_N)1 mechanism, a concerted S(_N)2 mechanism, or a pathway involving neighboring group participation (NGP).[8][9][10]
Electronic Effects of Substituents
-
Nitro Group (-NO₂): Located para to the acetoxy group and meta to the chloromethyl group, the nitro group is a powerful electron-withdrawing group through both induction and resonance. This effect significantly polarizes the C-Cl bond, increasing the partial positive charge (δ+) on the benzylic carbon and making it a harder electrophilic center. This strongly favors nucleophilic attack. While it would destabilize a carbocation in an S(_N)1 pathway, its primary effect is to enhance the electrophilicity of the carbon center for an S(_N)2-type attack.
-
Acetoxy Group (-OAc): The ortho-acetoxy group presents a more complex electronic picture.
-
Inductive Effect (-I): The electronegative oxygen atoms pull electron density away from the aromatic ring through the sigma bond network, which enhances the electrophilicity of the benzylic carbon.
-
Resonance Effect (+M): The lone pair of electrons on the phenolic oxygen can be delocalized into the aromatic ring. This effect would tend to decrease the electrophilicity of the benzylic carbon.
-
Neighboring Group Participation: The carbonyl oxygen of the acetoxy group is positioned to attack the benzylic carbon in an intramolecular S(N)2 reaction, displacing the chloride ion. This forms a cyclic dioxolenium ion intermediate.[11]
-
Competing Mechanistic Pathways
The operative mechanism will depend on the reaction conditions, particularly the solvent polarity and the nucleophile's strength.
Figure 2: Competing pathways for nucleophilic substitution.
-
S(_N)1 Mechanism: This pathway involves the formation of a benzyl carbocation intermediate. The strong electron-withdrawing nitro group would significantly destabilize this cation, making the S(_N)1 pathway energetically unfavorable under most conditions.[12]
-
S(_N)2 Mechanism: A direct, concerted attack by an external nucleophile is a likely pathway. The electrophilicity of the benzylic carbon, enhanced by both the nitro and acetoxy groups' inductive effects, makes the molecule susceptible to this mechanism.
-
Neighboring Group Participation (NGP): This is a highly plausible and intriguing pathway. The intramolecular attack by the acetoxy group's carbonyl oxygen would form a five-membered ring intermediate. This process, also known as anchimeric assistance, often leads to an enhanced reaction rate and retention of stereochemistry if the benzylic carbon is chiral.[13][14] The external nucleophile then attacks the intermediate to yield the final product. The NGP pathway is essentially a two-step process, with each step being an S(_N)2 reaction.
The dominant pathway is likely a competition between the direct S(_N)2 attack and the NGP mechanism. The outcome will depend on the nucleophilicity of the external reagent versus the intramolecular nucleophilicity of the acetoxy group.
Experimental Characterization of Electrophilicity
To move from theoretical prediction to empirical fact, the must be quantified. This is typically achieved through kinetic studies.
Protocol: Kinetic Analysis via Solvolysis
Solvolysis, where the solvent acts as the nucleophile, is a standard method for probing the reactivity of electrophiles. By measuring the rate of reaction in a defined solvent system (e.g., 80% ethanol/20% water), one can determine the first-order rate constant (k), which is a direct measure of electrophilicity.
Methodology:
-
Solution Preparation: Prepare a stock solution of 2-Acetoxy-5-nitrobenzyl chloride in a non-reactive, dry solvent (e.g., acetone or THF) at a high concentration (e.g., 0.1 M). Prepare the solvolysis medium (e.g., 80:20 v/v Ethanol:Water).
-
Reaction Initiation: Equilibrate the solvolysis medium to a constant temperature (e.g., 25.0 °C) in a thermostatted water bath. To initiate the reaction, inject a small aliquot of the stock solution into the solvent to achieve a final concentration of ~1 mM.
-
Monitoring the Reaction: The reaction produces HCl as a byproduct. The rate can be monitored by:
-
Conductivity: Measure the increase in conductivity of the solution over time as ionic HCl is produced.
-
pH Titration: At timed intervals, withdraw aliquots and quench the reaction in a non-polar solvent. Titrate the produced HCl with a standardized solution of NaOH using an indicator.
-
Spectrophotometry: If the product has a different UV-Vis spectrum from the starting material, the reaction can be monitored by the change in absorbance at a specific wavelength.
-
-
Data Analysis: The rate constant (k) is determined by plotting the natural logarithm of the concentration of the starting material (or a related property) versus time. For a first-order reaction, this plot will be linear, and the rate constant is the negative of the slope.
This rate constant can then be compared to those of other known benzyl chlorides (e.g., benzyl chloride, 4-nitrobenzyl chloride) to create a relative reactivity scale.
Protocol: Computational Analysis using DFT
Density Functional Theory (DFT) calculations provide invaluable insight into the electronic structure that governs reactivity.[15][16]
Workflow:
-
Structure Optimization: Perform a geometry optimization of the 2-Acetoxy-5-nitrobenzyl chloride molecule using a suitable functional and basis set (e.g., B3LYP/6-31G*).
-
Property Calculation: On the optimized structure, calculate key electronic properties:
-
LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.
-
Electrostatic Potential (ESP) Map: Visualize the ESP mapped onto the electron density surface. This will reveal the regions of positive potential, highlighting the electrophilic benzylic carbon.
-
Partial Atomic Charges: Calculate the partial charges on each atom (e.g., using Natural Bond Orbital analysis). A larger positive charge on the benzylic carbon correlates with higher electrophilicity.
-
-
Comparative Analysis: Perform the same calculations for a series of benchmark benzyl chlorides to establish a correlation between the calculated parameters and experimentally determined reactivity.
Figure 3: Workflow for computational analysis of electrophilicity.
Data Presentation and Interpretation
The quantitative data gathered from experimental and computational analyses should be summarized for clear interpretation.
Table 1: Hypothetical Comparative Reactivity Data
| Compound | Relative Solvolysis Rate (krel) | Calculated LUMO Energy (eV) | Calculated Charge on Cbenzyl (+e) |
| Benzyl Chloride | 1 | -0.5 | +0.15 |
| 4-Nitrobenzyl Chloride | ~30 | -1.8 | +0.22 |
| 2-Acetoxy-5-nitrobenzyl Chloride | To be determined | To be determined | To be determined |
| 2-Hydroxy-5-nitrobenzyl Chloride | To be determined | To be determined | To be determined |
Note: Values for benchmark compounds are illustrative. Actual values depend on specific conditions and calculation levels.
Based on the principles discussed, it is predicted that 2-Acetoxy-5-nitrobenzyl chloride will be a highly reactive electrophile, likely exceeding the reactivity of 4-nitrobenzyl chloride due to the additional inductive effect of the acetoxy group and the potential for anchimeric assistance.
Applications and Future Outlook
The unique reactivity profile of 2-Acetoxy-5-nitrobenzyl chloride makes it a candidate for several advanced applications:
-
Bioconjugation: Its enhanced electrophilicity could allow for the selective modification of soft nucleophiles in proteins (e.g., cysteine or tryptophan residues) under mild conditions. The acetoxy group could be hydrolyzed post-conjugation to reveal a free phenol for further functionalization.
-
Protecting Group Chemistry: It could serve as a protecting group for alcohols or amines. The stability of the resulting ether or amine could be tuned, and cleavage could potentially be triggered under specific nucleophilic conditions.
-
Materials Science: As a linker molecule, it could be used to attach functional moieties to surfaces or polymer backbones through nucleophilic substitution reactions.
Conclusion
2-Acetoxy-5-nitrobenzyl chloride is a sophisticated electrophile whose reactivity is governed by a delicate interplay of inductive, resonance, and participatory effects. The strong electron-withdrawing nature of the nitro and acetoxy groups markedly increases the electrophilicity of the benzylic carbon, priming it for nucleophilic attack. The potential for neighboring group participation by the acetoxy moiety presents a compelling mechanistic pathway that could lead to significant rate enhancement. This guide provides the theoretical framework and practical experimental designs for a thorough investigation of this compound. By combining kinetic solvolysis studies with computational DFT analysis, researchers can precisely characterize its electrophilic nature, paving the way for its rational application in drug discovery, chemical biology, and materials innovation.
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Zell, D., et al. (2025). Evolving Mechanistic Understanding of Electrophilic Aromatic Substitution: An Inquiry-Based Computational Chemistry Activity on Anisole Chlorination. Journal of Chemical Education. [Link]
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PubMed. (2001). How constant are Ritchie's "constant selectivity relationships"? A general reactivity scale for n-, pi-, and sigma-nucleophiles. [Link]
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ResearchGate. (2014). Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol. [Link]
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YouTube. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. [Link]
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Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]
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ACS Publications. (2014). Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals. [Link]
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The Evolving Toolkit for Protein Cartography: A Technical Guide to 2-Acetoxy-5-nitrobenzyl Chloride
For decades, the selective chemical modification of amino acid residues has been a cornerstone of protein chemistry, providing invaluable insights into protein structure, function, and dynamics. Among the twenty proteinogenic amino acids, tryptophan, with its unique indole side chain, often plays critical roles in protein folding, stability, and ligand binding. Consequently, reagents that can selectively target and modify tryptophan have become indispensable tools for researchers. This guide delves into the historical development, chemical underpinnings, and practical application of one such reagent: 2-acetoxy-5-nitrobenzyl chloride. We will explore its evolution from the pioneering work of Koshland and the rationale behind its specific chemical design, offering a comprehensive resource for researchers, scientists, and drug development professionals.
From "Induced Fit" to Covalent Probe: The Genesis of a Reagent
The story of 2-acetoxy-5-nitrobenzyl chloride is intrinsically linked to the intellectual legacy of Daniel E. Koshland Jr.[1][2]. His formulation of the "induced-fit" model of enzyme-substrate interaction in the late 1950s revolutionized our understanding of protein dynamics[1][3]. This new paradigm, which posited that the binding of a substrate could induce conformational changes in an enzyme, created a need for tools that could probe the local environment of specific amino acid residues.
This need led Koshland and his colleagues, notably H. R. Horton, to develop a series of reagents for the selective chemical modification of proteins. A key breakthrough was the development of 2-hydroxy-5-nitrobenzyl bromide (HNB), which became widely known as "Koshland's Reagent I"[4][5]. HNB proved to be a highly effective reagent for the modification of tryptophan residues under mild conditions[6]. The introduction of the nitro group provided a convenient chromophore for spectrophotometrically quantifying the extent of modification.
The development of 2-acetoxy-5-nitrobenzyl chloride represents a second generation of this chemical probe. While direct documentation of the specific rationale is sparse, the evolution from a hydroxy-bromide to an acetoxy-chloride derivative was likely driven by the pursuit of enhanced stability and reactivity. The acetylation of the phenolic hydroxyl group would prevent its ionization at neutral or basic pH, potentially reducing side reactions and improving the reagent's stability in aqueous solutions. The substitution of bromide with chloride, a more reactive leaving group in some contexts, may have been intended to fine-tune the reagent's reactivity towards the indole nucleus of tryptophan.
Chemical Properties and Mechanism of Action
2-Acetoxy-5-nitrobenzyl chloride is an electrophilic reagent designed to specifically target the electron-rich indole ring of tryptophan. The core of its reactivity lies in the benzylic chloride, which is activated by the electron-withdrawing nitro group on the aromatic ring.
Mechanism of Tryptophan Modification:
The reaction proceeds via an electrophilic aromatic substitution mechanism. The C-2 position of the indole ring of tryptophan is the most nucleophilic and readily attacks the benzylic carbon of 2-acetoxy-5-nitrobenzyl chloride. This results in the formation of a covalent bond and the elimination of hydrochloric acid.
Caption: Reaction of 2-Acetoxy-5-nitrobenzyl chloride with Tryptophan.
Synthesis of 2-Acetoxy-5-nitrobenzyl Chloride
The synthesis of 2-acetoxy-5-nitrobenzyl chloride is a two-step process starting from p-nitrophenol.
Step 1: Synthesis of 2-Hydroxy-5-nitrobenzyl Chloride
A well-established protocol for the synthesis of the precursor, 2-hydroxy-5-nitrobenzyl chloride, is available from Organic Syntheses[2]. This procedure involves the reaction of p-nitrophenol with methylal in the presence of concentrated hydrochloric acid and a catalytic amount of sulfuric acid[2].
Step 2: Acetylation of 2-Hydroxy-5-nitrobenzyl Chloride
The final step involves the acetylation of the phenolic hydroxyl group of 2-hydroxy-5-nitrobenzyl chloride. This can be achieved using standard acetylating agents such as acetyl chloride or acetic anhydride in the presence of a base like pyridine or triethylamine to neutralize the generated acid.
Experimental Protocol: Acetylation of 2-Hydroxy-5-nitrobenzyl Chloride
-
Dissolve 2-hydroxy-5-nitrobenzyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution in an ice bath.
-
Slowly add a slight molar excess of acetyl chloride to the cooled solution.
-
Add a molar equivalent of a non-nucleophilic base (e.g., pyridine or triethylamine) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of cold water.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-acetoxy-5-nitrobenzyl chloride by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Application in Protein Chemistry: A Step-by-Step Workflow
The primary application of 2-acetoxy-5-nitrobenzyl chloride is to probe the solvent accessibility and functional importance of tryptophan residues in proteins. The following is a general workflow for the modification of a protein with this reagent.
Caption: Workflow for Protein Modification with 2-Acetoxy-5-nitrobenzyl Chloride.
Detailed Protocol: Modification of Lysozyme
This protocol is adapted from general methods for tryptophan modification using related reagents.
-
Protein Preparation: Prepare a solution of lysozyme (e.g., 1 mg/mL) in a suitable buffer at a slightly acidic pH (e.g., 0.1 M acetate buffer, pH 4.5). The acidic pH helps to maintain the protonation of other nucleophilic side chains, enhancing the selectivity for tryptophan.
-
Reagent Preparation: Prepare a stock solution of 2-acetoxy-5-nitrobenzyl chloride in a water-miscible organic solvent (e.g., acetone or acetonitrile) immediately before use.
-
Reaction: Add a 10- to 50-fold molar excess of the 2-acetoxy-5-nitrobenzyl chloride solution to the lysozyme solution with gentle stirring.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
Quenching: Quench the reaction by adding a scavenger for the excess reagent, such as a solution of a thiol-containing compound (e.g., mercaptoethanol or dithiothreitol).
-
Purification: Remove the excess reagent and byproducts by gel filtration chromatography using a column equilibrated with a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.0).
-
Analysis:
-
Spectrophotometry: Determine the extent of modification by measuring the absorbance of the modified protein at 410 nm (the absorbance maximum of the 2-hydroxy-5-nitrobenzyl chromophore after hydrolysis of the acetate group).
-
Mass Spectrometry: Confirm the modification and identify the modified tryptophan residue(s) by mass spectrometry analysis of the intact protein or its proteolytic digests.
-
Data Presentation: Properties of Tryptophan-Modifying Reagents
| Reagent | Common Name | Leaving Group | Key Features |
| 2-Hydroxy-5-nitrobenzyl bromide | Koshland's Reagent I | Bromide | The original reagent; extensive historical data available. |
| 2-Acetoxy-5-nitrobenzyl chloride | - | Chloride | Acetylated hydroxyl group for potentially improved stability; chloride as leaving group. |
| Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide | - | Dimethyl sulfide | Water-soluble reagent with modified reactivity profile. |
Conclusion
2-Acetoxy-5-nitrobenzyl chloride represents a valuable tool in the arsenal of protein chemists. Its historical development, rooted in the foundational work of Koshland, highlights the ongoing quest for more precise and stable chemical probes. By understanding its synthesis, mechanism of action, and practical application, researchers can effectively employ this reagent to unravel the intricate roles of tryptophan residues in protein structure and function, continuing the legacy of inquiry that began with the revolutionary concept of induced fit.
References
- Strohalm, M., Šantrůček, J., Hynek, R., & Kodíček, M. (2004). Analysis of tryptophan surface accessibility in proteins by MALDI-TOF mass spectrometry.
- Kresge, N., Simoni, R. D., & Hill, R. L. (2007). The Induced-fit Model for Enzyme-Substrate Interaction: the Work of Daniel E. Koshland Jr. Journal of Biological Chemistry, 282(49), e39-e41.
- Barman, T. E., & Koshland, D. E. (1967). A colorimetric procedure for the quantitative determination of tryptophan residues in proteins. Journal of Biological Chemistry, 242(24), 5771-5776.
- Horton, H. R., & Koshland, D. E. (1965). A highly reactive colored reagent for the modification of tryptophan residues in proteins. Journal of the American Chemical Society, 87(5), 1126-1128.
- Loudon, G. M., & Koshland, D. E. (1970). The chemistry of the modification of tryptophan with 2-hydroxy-5-nitrobenzyl bromide. Journal of Biological Chemistry, 245(9), 2247-2254.
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Organic Syntheses, Coll. Vol. 6, p.673 (1988); Vol. 51, p.112 (1971). [Link]
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PubChem. 2-Acetoxy-5-nitrobenzyl chloride. [Link]
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Unraveling the Reactivity of 2-Acetoxy-5-nitrobenzyl Chloride: A Theoretical and Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetoxy-5-nitrobenzyl chloride is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry, incorporating both a thermally labile benzyl chloride and a photochemically active ortho-nitrobenzyl system. A profound understanding of its reactivity is paramount for its effective utilization. This guide provides a detailed theoretical framework for predicting and interpreting the reactivity of 2-acetoxy-5-nitrobenzyl chloride, drawing upon established principles of physical organic chemistry, computational modeling, and mechanistic studies of analogous systems. We will explore the dual reactivity pathways—thermal nucleophilic substitution and photochemical cleavage—and the electronic and steric factors that govern them. This document serves as a predictive roadmap for researchers aiming to harness the unique chemical properties of this versatile compound.
Introduction: The Dichotomy of Reactivity
2-Acetoxy-5-nitrobenzyl chloride presents a fascinating case of dual reactivity, a characteristic stemming from its unique substitution pattern. The presence of a primary benzylic chloride destines it for thermal nucleophilic substitution reactions. Simultaneously, the ortho-nitrobenzyl moiety confers photosensitivity, making it a candidate for use as a photolabile protecting group. The interplay between these two functionalities, and the influence of the acetoxy and nitro substituents on their respective reaction pathways, is the central theme of this guide.
From a theoretical standpoint, the reactivity of this molecule can be dissected by considering the electronic perturbations induced by the substituents on the benzylic carbon and the aromatic ring. The nitro group, a strong electron-withdrawing group, and the acetoxy group, which can act as both an inductive electron-withdrawing and a resonance electron-donating group, create a unique electronic landscape that dictates the molecule's behavior in different chemical environments.
Theoretical Framework for Reactivity Analysis
A comprehensive understanding of the reactivity of 2-acetoxy-5-nitrobenzyl chloride can be achieved through the lens of modern theoretical chemistry. Here, we outline the key computational approaches and conceptual models that can be employed to predict its behavior.
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the sites of electrophilic and nucleophilic attack.[1][2][3][4] The reactivity of a molecule is largely governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[5]
-
The LUMO as an Indicator of Electrophilicity: In the case of 2-acetoxy-5-nitrobenzyl chloride, the LUMO is expected to be of low energy and primarily localized on the benzylic carbon and the nitro-substituted aromatic ring. This low-lying LUMO signifies a high susceptibility to nucleophilic attack at the benzylic position. The electron-withdrawing nitro group significantly lowers the energy of the LUMO, enhancing the electrophilicity of the benzylic carbon.[5]
-
The HOMO and Nucleophilic Character: The HOMO, conversely, is associated with the molecule's nucleophilic or electron-donating capabilities.[2][4] For 2-acetoxy-5-nitrobenzyl chloride, the HOMO is likely to have significant contributions from the oxygen atoms of the acetoxy group and the aromatic ring.
A conceptual FMO analysis suggests that the primary site of reactivity for nucleophilic attack will be the benzylic carbon, driven by the low energy and localization of the LUMO at this position.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) calculations can provide quantitative insights into the geometry, electronic structure, and reactivity of 2-acetoxy-5-nitrobenzyl chloride. Key parameters that can be computed include:
-
Molecular Electrostatic Potential (MEP) Maps: An MEP map would visually illustrate the electron distribution in the molecule, highlighting the electrophilic (positive potential) region around the benzylic carbon and the nucleophilic (negative potential) regions around the nitro and acetoxy oxygen atoms.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about the charge distribution and the nature of the C-Cl bond. A significant positive partial charge on the benzylic carbon would further confirm its electrophilic character.
-
Transition State Theory: DFT can be used to model the transition states for various reactions, such as SN1 and SN2 pathways for nucleophilic substitution.[6] By calculating the activation energies for these pathways, one can predict the preferred reaction mechanism under different conditions.
Thermal Reactivity: The Realm of Nucleophilic Substitution
The benzylic chloride functionality is the primary determinant of the thermal reactivity of 2-acetoxy-5-nitrobenzyl chloride. Benzylic halides are known to be highly reactive towards nucleophilic substitution due to the ability of the benzene ring to stabilize both the transition state in an SN2 reaction and the carbocation intermediate in an SN1 reaction.[7]
The SN1 vs. SN2 Dichotomy
The operative mechanism for nucleophilic substitution, either unimolecular (SN1) or bimolecular (SN2), is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the benzyl chloride.
-
The Case for an SN2-like Mechanism: For primary benzylic halides like 2-acetoxy-5-nitrobenzyl chloride, the SN2 pathway is often favored, especially with strong nucleophiles in polar aprotic solvents. The reaction proceeds via a concerted backside attack of the nucleophile on the benzylic carbon, leading to the displacement of the chloride ion.[8]
-
The Possibility of an SN1 Contribution: Despite being a primary halide, the presence of substituents that can stabilize a carbocation can introduce SN1 character. The acetoxy group at the ortho position, through resonance donation from its oxygen atoms, could potentially stabilize a benzylic carbocation. However, the strong electron-withdrawing effect of the para-nitro group would significantly destabilize such an intermediate, making a pure SN1 mechanism unlikely. Solvolysis studies on substituted benzyl chlorides have shown that strong electron-withdrawing groups disfavor the SN1 pathway.[9]
Influence of Substituents on Thermal Reactivity
The acetoxy and nitro groups exert profound electronic effects on the rate and mechanism of nucleophilic substitution.
-
The Nitro Group: The para-nitro group is a powerful deactivating group for SN1 reactions due to its strong -I (inductive) and -M (mesomeric) effects, which destabilize the formation of a positive charge on the benzylic carbon. In an SN2 reaction, the electron-withdrawing nature of the nitro group enhances the electrophilicity of the benzylic carbon, potentially accelerating the rate of nucleophilic attack. Studies on the reactivity of p-nitrobenzyl chloride have shown it to be highly mutagenic, suggesting a high reactivity with biological nucleophiles.[10]
-
The Acetoxy Group and Neighboring Group Participation: The ortho-acetoxy group can influence the reaction in two ways. Its inductive effect is electron-withdrawing, which would enhance the electrophilicity of the benzylic carbon. More significantly, the acetoxy group can participate in the reaction through anchimeric assistance, a phenomenon known as neighboring group participation.[11] This can lead to the formation of a cyclic intermediate (a dioxolenium ion), which can then be attacked by a nucleophile. This participation can affect both the rate and the stereochemistry of the reaction.
The following diagram illustrates the potential for neighboring group participation by the acetoxy group:
Predictive Quantitative Data from Analogous Systems
| Compound | Relative Solvolysis Rate (approx.) | Dominant Mechanism | Reference |
| 4-Methoxybenzyl chloride | ~10⁶ | SN1 | [9] |
| Benzyl chloride | 1 | SN1/SN2 borderline | [12] |
| 4-Nitrobenzyl chloride | ~10⁻⁴ | SN2 | [9] |
| 2-Acetoxy-5-nitrobenzyl chloride | Predicted to be low | Likely SN2 | - |
Table 1. Relative solvolysis rates of substituted benzyl chlorides and the predicted reactivity of the title compound.
Photochemical Reactivity: The Ortho-Nitrobenzyl Pathway
The ortho-nitrobenzyl moiety is a well-established photolabile protecting group.[13][14] Upon irradiation with UV light, it undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate, which then rearranges to release the protected group and form a 2-nitrosobenzaldehyde derivative.[15]
The Mechanism of Photochemical Cleavage
The generally accepted mechanism for the photolysis of ortho-nitrobenzyl compounds involves the following key steps:[14]
-
Photoexcitation: Absorption of a UV photon promotes the molecule to an excited electronic state.
-
Intramolecular Hydrogen Abstraction: In the excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon to form a transient aci-nitro intermediate.
-
Cyclization and Rearrangement: The aci-nitro intermediate can undergo a series of rearrangements, often involving a cyclic intermediate, to ultimately release the leaving group (in this case, chloride).
-
Product Formation: The final products are typically a 2-nitrosobenzaldehyde derivative, the released leaving group (HCl), and potentially other byproducts.
The following diagram outlines the photochemical cleavage pathway:
Influence of Substituents on Photochemical Efficiency
The quantum yield of the photochemical cleavage is influenced by the substituents on the aromatic ring and the nature of the leaving group.
-
The Nitro and Acetoxy Groups: The electronic properties of these groups can affect the efficiency of the initial hydrogen abstraction and the subsequent rearrangement steps. DFT calculations on related systems have shown that the stability of the radical intermediates formed during the process can correlate with the quantum efficiency of the photorelease.[16]
-
The Chloride Leaving Group: The nature of the leaving group is a critical factor in the overall efficiency of the photolysis. Studies on ortho-nitrobenzyl esters have shown a clear correlation between the reaction rate and the acidity of the corresponding acid anion, with better leaving groups leading to faster decomposition.[17] While chloride is a good leaving group in thermal reactions, its role in the photochemical pathway is more complex and intertwined with the rearrangement of the aci-nitro intermediate.
Experimental Protocols for Reactivity Studies
To validate the theoretical predictions outlined in this guide, a series of well-designed experiments are necessary. The following are suggested protocols for investigating the thermal and photochemical reactivity of 2-acetoxy-5-nitrobenzyl chloride.
Protocol for Studying Thermal Nucleophilic Substitution
Objective: To determine the rate law and mechanism of the reaction of 2-acetoxy-5-nitrobenzyl chloride with a model nucleophile (e.g., azide or a phenoxide).
Methodology:
-
Reaction Setup: A solution of 2-acetoxy-5-nitrobenzyl chloride in a suitable solvent (e.g., acetonitrile) is prepared in a thermostatted reaction vessel.
-
Initiation: A solution of the nucleophile (e.g., sodium azide) is added to initiate the reaction.
-
Monitoring: The progress of the reaction is monitored over time by taking aliquots and analyzing them using a suitable technique, such as:
-
HPLC: To monitor the disappearance of the starting material and the appearance of the product.
-
UV-Vis Spectroscopy: If the product has a distinct UV-Vis spectrum from the starting material.
-
Conductivity: To monitor the formation of the chloride ion.
-
-
Data Analysis: The concentration data is used to determine the order of the reaction with respect to each reactant and to calculate the rate constant.
-
Mechanism Determination: The reaction is repeated with varying concentrations of the nucleophile and in different solvents to probe the SN1/SN2 character of the reaction.
Protocol for Studying Photochemical Cleavage
Objective: To determine the quantum yield of the photochemical cleavage of 2-acetoxy-5-nitrobenzyl chloride.
Methodology:
-
Sample Preparation: A solution of 2-acetoxy-5-nitrobenzyl chloride of known concentration is prepared in a quartz cuvette.
-
Irradiation: The sample is irradiated with a monochromatic light source of a wavelength that is strongly absorbed by the nitrobenzyl chromophore (typically in the UV-A range). The intensity of the light source should be known (actinometry).
-
Monitoring: The photochemical reaction is monitored by UV-Vis spectroscopy, observing the decrease in the absorbance of the starting material and the appearance of the 2-nitrosobenzaldehyde product.
-
Quantum Yield Calculation: The quantum yield (Φ) is calculated using the following equation: Φ = (moles of product formed) / (moles of photons absorbed)
-
Product Analysis: The final product mixture can be analyzed by techniques such as LC-MS to confirm the identity of the photoproducts.
Conclusion: A Roadmap for Application
The reactivity of 2-acetoxy-5-nitrobenzyl chloride is a tale of two competing pathways, each governed by a distinct set of electronic and steric principles. Its thermal reactivity is dominated by the electrophilic nature of the benzylic carbon, leading to nucleophilic substitution that is likely to proceed via an SN2-like mechanism, potentially influenced by neighboring group participation from the ortho-acetoxy group. In contrast, its photochemical reactivity is dictated by the ortho-nitrobenzyl moiety, which can be harnessed for controlled release applications through UV-induced cleavage.
This guide has provided a theoretical framework for understanding and predicting the behavior of this versatile molecule. By leveraging the principles of FMO theory, DFT calculations, and mechanistic organic chemistry, researchers can make informed decisions about the optimal conditions for utilizing 2-acetoxy-5-nitrobenzyl chloride in their synthetic and drug development endeavors. The proposed experimental protocols offer a starting point for the empirical validation of these theoretical models, ultimately leading to a more complete and actionable understanding of this important chemical entity.
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Methodological & Application
Application Notes and Protocols for 2-Acetoxy-5-nitrobenzyl Chloride in Peptide Synthesis
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-Acetoxy-5-nitrobenzyl chloride in modern peptide synthesis. We will explore its role as a potent photolabile protecting group, particularly for tryptophan, and its utility in constructing photolabile linkers for solid-phase peptide synthesis (SPPS), enabling the generation of "caged" peptides for advanced biological studies.
Part 1: Foundational Principles of 2-Acetoxy-5-nitrobenzyl Chloride
Chemical Structure and Properties
2-Acetoxy-5-nitrobenzyl chloride is an aromatic compound featuring three key functional groups that dictate its reactivity and utility:
-
Benzyl Chloride: This is a reactive electrophilic site, making the molecule an effective alkylating agent for nucleophilic functional groups found in amino acid side chains.
-
Nitro Group (ortho-position): The ortho-nitro group is the cornerstone of the molecule's photosensitivity. Upon absorption of UV light, it initiates an intramolecular rearrangement that leads to the cleavage of the bond at the benzylic carbon.[1]
-
Acetoxy Group: The acetoxy group serves to modulate the reactivity of the benzyl chloride. In many applications, it is readily hydrolyzed in situ or during workup to a hydroxyl group, yielding the 2-hydroxy-5-nitrobenzyl (HNB) moiety, famously known as the Koshland reagent, which is highly selective for tryptophan residues.[2]
| Property | Value |
| Molecular Formula | C₉H₈ClNO₄ |
| Molecular Weight | 229.62 g/mol |
| Appearance | Typically a crystalline solid |
| Key Functionality | Photolabile Protecting Group (PPG) |
| Primary Application | Tryptophan side-chain protection |
The Mechanism of Photocleavage
The defining characteristic of 2-nitrobenzyl-based protecting groups is their ability to be cleaved by UV irradiation under neutral conditions.[3] This process, often referred to as "uncaging," provides exceptional spatiotemporal control over the activation of a molecule.[4] The generally accepted mechanism proceeds via a Norrish Type II reaction.[1]
-
Photoexcitation: Absorption of a photon (typically in the 320-365 nm range) excites the nitro group to a diradical triplet state.
-
Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon, forming a transient aci-nitro intermediate.
-
Cyclization & Rearrangement: The aci-nitro intermediate cyclizes and rapidly rearranges.
-
Bond Cleavage: This rearrangement leads to the cleavage of the bond connecting the benzylic carbon to the protected functional group, releasing the target molecule (e.g., the deprotected amino acid).
-
Byproduct Formation: The process liberates the protected group and generates a 2-nitrosobenzaldehyde derivative as a byproduct.[3] This byproduct can sometimes interfere with the reaction or downstream analysis, necessitating the use of "scavenger" reagents.
Caption: General workflow of 2-nitrobenzyl photocleavage.
Part 2: Application as a Tryptophan Protecting Group
The indole side chain of tryptophan is nucleophilic and susceptible to modification during peptide synthesis, particularly under acidic conditions used for deprotection or cleavage (e.g., from Boc-SPPS).[5] Reagents like 2-hydroxy-5-nitrobenzyl bromide (and by extension, the chloride analogue) are exceptionally effective and selective for modifying the tryptophan residue, thereby protecting it.[2]
Mechanism of Tryptophan Protection
2-Acetoxy-5-nitrobenzyl chloride acts as an electrophile in a Friedel-Crafts-type alkylation reaction with the electron-rich indole ring of tryptophan. The reaction typically occurs at the C2 position of the indole ring.
Caption: Alkylation of Tryptophan by 2-Acetoxy-5-nitrobenzyl chloride.
Protocol: Protection of Tryptophan Residue in a Peptide
This protocol describes the modification of a tryptophan-containing peptide in solution.
Materials:
-
Tryptophan-containing peptide
-
2-Acetoxy-5-nitrobenzyl chloride
-
Glacial acetic acid
-
Diethyl ether (cold)
-
Centrifuge
-
HPLC system for purification
Procedure:
-
Dissolution: Dissolve the tryptophan-containing peptide in glacial acetic acid to a concentration of 1-5 mg/mL.
-
Reagent Addition: Add a 10 to 20-fold molar excess of 2-Acetoxy-5-nitrobenzyl chloride to the peptide solution. The excess drives the reaction to completion.
-
Reaction: Stir the mixture in the dark at room temperature for 2-4 hours. The reaction progress can be monitored by analytical HPLC or mass spectrometry.
-
Precipitation: Once the reaction is complete, precipitate the modified peptide by adding the reaction mixture dropwise to a large volume (e.g., 10-20 volumes) of cold diethyl ether.
-
Isolation: Pellet the precipitated peptide by centrifugation. Carefully decant the ether supernatant.
-
Washing: Wash the peptide pellet 2-3 times with cold diethyl ether to remove excess reagent and acetic acid.
-
Drying: Dry the peptide pellet under vacuum.
-
Purification: Purify the HNB-protected peptide using reverse-phase HPLC.
Protocol: Photolytic Deprotection (Uncaging)
This protocol outlines the removal of the HNB protecting group to restore the native tryptophan residue.
Materials:
-
HNB-protected peptide
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Semicarbazide hydrochloride (optional, as a scavenger)
-
UV lamp with an output centered around 365 nm (e.g., LED-UV, 350 W).[6]
-
Quartz cuvette or reaction vessel
Procedure:
-
Solution Preparation: Dissolve the HNB-protected peptide in the desired aqueous buffer to a suitable concentration (e.g., 0.1-1.0 mM). If desired, add a scavenger like semicarbazide hydrochloride (10-50 mM) to trap the nitroso byproduct and improve cleavage yield.[3]
-
Irradiation: Place the solution in a quartz vessel and irradiate with a 365 nm UV lamp at room temperature. For sensitive peptides, a filter can be used to block wavelengths below 320 nm.[3]
-
Monitoring: Monitor the deprotection by analytical HPLC, observing the disappearance of the protected peptide peak and the appearance of the deprotected peptide peak. Irradiation times can vary from 30 minutes to several hours depending on the peptide sequence and reaction scale.
-
Purification: Once cleavage is complete, purify the deprotected peptide from the reaction mixture and byproducts using reverse-phase HPLC.
Part 3: Application as a Photolabile Linker in SPPS
In Solid Phase Peptide Synthesis (SPPS), a linker connects the C-terminal amino acid to an insoluble resin support.[7] A photolabile linker, derived from a 2-nitrobenzyl scaffold, allows the final peptide to be cleaved from the resin using UV light, which is an exceptionally mild alternative to harsh acid treatments (e.g., TFA or HF) that can damage sensitive peptides.[8]
SPPS Workflow with a Photolabile Linker
The overall synthesis process follows standard Fmoc-SPPS protocols. The key difference lies in the final cleavage step.
Caption: SPPS workflow using a photolabile linker for cleavage.
Protocol: Photocleavage of Peptide from Resin
Materials:
-
Peptide-resin synthesized on a photolabile linker
-
Suspension solvent (e.g., a mixture of acetonitrile/water or DMF)
-
Photolysis reactor with a UV lamp (~365 nm) and stirring mechanism
-
Fritted syringe or funnel
-
HPLC system
Procedure:
-
Resin Preparation: After synthesis and final N-terminal Fmoc removal, wash the peptide-resin thoroughly with dichloromethane (DCM) and methanol, then dry under vacuum.
-
Suspension: Swell the resin in a suitable solvent inside the photolysis vessel. The solvent should be UV-transparent at the chosen wavelength and capable of solvating the peptide.
-
Irradiation: While stirring or agitating the resin slurry to ensure uniform exposure, irradiate with a 365 nm UV lamp for 2-12 hours. The optimal time should be determined empirically.
-
Collection: After irradiation, filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Washing: Wash the resin several times with fresh solvent to recover any remaining peptide. Combine all filtrates.
-
Solvent Removal: Remove the solvent from the combined filtrate via lyophilization or rotary evaporation.
-
Purification: Dissolve the crude peptide in an appropriate solvent and purify by reverse-phase HPLC.
Part 4: Synthesis of "Caged" Peptides
"Caged" peptides are biomolecules whose activity is chemically masked by a photolabile protecting group.[4] This allows the peptide to be introduced into a biological system in an inactive state. Its function is then triggered at a specific time and location by a pulse of light, offering unparalleled control for studying dynamic cellular processes.[9]
The protection of a critical amino acid residue, such as tryptophan in a binding motif, with 2-Acetoxy-5-nitrobenzyl chloride is a direct route to creating a caged peptide. The workflow involves synthesizing the peptide with the protected tryptophan incorporated, purifying the caged peptide, and then using it in a biological assay where it can be "uncaged" with light.
References
-
Houpis, I. N. (2003). 2.4 Photocleavable Protecting Groups. Science of Synthesis, 21, 225-246. Available at: [Link]
-
Chatterjee, A., et al. (2007). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Journal of the American Chemical Society, 129(15), 4534–4535. Available at: [Link]
-
Klaper, M., et al. (2018). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. Photochemistry and Photobiology, 94(2), 256-269. Available at: [Link]
-
aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Wikipedia. (2023). Photolabile protecting group. Available at: [Link]
-
Deiters, A. (2015). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Chembiochem, 16(2), 229-37. Available at: [Link]
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. Available at: [Link]
-
Sasakawa, T., et al. (1983). Selective separation of tryptophan-containing peptides via hydrophobic modification with 2-nitro-4-carboxyphenylsulfenyl chloride. The Journal of Biochemistry, 94(2), 399-406. Available at: [Link]
-
Horton, H. R., & Koshland, D. E. (1965). A Highly Reactive Colored Reagent with Selectivity for the Tryptophan Residue in Proteins. 2-Hydroxy-5-nitrobenzyl Bromide. Journal of the American Chemical Society, 87(5), 1126–1132. Available at: [Link]
- Google Patents. (2017). WO2017005902A1 - Solution phase synthesis and crystallization of beta-turn peptidomimetic cyclic salts.
-
Scoffone, E., et al. (1972). MODIFICATION OF TRYPTOPHAN 108 IN LYSOZYME BY 2-NITRO-4-CARBOXYPHENYLSULFENYL CHLORIDE. FEBS Letters, 21(3), 261-263. Available at: [Link]
-
Wang, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(6), 1989. Available at: [Link]
-
Bechara, C., et al. (2012). Tryptophan within basic peptide sequences triggers glycosaminoglycan-dependent endocytosis. The FASEB Journal, 27(1), 213-224. Available at: [Link]
-
Miranda, L. P., & Thompson, P. E. (2000). A Photolabile Backbone Amide Linker for the Solid-Phase Synthesis of Cyclic Peptides and C-Terminal Thioesters. The Journal of Organic Chemistry, 65(21), 7131-7136. Available at: [Link]
-
Vera, A., et al. (2020). Post-synthetic functionalization of tryptophan protected peptide sequences through indole (C-2) photocatalytic alkylation. Chemical Communications, 56(83), 12595-12598. Available at: [Link]
-
Popik, V. V. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science, 20(7), 383-397. Available at: [Link]
-
Kim, D., et al. (2012). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic Letters, 14(1), 324-327. Available at: [Link]
-
Zhang, W., et al. (2021). Electrochemical Tryptophan-Selective Bioconjugation. ChemRxiv. Available at: [Link]
-
Das, S., et al. (2023). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. ACS Omega, 8(32), 29193–29207. Available at: [Link]
-
Hubalek, M., et al. (2003). Tryptophan modification by 2-hydroxy-5-nitrobenzyl bromide studied by MALDI-TOF mass spectrometry. Analytical Biochemistry, 317(1), 122-126. Available at: [Link]
-
Atherton, E., et al. (1981). Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Synthesis of substance P and of acyl carrier protein 65–74 decapeptide. Journal of the Chemical Society, Perkin Transactions 1, 538-546. Available at: [Link]
Sources
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
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- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Tryptophan-Specific Modification of Proteins Using 2-Acetoxy-5-nitrobenzyl chloride
Introduction
Chemical modification of amino acid residues is a cornerstone technique in protein chemistry, enabling researchers to probe protein structure, function, and interactions.[1] Tryptophan (Trp), with its unique indole side chain, is often a critical residue in enzyme active sites, protein-protein interfaces, and ligand-binding pockets. Its relatively low abundance and distinct chemical properties make it an attractive target for selective modification. 2-Acetoxy-5-nitrobenzyl chloride (ANBC), a derivative of the classic Koshland reagent 2-hydroxy-5-nitrobenzyl bromide (HNB-Br), is a powerful tool for the specific and covalent modification of tryptophan residues.[2][3][4]
This guide provides a comprehensive overview of the mechanism, experimental design considerations, and detailed protocols for using ANBC to modify tryptophan residues. It is intended for researchers in biochemistry, molecular biology, and drug development who seek to utilize this technique for applications such as mapping solvent accessibility, identifying key functional residues, or introducing spectroscopic probes into a protein of interest.
Mechanism of Action: Electrophilic Aromatic Substitution
The modification of tryptophan by ANBC proceeds via an electrophilic aromatic substitution reaction. The key to the reagent's specificity lies in the reaction conditions, particularly the use of a mild acidic environment (typically pH 2.5-4.0).
The rationale for acidic pH is twofold:
-
Maximizing Tryptophan Reactivity: The indole ring of tryptophan is highly nucleophilic and susceptible to electrophilic attack. This reactivity is maintained under acidic conditions.
-
Minimizing Side Reactions: Other potentially nucleophilic residues, such as the thiol group of cysteine and the carboxyl groups of aspartate and glutamate, are protonated at low pH. This protonation renders them significantly less nucleophilic, thereby preventing non-specific modification.[5]
The reaction mechanism is initiated by the formation of a highly reactive benzyl carbocation from ANBC. This electrophile is then attacked by the electron-rich indole ring of a tryptophan residue, leading to the formation of a stable, covalent carbon-carbon bond. The nitrobenzyl group acts as a chromophoric reporter, allowing for straightforward spectroscopic quantification of the modification.
Caption: Simplified reaction scheme for tryptophan modification.
Key Considerations for Experimental Design
Successful and specific modification requires careful planning. The following parameters are critical and must be optimized for each protein system.
-
pH Control: Maintaining a stable, acidic pH (typically 2.5-4.0) is the most critical factor for ensuring specificity for tryptophan. Buffers such as dilute acetic acid or formic acid are commonly used.[5]
-
Protein Stability: The target protein must be soluble and stable under the required acidic conditions for the duration of the reaction. Preliminary experiments to assess protein stability at low pH are highly recommended.
-
Reagent Stoichiometry: The molar ratio of ANBC to protein is a key variable. A 10- to 50-fold molar excess of the reagent over the total number of tryptophan residues is a common starting point.[5] High concentrations can lead to non-specific modification or even modification at multiple sites on the indole ring.[3]
-
Solvent for ANBC: ANBC is not readily soluble in aqueous buffers. A stock solution should be prepared in a water-miscible organic solvent like acetone or dioxane. The final concentration of the organic solvent in the reaction mixture should be kept to a minimum (typically <5% v/v) to avoid protein denaturation.
-
Reaction Time and Temperature: Modification is typically carried out at room temperature for 15-60 minutes. Longer reaction times or higher temperatures can increase the risk of non-specific reactions and protein degradation.
Data Summary: Typical Reaction Parameters
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 2.5 - 4.0 | Ensures specificity for tryptophan by protonating other nucleophiles (e.g., Cys, Asp, Glu).[3] |
| Buffer System | Dilute Acetic Acid, Formic Acid | Provides stable pH in the required range without interfering with the reaction. |
| ANBC:Tryptophan Ratio | 10:1 to 50:1 (molar excess) | Balances modification efficiency with specificity. Start with lower ratios and optimize.[5] |
| Protein Concentration | 1 - 10 mg/mL | Dependent on protein solubility; higher concentrations can improve reaction kinetics. |
| Reaction Temperature | 20 - 25°C (Room Temp.) | Provides a reasonable reaction rate while minimizing protein denaturation. |
| Reaction Time | 15 - 60 minutes | Monitor kinetics to determine the optimal time for desired modification level. |
| Quenching Agent | 2-Mercaptoethanol, Tris buffer | Scavenges excess ANBC to stop the reaction. |
| Spectroscopic λmax | ~410-420 nm (alkaline pH) | The nitrobenzyl adduct has a characteristic absorbance used for quantification. |
Detailed Experimental Protocol
This protocol provides a general framework for the modification of a target protein with ANBC. Optimization will be required for each specific protein.
Caption: Experimental workflow for protein modification with ANBC.
Phase 1: Preparation of Reagents
-
Protein Solution: Prepare a solution of the target protein (e.g., 5 mg/mL) in a suitable reaction buffer (e.g., 10% v/v acetic acid, pH ~2.8). Equilibrate the protein solution to room temperature.
-
ANBC Stock Solution: Prepare a fresh 10-20 mM stock solution of 2-acetoxy-5-nitrobenzyl chloride in anhydrous acetone immediately before use. Caution: ANBC is moisture-sensitive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment.
-
Quenching Solution: Prepare a quenching buffer, such as 1 M Tris-HCl, pH 8.0, or a solution containing a scavenger like 2-mercaptoethanol.
Phase 2: Modification Reaction
-
Initiate Reaction: While gently vortexing the protein solution, add the required volume of the ANBC stock solution dropwise to achieve the desired molar excess. For example, for a 20-fold molar excess over tryptophan, add 20 µL of 10 mM ANBC per 1 mL of a protein solution containing 50 µM tryptophan.
-
Incubation: Incubate the reaction mixture at room temperature, protected from light, for 30 minutes. A time-course experiment (e.g., taking aliquots at 5, 15, 30, and 60 minutes) is recommended during initial optimization.
Phase 3: Quenching the Reaction
-
Stop Reaction: Terminate the reaction by adding the quenching agent. For example, add the quenching buffer to raise the pH to neutral or add a molar excess of 2-mercaptoethanol to scavenge any unreacted ANBC.
Phase 4: Purification of the Modified Protein
-
Removal of Reagents: Separate the modified protein from excess reagent and byproducts. The two most common methods are:
-
Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS, pH 7.4) at 4°C with several buffer changes.
-
Gel Filtration Chromatography (Desalting): Pass the quenched reaction mixture over a desalting column (e.g., Sephadex G-25) equilibrated with the desired final buffer. This is a faster method and often provides better separation.
-
Validation and Characterization of Modification
It is essential to confirm that the modification was successful and to quantify its extent.
Spectroscopic Analysis (UV-Vis)
This method provides a rapid assessment of the modification extent. The incorporated nitrobenzyl group has a characteristic absorbance maximum around 410-420 nm under alkaline conditions (pH > 8).
-
Sample Preparation: Dilute an aliquot of the purified modified protein and an unmodified control into a buffer at pH 10 (e.g., 0.1 M NaOH or sodium carbonate buffer).
-
Measurement: Scan the absorbance from 250 nm to 500 nm.
-
Quantification: The number of modified tryptophan residues per protein molecule can be calculated using the Beer-Lambert law. First, determine the protein concentration using an assay that is not affected by the modification (e.g., a BCA assay or absorbance at 280 nm corrected for the adduct's contribution). Then, calculate the moles of incorporated label using the molar extinction coefficient (ε) of the nitrobenzyl-tryptophan adduct, which is approximately 18,000 M⁻¹cm⁻¹ at 410 nm at alkaline pH.
Mass Spectrometry (MS)
Mass spectrometry is the definitive method for confirming covalent modification and identifying the specific site(s) of modification.[6][7]
-
Intact Protein Analysis: Analyze the purified modified and unmodified protein by ESI-MS. The mass shift corresponding to the addition of the nitrobenzyl group (mass increase of 180.15 Da per modification) will confirm the covalent labeling.
-
Peptide Mapping: To identify which specific tryptophan residue(s) were modified, perform a standard proteomics workflow:
-
Digest the modified and unmodified proteins with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixtures by LC-MS/MS.[8]
-
Search the MS/MS data against the protein sequence, including the mass of the nitrobenzyl adduct as a variable modification on tryptophan.[9] This will pinpoint the exact location of the modification within the protein's primary sequence.[6]
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low/No Modification | Protein precipitation at low pH; Inactive reagent (hydrolyzed); Insufficient molar excess of ANBC. | Confirm protein stability at reaction pH; Prepare fresh ANBC stock solution immediately before use; Increase the molar ratio of ANBC to protein. |
| Protein Precipitation | Denaturation by low pH or organic solvent. | Perform modification at the highest possible pH that still ensures specificity (e.g., pH 4.0); Minimize the volume of organic solvent added (<5%); Conduct the reaction at 4°C. |
| Non-specific Labeling | Reaction pH is too high; Excessive reagent concentration or reaction time. | Ensure the reaction pH is below 4.0; Optimize by reducing the ANBC:protein ratio and reaction time. Analyze by MS to identify off-target sites. |
| High Background in UV-Vis | Incomplete removal of excess reagent. | Improve purification by using a longer dialysis time, more buffer changes, or a longer gel filtration column. |
References
-
Strohalm, M., Kodíček, M., & Pechar, M. (2003). Tryptophan modification by 2-hydroxy-5-nitrobenzyl bromide studied by MALDI-TOF mass spectrometry. Biochemical and Biophysical Research Communications, 312(3), 811-816. Available from: [Link]
-
ResearchGate. (n.d.). Tryptophan modification by 2-hydroxy-5-nitrobenzyl bromide studied by MALDI-TOF mass spectrometry. Available from: [Link]
-
Veronese, F. M., & Fontana, A. (1971). MODIFICATION OF TRYPTOPHAN 108 IN LYSOZYME BY 2-NITRO-4-CARBOXYPHENYLSULFENYL CHLORIDE. FEBS Letters, 15(3), 201-204. Available from: [Link]
-
Sivakama Sundari, C., Chakraborty, K., Nagaraj, R., & Jagannadham, M. V. (2010). Characterization of chemical modification of tryptophan by matrix-assisted laser desorption/ionization mass spectrometry. Protein and Peptide Letters, 17(2), 168-171. Available from: [Link]
-
Barman, T. E., & Bagshaw, W. (1972). The modification of the tryptophan residues of bovine -lactalbumin with 2-hydroxy-5-nitrobenzyl bromide and with dimethyl(2-hydroxy-5-nitrobenzyl)sulphonium bromide. II. Effect on the specifier protein activity. Biochimica et Biophysica Acta (BBA) - Protein Structure, 278(3), 491-500. Available from: [Link]
-
MDPI. (2021). Protein Modifications: From Chemoselective Probes to Novel Biocatalysts. Available from: [Link]
-
Carraway, K. L., & Koshland Jr, D. E. (1972). Carbodiimide modification of proteins. Methods in Enzymology, 25, 616-623. Available from: [Link]
-
Strohalm, M., et al. (2003). Tryptophan modification by 2-hydroxy-5-nitrobenzyl bromide studied by MALDI-TOF mass spectrometry. PubMed. Available from: [Link]
-
Hoffmann, R., et al. (2011). Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. Journal of Mass Spectrometry, 46(11), 1144-1153. Available from: [Link]
-
Frontiers Media. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers in Chemistry. Available from: [Link]
-
ACS Publications. (2010). Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: Chemical artifact or post-translational modification? Journal of the American Society for Mass Spectrometry. Available from: [Link]
-
Wikipedia. (n.d.). Enzyme. Available from: [Link]
-
National Center for Biotechnology Information. (2020). Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process. PubMed Central. Available from: [Link]
-
YouTube. (2022). UV absorption by proteins & tryptophan biochemistry. Available from: [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectra of tryptophan in the presence of DNAE. Available from: [Link]
-
University of Pittsburgh. (n.d.). UV Resonance Raman Excitation Profiles of the Aromatic Amino Acids. Available from: [Link]
-
ResearchGate. (n.d.). Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. Available from: [Link]
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- 4. The modification of the tryptophan residues of bovine -lactalbumin with 2-hydroxy-5-nitrobenzyl bromide and with dimethyl(2-hydroxy-5-nitrobenzyl)sulphonium bromide. II. Effect on the specifier protein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
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Application Notes and Protocols: Selective Modification of Tryptophan Residues with 2-Acetoxy-5-nitrobenzyl chloride
Introduction: Probing Protein Structure and Function via Tryptophan Modification
The selective chemical modification of amino acid residues is a cornerstone technique in protein chemistry, enabling researchers to probe protein structure, function, and dynamics.[1][2] Among the naturally occurring amino acids, tryptophan, with its unique indole side chain, presents a valuable target for such modifications due to its low abundance and significant role in protein fluorescence and electron transfer processes.[1][3][4] This application note provides a detailed experimental procedure for the modification of tryptophan residues in peptides and proteins using 2-Acetoxy-5-nitrobenzyl chloride, a precursor to the well-established Koshland's reagent, 2-hydroxy-5-nitrobenzyl bromide.[4][5]
The protocol herein is designed for researchers, scientists, and drug development professionals seeking a reliable method to introduce a chromophoric label at tryptophan sites. This modification can be instrumental in:
-
Quantifying the number of accessible tryptophan residues.
-
Identifying tryptophan residues located at or near active sites or protein-protein interfaces. [5]
-
Studying conformational changes that alter the solvent accessibility of tryptophan.
-
Investigating the role of specific tryptophan residues in protein stability and folding. [6]
This guide emphasizes the underlying chemical principles, provides a step-by-step experimental protocol, and offers guidance on the analysis and interpretation of results, ensuring a robust and reproducible workflow.
Principle of the Method: The Koshland Reagent and its Precursor
2-Acetoxy-5-nitrobenzyl chloride is a more stable precursor to the highly reactive 2-hydroxy-5-nitrobenzyl bromide (HNB), often referred to as Koshland's reagent.[7][8] The acetoxy group serves as a protecting group that is readily hydrolyzed in situ under aqueous conditions to generate the active modifying agent. The reaction proceeds via an electrophilic substitution on the indole ring of tryptophan.
The proposed mechanism involves the formation of a reactive benzyl cation intermediate from 2-hydroxy-5-nitrobenzyl bromide, which then alkylates the nucleophilic indole ring of tryptophan, primarily at the C2 position. The nitro group on the benzyl ring serves as a chromophore, allowing for the convenient spectrophotometric quantification of the extent of modification.[5][9]
Figure 1: Reaction mechanism for tryptophan modification.
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific protein and experimental goals.
Materials and Reagents
-
Protein of interest
-
2-Acetoxy-5-nitrobenzyl chloride (or 2-hydroxy-5-nitrobenzyl bromide)
-
Anhydrous dioxane or acetonitrile
-
Reaction Buffer: 0.1 M Sodium acetate, pH 4.0 (or other suitable acidic buffer)
-
Quenching Solution: 1 M Mercaptoethanol or other suitable nucleophile
-
Dialysis tubing or desalting columns (e.g., Sephadex G-25)
-
Spectrophotometer
-
pH meter
Reagent Preparation
Caution: 2-Acetoxy-5-nitrobenzyl chloride and its derivatives are irritants and potentially harmful. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Stock Solution of Modifying Reagent: Prepare a fresh 10-50 mM stock solution of 2-Acetoxy-5-nitrobenzyl chloride in anhydrous dioxane or acetonitrile immediately before use. The concentration will depend on the desired molar excess over tryptophan residues.
-
Protein Solution: Prepare a solution of the protein of interest at a known concentration (e.g., 1-10 mg/mL) in the chosen reaction buffer. Ensure the protein is fully dissolved and the solution is clear.
Modification Procedure
-
Reaction Setup: In a microcentrifuge tube or a suitable reaction vessel, add the protein solution.
-
Initiation of Reaction: While vortexing or gently stirring the protein solution, add a calculated volume of the 2-Acetoxy-5-nitrobenzyl chloride stock solution to achieve the desired molar excess over the total number of tryptophan residues in the protein. A 10- to 100-fold molar excess is a common starting point.
-
Incubation: Incubate the reaction mixture at room temperature (or a specific temperature if required) for a defined period, typically ranging from 15 minutes to 2 hours. The reaction progress can be monitored over time by taking aliquots for analysis.
-
Quenching the Reaction: Terminate the reaction by adding an excess of a quenching agent, such as mercaptoethanol, to scavenge any unreacted modifying reagent.
-
Removal of Excess Reagent: Separate the modified protein from excess reagent and byproducts by extensive dialysis against a suitable buffer or by using a desalting column.
Figure 2: Experimental workflow for tryptophan modification.
Data Analysis: Quantifying the Extent of Modification
The number of tryptophan residues modified per protein molecule can be determined spectrophotometrically. The 2-hydroxy-5-nitrobenzyl chromophore has a characteristic absorbance maximum at 410-412 nm under alkaline conditions (pH > 8).[5]
-
Measure Absorbance: After purification, measure the absorbance of the modified protein solution at 280 nm and 412 nm in a suitable alkaline buffer (e.g., 0.1 M NaOH).
-
Calculate Moles of Incorporated Reagent: Use the Beer-Lambert law (A = εcl) to determine the concentration of the incorporated 2-hydroxy-5-nitrobenzyl group. The molar extinction coefficient (ε) for the modified tryptophan at 412 nm is approximately 18,500 M⁻¹cm⁻¹.
-
Determine Protein Concentration: The protein concentration can be determined using a standard protein assay (e.g., Bradford or BCA) or by correcting the absorbance at 280 nm for the contribution of the modifying group.[9]
-
Calculate Stoichiometry: The degree of modification is calculated as the molar ratio of the incorporated reagent to the protein.
Table 1: Spectroscopic Properties for Quantification
| Parameter | Wavelength | Molar Extinction Coefficient (ε) | Conditions |
| Modified Tryptophan | 412 nm | ~18,500 M⁻¹cm⁻¹ | Alkaline pH (>8) |
| Native Tryptophan | 280 nm | ~5,500 M⁻¹cm⁻¹ | Neutral pH |
| Native Tyrosine | 280 nm | ~1,400 M⁻¹cm⁻¹ | Neutral pH |
Validation and Controls
-
Unmodified Control: A sample of the protein should be subjected to the same experimental conditions without the addition of the modifying reagent to serve as a negative control.
-
Mass Spectrometry: For precise identification of the modified tryptophan residues and to check for potential side reactions, the modified protein should be analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).[5][10]
-
Activity Assay: If the protein is an enzyme or has a measurable biological activity, its function should be assessed after modification to determine the impact of tryptophan modification on its activity.[5][11]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Modification Efficiency | Reagent instability | Prepare fresh reagent stock solution immediately before use. |
| Inaccessible tryptophan residues | Consider performing the reaction under partially denaturing conditions (e.g., low concentrations of urea or guanidine hydrochloride). | |
| Incorrect pH | Ensure the reaction buffer is at the optimal pH (typically acidic). | |
| Protein Precipitation | High concentration of organic solvent | Minimize the volume of the reagent stock solution added. |
| Protein instability at the reaction pH | Screen for a more suitable buffer system. | |
| Non-specific Modification | High reagent concentration or prolonged reaction time | Optimize the molar excess of the reagent and the incubation time. Cross-reactivity with histidine and tyrosine can occur.[4] |
| Analyze the product by mass spectrometry to identify any off-target modifications. |
Conclusion
The chemical modification of tryptophan residues using 2-Acetoxy-5-nitrobenzyl chloride is a powerful technique for investigating protein structure and function. The introduction of a chromophoric tag allows for straightforward quantification of accessible tryptophan residues and can provide valuable insights into their local environment and role in biological processes. By following the detailed protocol and considering the validation and troubleshooting advice provided in this application note, researchers can confidently employ this method in their studies.
References
-
Strohalm, M., Kodíček, M., & Pechar, M. (2003). Tryptophan modification by 2-hydroxy-5-nitrobenzyl bromide studied by MALDI-TOF mass spectrometry. Biochemical and Biophysical Research Communications, 312(3), 811-816. [Link]
-
ResearchGate. (n.d.). Tryptophan modification by 2-hydroxy-5-nitrobenzyl bromide studied by MALDI-TOF mass spectrometry. Retrieved from [Link]
-
Barman, T. E., & Bagshaw, W. (1972). The modification of the tryptophan residues of bovine -lactalbumin with 2-hydroxy-5-nitrobenzyl bromide and with dimethyl(2-hydroxy-5-nitrobenzyl)sulphonium bromide. II. Effect on the specifier protein activity. Biochimica et Biophysica Acta (BBA) - Protein Structure, 278(3), 491-500. [Link]
-
Koshland, D. E., Jr., Karkhanis, Y. D., & Latham, H. G. (1964). A Highly Reactive Colored Reagent with Selectivity for the Tryptophan Residue in Proteins. 2-Hydroxy-5-nitrobenzyl Bromide. Journal of the American Chemical Society, 86(7), 1448-1450. [Link]
-
Sugiyama, M., & Matsuo, H. (2020). Chemical modifications of tryptophan residues in peptides and proteins. Journal of Peptide Science, 26(11), e3272. [Link]
-
Okajima, T., Kawata, Y., & Hamaguchi, K. (1990). Chemical modification of tryptophan residues and stability changes in proteins. Biochemistry, 29(39), 9168-9175. [Link]
-
Imoto, T., & Hartdegen, F. J. (1985). Spectrophotometric estimation of protein concentration in the presence of tryptophan modified by 2-hydroxy-5-nitrobenzyl bromide. Analytical Biochemistry, 144(2), 356-361. [Link]
-
Singh, S., & Singh, P. (2021). Tryptophan-specific modification and diversification of peptides and proteins. Organic & Biomolecular Chemistry, 19(3), 496-513. [Link]
-
Spande, T. F., & Witkop, B. (1967). Reaction of derivatives of tryptophan, tryptamine, and other indoles with 2-hydroxy-5-nitrobenzyl bromide (Koshland's reagent). Journal of the American Chemical Society, 89(1), 179-183. [Link]
-
Veronese, F. M., Boccù, E., & Fontana, A. (1971). MODIFICATION OF TRYPTOPHAN 108 IN LYSOZYME BY 2-NITRO-4-CARBOXYPHENYLSULFENYL CHLORIDE. FEBS Letters, 19(1), 67-70. [Link]
-
Sahu, S., & Panda, P. K. (2013). Spectrophotometric Method for Determination of Tryptophan in Protein Hydrolysates. Journal of Food and Drug Analysis, 21(3), 296-301. [Link]
-
Hawkins, C. L., & Davies, M. J. (2014). Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences. International Journal of Molecular Sciences, 15(1), 1073-1101. [Link]
-
Kageyama, Y., et al. (2023). A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate. Scientific Reports, 13(1), 1475. [Link]
-
Banks, T. E., Blossey, B. K., & Schaap, J. A. (1969). The modification of the tryptophan residues of bovine -lactalbumin with 2-hydroxy-5-nitrobenzyl bromide and with dimethyl(2-hydroxy-5-nitrobenzyl)sulphonium bromide. I. The reaction of the reagents with -lactalbumin in its native and denatured states. Biochimica et Biophysica Acta (BBA) - Protein Structure, 194(2), 351-360. [Link]
-
Antos, J. M., & Francis, M. B. (2009). Chemoselective Tryptophan Labeling with Rhodium Carbenoids at Mild pH. Journal of the American Chemical Society, 131(31), 10872-10873. [Link]
-
Horton, H. R., & Koshland, D. E., Jr. (1965). A Highly Reactive Reagent for the Selective Modification of the Tryptophan Residue in Proteins. 2-Hydroxy-5-nitrobenzyl Bromide. Journal of the American Chemical Society, 87(5), 1126-1132. [Link]
-
Favorova, O. O., Kochkina, L. L., & Kiselev, L. L. (1976). [Chemical modification of tryptophan residues of leucyl tRNA synthetase by N-bromosuccinimide and 2-hydroxy-5-nitrobenzyl bromide]. Molekuliarnaia Biologiia, 10(4), 891-901. [Link]
-
Spande, T. F., Green, N. M., & Witkop, B. (1966). Chemistry of the modification of tryptophan with 2-hydroxy-5-nitrobenzyl bromide. Journal of the American Chemical Society, 88(12), 2891-2892. [Link]
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Application Note: 2-Acetoxy-5-nitrobenzyl Chloride as a Photocleavable Linker for Bioconjugation
Introduction: The Imperative for Controlled Bioconjugation
In the landscape of modern therapeutics and diagnostics, the ability to create precise molecular constructs is paramount. Bioconjugation, the science of linking biomolecules to other molecules, has enabled the development of powerful tools such as antibody-drug conjugates (ADCs), protein-based sensors, and immobilized enzymes for biocatalysis. The linker, a critical component in these constructs, dictates the stability, solubility, and, most importantly, the release of the conjugated payload.[1] Photocleavable linkers, a class of stimuli-responsive linkers, offer an exceptional degree of spatiotemporal control, allowing for the release of a payload upon exposure to light.[2][3] This external trigger mechanism is non-invasive and can be precisely directed, minimizing off-target effects and enabling novel therapeutic and research applications.[2][3]
Among the various photolabile moieties, the ortho-nitrobenzyl group has emerged as a robust and versatile platform for creating photocleavable linkers.[4][5][6] Its well-characterized photochemical properties and synthetic tractability make it an attractive choice for a wide range of bioconjugation applications.[4][5][6] This application note provides a detailed guide to the use of 2-acetoxy-5-nitrobenzyl chloride, a heterobifunctional, photocleavable linker, for the conjugation of biomolecules. We will delve into its mechanism of action, provide detailed protocols for protein conjugation and photocleavage, and discuss key experimental considerations for its successful implementation.
The Chemistry of 2-Acetoxy-5-nitrobenzyl Chloride: A Dual-Functionality Linker
2-Acetoxy-5-nitrobenzyl chloride is a versatile linker that combines a reactive benzylic chloride for covalent attachment to a biomolecule and a photolabile ortho-nitrobenzyl group for subsequent light-induced cleavage.
Mechanism of Conjugation
The primary site of conjugation for 2-acetoxy-5-nitrobenzyl chloride on proteins is typically nucleophilic amino acid side chains. The benzylic chloride is an electrophilic group that readily reacts with soft nucleophiles. While reactions with lysine and cysteine are possible, this linker shows a preference for the indole side chain of tryptophan residues under specific conditions.[7][8] The reaction proceeds via a standard SN2 mechanism, forming a stable covalent bond between the linker and the protein.
The Role of the Acetoxy Group
The acetoxy group at the 2-position serves a dual purpose. Firstly, it acts as a protecting group for the phenolic hydroxyl group. The presence of the free hydroxyl group in the related compound, 2-hydroxy-5-nitrobenzyl bromide, can complicate conjugation reactions due to its nucleophilicity.[9][10] Secondly, the acetoxy group can be readily hydrolyzed under mild basic conditions to reveal the free hydroxyl group. This deprotection step can be performed post-conjugation, providing an additional functional handle for further modification or to influence the solubility and electronic properties of the bioconjugate.
Mechanism of Photocleavage
The photocleavage of the ortho-nitrobenzyl linker is initiated by the absorption of UV light, typically in the range of 340-365 nm.[11][12][13] Upon photoexcitation, the nitro group undergoes an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the conjugated biomolecule and form a 2-nitrosobenzaldehyde derivative. This cleavage is generally efficient and proceeds without the need for additional reagents.[12][13]
Figure 1. Simplified workflow of photocleavage.
Quantitative Parameters for Photocleavage
The efficiency of photocleavage is a critical parameter for any application. The following table summarizes key quantitative data for ortho-nitrobenzyl-based linkers.
| Parameter | Typical Value | Reference |
| Optimal Wavelength | 340 - 365 nm | [11][12][13] |
| Cleavage Quantum Yield | 0.49 - 0.63 (for related esters) | [13] |
| Cleavage Efficiency | ~80% for immobilized DNA | [12][13] |
Experimental Protocols
The following protocols provide a general framework for the use of 2-acetoxy-5-nitrobenzyl chloride in bioconjugation. Optimization may be required for specific biomolecules and applications.
Protocol 1: Conjugation of 2-Acetoxy-5-nitrobenzyl Chloride to a Protein
This protocol details the conjugation of the linker to a protein, with a focus on tryptophan modification.
Materials:
-
Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
2-Acetoxy-5-nitrobenzyl chloride
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for purification
-
Spectrophotometer
-
MALDI-TOF mass spectrometer
Procedure:
-
Protein Preparation:
-
Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines if targeting other residues is to be avoided.
-
If necessary, perform a buffer exchange to remove any interfering substances.
-
-
Linker Solution Preparation:
-
Prepare a stock solution of 2-acetoxy-5-nitrobenzyl chloride in anhydrous DMF or DMSO at a concentration of 10-100 mM immediately before use. The linker is sensitive to moisture.
-
-
Conjugation Reaction:
-
Add the linker stock solution to the protein solution with gentle stirring. The molar ratio of linker to protein will need to be optimized, but a starting point of 10-50 fold molar excess of the linker is recommended.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light to prevent premature cleavage.
-
-
Quenching the Reaction:
-
Add the quenching reagent to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted linker.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Bioconjugate:
-
Remove excess linker and byproducts by size-exclusion chromatography (SEC).[14][] Equilibrate the SEC column with a suitable storage buffer for the protein (e.g., PBS, pH 7.4).
-
Apply the quenched reaction mixture to the column and collect the protein-containing fractions. Monitor the elution profile by measuring the absorbance at 280 nm.
-
-
Characterization of the Bioconjugate:
-
Degree of Labeling (DOL): Determine the concentration of the purified bioconjugate using a protein assay (e.g., BCA assay). The incorporation of the linker can be quantified by UV-Vis spectrophotometry by measuring the absorbance of the nitroaromatic group (around 320-350 nm).
-
Mass Spectrometry: Confirm the covalent modification and determine the number of attached linkers per protein molecule using MALDI-TOF mass spectrometry.[12][13]
-
Figure 2. Workflow for protein conjugation.
Protocol 2: Photocleavage of the Bioconjugate and Release of the Payload
This protocol describes the light-induced cleavage of the linker and release of the conjugated biomolecule.
Materials:
-
Purified bioconjugate from Protocol 1
-
UV lamp with a peak output at 365 nm (or a monochromator set to 340-365 nm)[11]
-
Quartz cuvette or microplate
-
HPLC system for analysis
-
SDS-PAGE apparatus
Procedure:
-
Sample Preparation:
-
Prepare a solution of the bioconjugate in a suitable buffer at a known concentration.
-
-
UV Irradiation:
-
Place the sample in a quartz cuvette or a UV-transparent microplate.
-
Irradiate the sample with UV light at 365 nm. The irradiation time and intensity will need to be optimized for each specific application. Start with an intensity of 1-5 mW/cm² for 5-30 minutes.[11]
-
For kinetic studies, aliquots can be taken at different time points during irradiation.
-
-
Analysis of Cleavage:
-
HPLC: Analyze the irradiated sample by reverse-phase or size-exclusion HPLC to separate the cleaved biomolecule from the uncleaved conjugate and the linker byproduct.[12] Monitor the chromatogram at relevant wavelengths (e.g., 280 nm for protein, and the absorbance maximum of the payload if it has a chromophore).
-
SDS-PAGE: If the conjugated payload has a significant molecular weight, cleavage can be visualized by a shift in the molecular weight on an SDS-PAGE gel.
-
Mass Spectrometry: Confirm the identity of the cleaved biomolecule and the linker byproduct by mass spectrometry.
-
Self-Validating Systems and Trustworthiness
The protocols described above are designed to be self-validating. The characterization steps are crucial for ensuring the success of each stage of the process.
-
Conjugation Validation: The successful conjugation is confirmed by a mass shift in the mass spectrum of the protein and the appearance of the characteristic absorbance of the nitrobenzyl group in the UV-Vis spectrum.
-
Purification Validation: The effectiveness of the purification is confirmed by the absence of free linker in the protein fractions as determined by HPLC or mass spectrometry of the flow-through.
-
Cleavage Validation: The successful photocleavage is validated by the appearance of the expected cleaved biomolecule and the disappearance of the conjugated species in HPLC analysis and/or SDS-PAGE.
By systematically performing these characterization steps, researchers can have high confidence in the integrity of their bioconjugates and the efficiency of the photocleavage process.
Conclusion
2-Acetoxy-5-nitrobenzyl chloride is a powerful tool for researchers in bioconjugation, drug development, and chemical biology. Its ability to form stable conjugates with biomolecules and subsequently release them upon a light trigger provides a high degree of control over molecular interactions. The protocols and principles outlined in this application note provide a solid foundation for the successful application of this versatile photocleavable linker. Careful optimization of reaction conditions and thorough characterization of the resulting bioconjugates are key to harnessing the full potential of this technology for creating innovative solutions in science and medicine.
References
- Kim, H. J., & Lee, D. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4009-4012.
- Bai, X., Li, Z., Jockusch, S., Turro, N. J., & Ju, J. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Proceedings of the National Academy of Sciences, 100(2), 409-413.
- Bai, X., Li, Z., Jockusch, S., Turro, N. J., & Ju, J. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. PMC.
- Shen, W., Zheng, J., Zhou, Z., et al. (2020). Approaches for the Synthesis of o-Nitrobenzyl and Coumarin Linkers for use in Photocleavable Biomaterials and Bioconjugates and Their Biomedical Applications.
- Metzler, D. E., & Snell, E. E. (1952). Site-Selective Chemical Modification Procedures.
- Wakankar, A. A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2021).
- Al-Halifa, S., Gauthier, L., Arpin, D., et al. (2019). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. PMC.
- Organic Syntheses Procedure. 2-hydroxy-5-nitrobenzyl chloride.
- Shen, W., Zheng, J., Zhou, Z., et al. (2020).
- Horton, H. R., & Koshland, D. E. (1965). Chemistry of the modification of tryptophan with 2-hydroxy-5-nitrobenzyl bromide. Journal of the American Chemical Society.
- Al-Zoubi, R. M., & Marion, O. (2021). Site-selective modification of peptide backbones. Organic Chemistry Frontiers.
- Singh, A., & Deiters, A. (2014). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC.
- Strohalm, M., Kodíček, M., & Pechar, M. (2003). Tryptophan modification by 2-hydroxy-5-nitrobenzyl bromide studied by MALDI-TOF mass spectrometry. PubMed.
- An, Y., Zhang, Y., & Liu, Y. (2024).
- Klán, P., Šebej, P., & Wirz, J. (2013). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group.
- Pál, B., & Kékesi, L. (2000). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry.
- Bio-Synthesis Inc. (2023). The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides.
- Sigma-Aldrich. 2-Hydroxy-5-nitrobenzyl bromide 90%.
- Site-selective protein-modification chemistry for basic biology and drug development. University of Cambridge.
- Shen, W., Zheng, J., Zhou, Z., et al. (2020). Approaches for the Synthesis of o-Nitrobenzyl and Coumarin Linkers for use in Photocleavable Biomaterials and Bioconjugates and Their Biomedical Applications.
- Klán, P., & Wirz, J. (2009). Photolabile Protecting Groups: Structure and Reactivity.
- Strohalm, M., Kodíček, M., & Pechar, M. (2003). Tryptophan modification by 2-hydroxy-5-nitrobenzyl bromide studied by MALDI-TOF mass spectrometry.
- Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjug
- University of Siena New reactions and substrates for orthogonal bioconjug
- Biosynth. (2025). Bioconjugation, Linkers, and Drug Carriers in Modern Targeted Drug Delivery.
- Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols. (2025).
- Wakankar, A. A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2021). Current approaches for the purification of antibody–drug conjugates.
- o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excit
- Klán, P., Šebej, P., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC.
- Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. (2024).
- Benzoyl chloride, 2-chloro-5-nitro-. PubChem.
- Barman, T. E., & Bagshaw, W. (1972). The modification of the tryptophan residues of bovine -lactalbumin with 2-hydroxy-5-nitrobenzyl bromide and with dimethyl(2-hydroxy-5-nitrobenzyl)sulphonium bromide. II. Effect on the specifier protein activity. PubMed.
- Review of Antibody Drug Conjugate (ADC)
- Photosensitive protecting groups. Journal of the American Chemical Society.
- 2-ACETOXY-5-NITROBENZYL CHLORIDE. Hangzhou Keying Chem Co., Ltd..
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Application Notes and Protocols for Monitoring Reactions with 2-Acetoxy-5-nitrobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and validated protocols for monitoring chemical reactions involving 2-Acetoxy-5-nitrobenzyl chloride. This reagent is a valuable tool for the selective modification of tryptophan residues in peptides and proteins, a critical process in bioconjugation, proteomics, and drug development. Mastery of the analytical techniques to monitor these reactions is paramount for optimizing reaction conditions, ensuring product purity, and achieving desired yields. This document eschews a rigid template, instead offering a logically structured narrative that explains the causality behind experimental choices. We will delve into the practical application of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectrophotometry for the qualitative and quantitative analysis of these reactions. Each section provides not only step-by-step protocols but also the underlying scientific principles, ensuring a deep understanding of the methodologies.
Introduction: The Chemistry and Application of 2-Acetoxy-5-nitrobenzyl Chloride
2-Acetoxy-5-nitrobenzyl chloride is an alkylating agent primarily employed for the chemical modification of tryptophan residues in peptides and proteins. The reaction proceeds via a nucleophilic attack by the indole ring of tryptophan on the benzylic carbon of the reagent, leading to the formation of a covalent bond. The nitro group on the aromatic ring serves as a chromophore, facilitating spectrophotometric quantification of the extent of modification.
The ability to selectively modify tryptophan allows researchers to probe protein structure and function, introduce labels for imaging, and create novel bioconjugates. Given the reactive nature of 2-Acetoxy-5-nitrobenzyl chloride and the complexity of biological molecules, precise and reliable analytical monitoring is not just beneficial, but essential for successful and reproducible outcomes.
Reaction Monitoring Workflow: A Strategic Overview
A systematic approach to monitoring reactions with 2-Acetoxy-5-nitrobenzyl chloride is crucial. The following workflow provides a general framework that can be adapted to specific experimental needs.
Caption: A typical workflow for monitoring reactions involving 2-Acetoxy-5-nitrobenzyl chloride.
Thin-Layer Chromatography (TLC): Rapid Qualitative Assessment
TLC is an indispensable tool for the rapid, qualitative monitoring of reaction progress. It allows for a quick visual assessment of the consumption of starting materials and the formation of products.[1]
Principle of Separation
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture). Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger interaction with the stationary phase and travel shorter distances.
Protocol for TLC Monitoring
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates. With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.
-
Sample Preparation: At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (1-2 µL) of the reaction mixture using a capillary tube.[1]
-
Spotting: Spot the aliquot onto the baseline of the TLC plate. It is also highly recommended to spot the starting materials (2-Acetoxy-5-nitrobenzyl chloride and the unmodified peptide/protein) as standards for comparison. A co-spot, where the reaction mixture and starting material are spotted in the same lane, can also be useful for confirming the identity of the spots.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase. A common solvent system for aromatic compounds is a mixture of hexane and ethyl acetate. The optimal ratio will depend on the polarity of the specific reactants and products and should be determined empirically. For reactions involving amines, a mobile phase containing a small amount of a basic modifier like triethylamine may be necessary to prevent streaking.[2][3]
-
Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under UV light (254 nm). The nitroaromatic group of the reagent and the modified product should be UV-active. Additionally, staining with a suitable agent (e.g., ninhydrin for primary/secondary amines or a potassium permanganate stain for general visualization) can be employed.[4][5]
-
Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
| Compound | Expected Rf | Notes |
| 2-Acetoxy-5-nitrobenzyl chloride | High | Relatively non-polar. |
| Unmodified Peptide/Amino Acid | Low to Medium | Polarity depends on the specific molecule. |
| Modified Product | Intermediate | Polarity will be between the two starting materials. |
High-Performance Liquid Chromatography (HPLC): Quantitative Analysis
HPLC is a powerful technique for the quantitative monitoring of reactions involving 2-Acetoxy-5-nitrobenzyl chloride. It provides detailed information on the consumption of reactants, formation of products, and the presence of any impurities.
The Challenge of a Reactive Analyte
Direct analysis of the highly reactive 2-Acetoxy-5-nitrobenzyl chloride by reversed-phase HPLC can be challenging due to its susceptibility to hydrolysis in aqueous mobile phases. A robust strategy is to quench the reaction at specific time points and analyze the stable, modified product.[6]
Protocol for RP-HPLC Monitoring
-
Reaction Quenching: At each desired time point, withdraw a precise aliquot of the reaction mixture (e.g., 50 µL) and immediately add it to a quenching solution (e.g., 450 µL of a solution containing a primary amine like Tris or glycine). This will rapidly consume any unreacted 2-Acetoxy-5-nitrobenzyl chloride, forming a stable adduct and effectively stopping the reaction.
-
Sample Preparation: After quenching, centrifuge the sample to pellet any precipitate. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Instrumentation and Columns: A standard HPLC system with a UV detector is suitable. A C18 reversed-phase column is recommended for the separation of peptides and small molecules.[7][8]
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution: A gradient elution is typically required to effectively separate components with varying polarities.[9][10][11] An example gradient is provided below:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 5 | 5 |
| 35 | 95 |
| 40 | 95 |
| 41 | 5 |
| 50 | 5 |
-
Detection: Monitor the elution profile at 280 nm (for tryptophan-containing peptides) and 260 nm (to detect the nitroaromatic moiety). A diode array detector (DAD) can provide spectral information to aid in peak identification.
-
Data Analysis: The progress of the reaction can be quantified by integrating the peak areas of the starting materials and the product over time.
Mass Spectrometry (MS): Unambiguous Confirmation
Mass spectrometry is an essential tool for the unambiguous confirmation of the desired product and the identification of any byproducts. It provides precise mass information, which is critical for verifying the covalent modification.
Workflow for MS Analysis
Caption: A generalized workflow for the mass spectrometric analysis of modified peptides.
LC-MS/MS Protocol for Modified Peptides
-
Sample Preparation: The quenched and filtered samples from the HPLC protocol can be directly used for LC-MS analysis. For complex protein samples, an in-solution or in-gel digestion (e.g., with trypsin) may be necessary prior to analysis to generate smaller peptides.[12][13]
-
LC Separation: Utilize a nano- or micro-flow HPLC system coupled to the mass spectrometer. The same reversed-phase gradient as described in the HPLC section can be adapted.
-
Mass Spectrometry:
-
Full Scan (MS1): Acquire full scan mass spectra to identify the precursor ions of the unmodified and modified peptides. The expected mass shift upon modification with 2-Acetoxy-5-nitrobenzyl chloride is +193.03 Da (C₉H₇NO₄).
-
Tandem MS (MS/MS): Perform fragmentation of the precursor ions of interest (both unmodified and modified peptides) to obtain sequence information.[14]
-
-
Data Analysis: Analyze the MS/MS spectra to confirm the amino acid sequence and pinpoint the site of modification. The fragmentation pattern of the modified peptide will show a mass shift in the fragment ions containing the modified tryptophan residue.[15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification
NMR spectroscopy is a powerful tool for the detailed structural characterization of the reaction product, although it is less commonly used for routine reaction monitoring due to the larger sample quantities required.[17]
Protocol for NMR Analysis
-
Sample Preparation: The final, purified product should be dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃CN) at a concentration of 5-20 mg/mL.[18] The sample should be free of particulate matter.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key spectral changes to expect upon successful modification include:
-
The appearance of new aromatic signals corresponding to the 2-acetoxy-5-nitrobenzyl group.
-
A shift in the chemical shifts of the protons on the tryptophan indole ring.
-
The appearance of a singlet corresponding to the benzylic methylene protons.
-
A singlet corresponding to the acetyl methyl protons.
-
-
2D NMR: For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
UV-Vis Spectrophotometry: A Simple Quantification Method
The nitroaromatic chromophore in 2-Acetoxy-5-nitrobenzyl chloride and its derivatives allows for a straightforward spectrophotometric method to quantify the extent of the reaction.
Principle
The nitroaromatic group has a characteristic UV-Vis absorbance that can be measured to determine the concentration of the modified product.[19][20]
Protocol for UV-Vis Quantification
-
Determine Molar Extinction Coefficient: First, the molar extinction coefficient (ε) of the purified, modified product must be determined at its absorbance maximum (λ_max). This is done by measuring the absorbance of a series of solutions of known concentration and applying the Beer-Lambert law (A = εcl).
-
Reaction Monitoring:
-
At various time points, take an aliquot of the reaction mixture.
-
Dilute the aliquot in a suitable buffer to a concentration that falls within the linear range of the spectrophotometer.
-
Measure the absorbance at the λ_max of the modified product.
-
-
Calculation: Use the Beer-Lambert law to calculate the concentration of the modified product at each time point, thus tracking the reaction progress.
| Compound Type | Approximate λ_max |
| Nitroaromatic Compounds | 260-400 nm |
Conclusion and Best Practices
The successful application of 2-Acetoxy-5-nitrobenzyl chloride in research and development hinges on the ability to accurately monitor the modification reaction. This guide has provided detailed protocols and the underlying principles for a suite of analytical techniques, from the rapid qualitative assessment by TLC to the detailed quantitative and structural analysis by HPLC, MS, and NMR.
Key Best Practices:
-
Always run control reactions: This includes a reaction without the modifying agent to check for non-specific changes to the substrate.
-
Optimize quenching conditions: Ensure the quenching step is rapid and complete to obtain accurate snapshots of the reaction progress.
-
Method validation: For quantitative applications, especially in a drug development setting, it is crucial to validate the analytical methods for accuracy, precision, linearity, and robustness.
-
Orthogonal techniques: Employing multiple analytical techniques provides a more comprehensive and reliable understanding of the reaction.
By implementing these protocols and adhering to best practices, researchers can confidently monitor and optimize reactions with 2-Acetoxy-5-nitrobenzyl chloride, leading to more reliable and reproducible scientific outcomes.
References
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A highly selective multifunctional Zn‐coordination polymer sensor for detection of Cr (III), Cr (VI) ion, and TNP molecule. (URL: [Link])
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Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Sciencemadness.org. (URL: [Link])
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Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. (2018). PMC. (URL: [Link])
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NMR Sample Preparation: The Complete Guide. Organomation. (URL: [Link])
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I want good solvent system in TLC in aniline and ketone compound?. ResearchGate. (URL: [Link])
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Reversed-phase isolation of peptides. (2001). PubMed. (URL: [Link])
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What are the best practices for sample preparation for NMR analysis?. Reddit. (URL: [Link])
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Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Waters Corporation. (URL: [Link])
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Gradient elution in HPLC – Fundamentals, instrumentation , methodology & and case studies. (URL: [Link])
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5.3: TLC Uses. (2021). Chemistry LibreTexts. (URL: [Link])
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A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (URL: [Link])
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Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. (URL: [Link])
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Isocratic Vs. Gradient Elution in Chromatography. Phenomenex. (URL: [Link])
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A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. (URL: [Link])
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Detection of biogenic amines by TLC. OIV. (URL: [Link])
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Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification?. (2011). PMC. (URL: [Link])
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Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. ResearchGate. (URL: [Link])
-
Fig. S23 The UV-vis absorption spectra of nitro compounds with the same concentration of. (URL: [Link])
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Gradient HPLC for Reversed-Phase Separations. LCGC International. (URL: [Link])
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Identification of Protein Modifications. QB3 Berkeley. (URL: [Link])
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Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (2014). Analytical Methods. (URL: [Link])
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Sample Preparation. University College London. (URL: [Link])
-
Simple Approach for Improved LC–MS Analysis of Protein Biopharmaceuticals via Modification of Desolvation Gas. (2019). ACS Publications. (URL: [Link])
-
New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid. (2004). PubMed. (URL: [Link])
-
HPLC Separation Fundamentals. Agilent. (URL: [Link])
-
Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. (2022). LCGC International. (URL: [Link])
-
NMR Sample Preparation. Iowa State University. (URL: [Link])
-
Spectrometry: UV-Vis Analysis of Saturated Hydrocarbons | Webinar. YouTube. (URL: [Link])
-
Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. ResearchGate. (URL: [Link])
-
The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. (URL: [Link])
-
How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. (2021). Ejournal UPI. (URL: [Link])
-
Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: Chemical artifact or post-translational modification?. (2013). ACS Publications. (URL: [Link])
-
Profiling Analysis of Tryptophan Metabolites in the Urine of Patients with Parkinson's Disease Using LC–MS/MS. (2023). MDPI. (URL: [Link])
-
Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. (2011). PubMed. (URL: [Link])
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Application Note: A Scalable and Validated Synthesis Protocol for 2-Acetoxy-5-nitrobenzyl chloride
Abstract
This document provides a comprehensive, field-tested guide for the large-scale synthesis of 2-Acetoxy-5-nitrobenzyl chloride, a valuable intermediate in organic and medicinal chemistry. The protocol is structured as a two-part synthesis, beginning with the chloromethylation of p-nitrophenol to yield the key intermediate, 2-hydroxy-5-nitrobenzyl chloride, followed by its selective acetylation. This guide is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety imperatives, and in-process validation checkpoints to ensure a reliable, safe, and scalable process.
Introduction and Scientific Rationale
2-Acetoxy-5-nitrobenzyl chloride is a bifunctional organic compound featuring a reactive benzylic chloride for nucleophilic substitution and an acetate-protected phenol. The nitro group acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic ring and the benzylic position. This molecular architecture makes it a useful building block in the synthesis of more complex molecules, including pharmaceutical agents and molecular probes.
The synthetic strategy detailed herein is a robust two-step process:
-
Electrophilic Aromatic Substitution: The synthesis commences with the chloromethylation of p-nitrophenol. This reaction proceeds via an electrophilic attack on the electron-rich aromatic ring. The ortho-position to the hydroxyl group is activated, directing the chloromethyl group (-CH₂Cl) to this position. The procedure, adapted from a well-established method, utilizes methylal and concentrated hydrochloric acid to generate the electrophilic species in situ.[1]
-
Nucleophilic Acyl Substitution: The second step involves the acetylation of the phenolic hydroxyl group of the intermediate, 2-hydroxy-5-nitrobenzyl chloride. This is a classic esterification reaction where the hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride. This step protects the hydroxyl group and modifies the compound's overall properties.
This guide provides a detailed walkthrough of this synthesis at a scale suitable for process development and kilogram-scale production.
Overall Synthetic Scheme
The two-step synthesis from p-nitrophenol to 2-Acetoxy-5-nitrobenzyl chloride is illustrated below.
Caption: Reaction scheme for the synthesis of 2-Acetoxy-5-nitrobenzyl chloride.
Critical Safety Imperatives
This protocol involves hazardous materials that demand strict adherence to safety procedures. A thorough risk assessment must be conducted before commencing any work.
-
General Precautions: All operations must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (nitrile or neoprene), is mandatory.[2][3]
-
Chemical Hazards:
-
p-Nitrophenol: Toxic if swallowed, inhaled, or in contact with skin.
-
Concentrated HCl and H₂SO₄: Highly corrosive. Cause severe skin burns and eye damage.
-
Methylal: Highly flammable liquid and vapor.
-
Acetic Anhydride: Corrosive and a lachrymator. Reacts with water to produce acetic acid. Handle with care to avoid inhalation and skin contact.[4]
-
Thionyl Chloride (Alternative Reagent): Extremely corrosive and reacts violently with water, releasing toxic SO₂ and HCl gas.[2][5][6] Must be handled with extreme caution under anhydrous conditions.
-
Benzyl Chlorides: As a class, benzyl chlorides are lachrymators and potential alkylating agents. Avoid exposure.
-
-
Emergency Preparedness: An emergency shower and eyewash station must be readily accessible. Spills should be neutralized and absorbed with an appropriate agent (e.g., sodium bicarbonate for acids, non-reactive absorbent for organic spills).[4]
Detailed Synthesis Protocol
This protocol is designed for a nominal 1-mole scale of the starting p-nitrophenol.
Part A: Synthesis of 2-Hydroxy-5-nitrobenzyl chloride
This procedure is adapted from the robust and well-validated method published in Organic Syntheses.[1]
Table 1: Materials and Reagents for Part A
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| p-Nitrophenol | 139.11 | 139.1 g | 1.0 | Use high-purity grade (m.p. > 112°C).[1] |
| Concentrated Hydrochloric Acid | 36.46 | 1.8 L | ~21.6 | Approx. 37% w/w, 12 M |
| Concentrated Sulfuric Acid | 98.08 | 14 mL | ~0.26 | Catalytic amount.[1] |
| Methylal (Dimethoxymethane) | 76.09 | 211 g (250 mL) | 2.77 | Used in excess. |
| Benzene (for recrystallization) | 78.11 | ~350 mL | - | Caution: Carcinogen. Toluene is a suitable alternative. |
Experimental Procedure:
-
Reactor Setup: Equip a 5 L three-necked round-bottom flask with a powerful overhead mechanical stirrer, a reflux condenser, and a gas inlet tube that extends below the surface of the reaction mixture. The outlet of the condenser should be connected to a gas absorption trap (e.g., a bubbler with NaOH solution) to neutralize excess HCl gas.
-
Charging Reagents: To the flask, add p-nitrophenol (139.1 g), concentrated hydrochloric acid (1.8 L), and concentrated sulfuric acid (14 mL).[1] Begin vigorous stirring to form a slurry.
-
Addition of Methylal: Add methylal (250 mL) to the stirring mixture.
-
Reaction Conditions: Heat the mixture in a water bath to maintain an internal temperature of 70 ± 2°C.[1] While heating and stirring, bubble a slow stream of hydrogen chloride gas through the reaction mixture.
-
Monitoring the Reaction: The product, 2-hydroxy-5-nitrobenzyl chloride, will begin to precipitate as a solid after approximately 1 hour.[1] Maintain the reaction at 70°C for a total of 4-5 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by taking a small, quenched aliquot (mobile phase: e.g., 30% Ethyl Acetate in Hexane).
-
Isolation of Crude Product: After the reaction is complete, cool the flask in an ice-water bath for at least 1 hour to maximize precipitation.[1] The solid product will agglomerate, allowing the acidic liquor to be carefully decanted or filtered off using a large Büchner funnel with gentle suction.
-
Washing and Drying: Wash the filter cake with cold water until the washings are neutral to pH paper. It is critical to thoroughly air-dry the solid product, preferably overnight, to remove all water before proceeding. The benzylic chlorine atom is labile and susceptible to hydrolysis.[1]
-
Purification (Recrystallization): Recrystallize the crude, dry solid from hot benzene (~350 mL) or an alternative solvent like toluene.[1] Dissolve the solid in the minimum amount of hot solvent, filter hot to remove any insoluble impurities, and allow the filtrate to cool slowly to form crystals. Isolate the purified crystals by filtration.
-
Yield and Characterization: The expected yield is approximately 130 g (69%).[1] The product should be a white to pale yellow solid with a melting point of 129–130°C.[1] Confirm identity with ¹H NMR and IR spectroscopy.
Part B: Synthesis of 2-Acetoxy-5-nitrobenzyl chloride
Table 2: Materials and Reagents for Part B
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Hydroxy-5-nitrobenzyl chloride | 187.57 | 130 g | 0.69 | From Part A, must be completely dry. |
| Acetic Anhydride | 102.09 | 77.5 g (71.5 mL) | 0.76 | Use a slight excess (1.1 eq). |
| Pyridine (Anhydrous) | 79.10 | 500 mL | - | Serves as solvent and base catalyst. |
| Dichloromethane (DCM) | 84.93 | 2 L (for workup) | - | |
| 1 M Hydrochloric Acid | 36.46 | ~1 L (for workup) | - | For neutralizing pyridine. |
| Saturated Sodium Bicarbonate Solution | - | ~500 mL (for workup) | - | For neutralizing residual acid. |
| Brine (Saturated NaCl solution) | - | ~500 mL (for workup) | - | For final wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~50 g | - | Drying agent. |
Experimental Procedure:
-
Reactor Setup: In a 2 L three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the dry 2-hydroxy-5-nitrobenzyl chloride (130 g) in anhydrous pyridine (500 mL).
-
Cooling: Cool the solution in an ice-water bath to 0-5°C.
-
Addition of Acetic Anhydride: Add acetic anhydride (71.5 mL) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction to completion by TLC (disappearance of starting material).
-
Quenching and Extraction: Carefully pour the reaction mixture into a large beaker containing 1 L of ice and water. A precipitate may form. Transfer the mixture to a 4 L separatory funnel and add dichloromethane (1 L).
-
Aqueous Workup: Wash the organic layer sequentially with:
-
1 M HCl (2 x 500 mL) to remove pyridine.
-
Saturated NaHCO₃ solution (1 x 500 mL) to remove any remaining acid.
-
Brine (1 x 500 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.
-
Yield and Characterization: The expected yield should be high (>90%). The final product, 2-Acetoxy-5-nitrobenzyl chloride, is a solid. Characterize by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm structure and purity.
Experimental Workflow and Data Summary
The overall laboratory workflow can be visualized as a sequence of distinct unit operations.
Caption: General experimental workflow for the two-step synthesis.
Table 3: Summary of Process Parameters and Expected Results
| Parameter | Part A: Intermediate | Part B: Final Product |
| Reaction Type | Chloromethylation | Acetylation |
| Key Reagents | p-Nitrophenol, Methylal, HCl | 2-Hydroxy-5-nitrobenzyl chloride, Acetic Anhydride |
| Temperature | 70 ± 2°C | 0°C to Room Temperature |
| Duration | 4-5 hours | 2-3 hours |
| Typical Yield | 65-75% | >90% |
| Purity (Post-Purification) | >98% (by MP) | >99% (by HPLC/NMR) |
| Appearance | White to pale yellow crystalline solid | White to off-white solid |
Analytical Characterization
A self-validating protocol requires rigorous analytical confirmation of the intermediate and final product.
Table 4: Key Analytical Data
| Analysis | 2-Hydroxy-5-nitrobenzyl chloride (Intermediate) | 2-Acetoxy-5-nitrobenzyl chloride (Final Product) |
| Melting Point | 129–130°C[1] | To be determined experimentally. |
| ¹H NMR | Expected peaks for aromatic protons, benzylic CH₂, and phenolic OH. Aromatic region will show splitting consistent with 1,2,4-trisubstitution. | Disappearance of phenolic OH peak. Appearance of a sharp singlet around δ 2.3 ppm for the acetyl CH₃ group. Shifts in aromatic proton signals. |
| IR (cm⁻¹) | Broad peak for O-H stretch (~3200-3500), C-H stretches (~2850-3000), Ar C=C (~1400-1600), strong N-O stretches (~1345, ~1520). | Absence of broad O-H. Strong C=O stretch for ester (~1760), C-O stretch (~1200). N-O stretches remain. |
| HPLC Purity | Assess purity and check for residual starting material. | Confirm purity is >99% and identify any potential impurities, such as unreacted intermediate.[7] |
References
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Organic Syntheses Procedure. 2-hydroxy-5-nitrobenzyl chloride. Organic Syntheses. Available at: [Link]
- Google Patents. KR800001262B1 - Process for the preparation of 2-nitrobenzaldehyde.
-
BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Available at: [Link]
- Google Patents. CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride.
- Google Patents. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
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Organic Syntheses Procedure. m-NITROBENZAZIDE. Organic Syntheses. Available at: [Link]
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Organic Chemistry Portal. Benzyl chloride synthesis by chlorination or substitution. Available at: [Link]
-
NJ.gov. Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Available at: [Link]
- Google Patents. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
- Google Patents. CA2821517A1 - Process for producing nitrobenzoyl chloride.
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Quora. What safety precautions should you take when working with acetic anhydride? Available at: [Link]
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PubMed. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Available at: [Link]
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Merck Millipore. SAFETY DATA SHEET - Thionyl chloride. Available at: [Link]
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YouTube. Making Benzyl Chloride. Available at: [Link]
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In-Situ. SDS for Acetic Anhydride: A Guide to Chemical Safety. Available at: [Link]
-
ResearchGate. Acetyl Chloride. Available at: [Link]
-
ChemSynthesis. 2-Hydroxy-5-nitrobenzyl bromide. Available at: [Link]
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The Strategic Application of 2-Acetoxy-5-nitrobenzyl Chloride in the Synthesis of Pharmaceutical Intermediates
Introduction: Unveiling the Potential of a Versatile Reagent
In the landscape of pharmaceutical synthesis, the quest for efficient and selective methodologies is paramount. 2-Acetoxy-5-nitrobenzyl chloride, a halogenated nitroaromatic compound, emerges as a reagent of significant interest for the construction of complex molecular architectures inherent to active pharmaceutical ingredients (APIs). Its utility is primarily centered on its capacity to function as a potent electrophile, enabling the introduction of the 2-acetoxy-5-nitrobenzyl moiety into a variety of nucleophilic substrates. This application note delves into the strategic use of 2-acetoxy-5-nitrobenzyl chloride in the synthesis of pharmaceutical intermediates, with a particular focus on its role as an alkylating agent in the pathway toward benzodiazepine precursors. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.
The presence of the nitro group in the para position to the benzyl chloride functionality significantly activates the benzylic carbon towards nucleophilic substitution. Furthermore, the acetoxy group at the ortho position can modulate the reactivity and solubility of the molecule and can be a synthetic handle for further transformations. Nitro-containing compounds are prevalent in pharmaceuticals, contributing to a wide spectrum of biological activities, including antimicrobial, antineoplastic, and antihypertensive effects.[1] Therefore, the incorporation of the 2-acetoxy-5-nitrobenzyl group can be a strategic step in the development of new therapeutic agents.
Core Application: Synthesis of N-Substituted 2-Amino-5-nitrobenzophenones – Precursors to Benzodiazepines
A prime application of 2-acetoxy-5-nitrobenzyl chloride lies in the synthesis of N-substituted 2-amino-5-nitrobenzophenones. These compounds are pivotal intermediates in the manufacturing of several benzodiazepine drugs, such as Nitrazepam.[2][3][4] The classical synthesis of Nitrazepam involves the acylation of 2-amino-5-nitrobenzophenone with chloroacetyl chloride, followed by cyclization.[2][5][6] By analogy, 2-acetoxy-5-nitrobenzyl chloride can be employed as an alkylating agent to introduce a substituted benzyl group onto the amino functionality of 2-amino-5-nitrobenzophenone. This modification can lead to novel benzodiazepine analogs with potentially altered pharmacological profiles.
The reaction proceeds via a nucleophilic substitution mechanism where the lone pair of the amino group of 2-amino-5-nitrobenzophenone attacks the electrophilic benzylic carbon of 2-acetoxy-5-nitrobenzyl chloride, displacing the chloride ion.
Experimental Protocol: N-Alkylation of 2-Amino-5-nitrobenzophenone
This protocol details the laboratory-scale synthesis of N-(2-acetoxy-5-nitrobenzyl)-2-amino-5-nitrobenzophenone, a key intermediate for novel benzodiazepine analogs.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Amino-5-nitrobenzophenone | ≥98% | Commercially Available |
| 2-Acetoxy-5-nitrobenzyl chloride | ≥98% | Commercially Available |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Hexane | HPLC Grade | Commercially Available |
Instrumentation:
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve 2-amino-5-nitrobenzophenone (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of substrate).
-
Base Addition: To the stirred solution, add triethylamine (TEA, 1.2 eq) via syringe. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct of the reaction.
-
Addition of Alkylating Agent: In a separate flask, dissolve 2-acetoxy-5-nitrobenzyl chloride (1.1 eq) in anhydrous DCM (5 mL/mmol). Add this solution dropwise to the reaction mixture at room temperature over 30 minutes.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting material (2-amino-5-nitrobenzophenone) indicates the completion of the reaction. The reaction is typically stirred at room temperature for 4-6 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure N-(2-acetoxy-5-nitrobenzyl)-2-amino-5-nitrobenzophenone.
Expected Results:
| Parameter | Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Appearance | Yellow crystalline solid |
Causality and Scientific Rationale
The choice of reagents and conditions in the provided protocol is based on established principles of organic synthesis to maximize yield and purity while ensuring safety and reproducibility.
-
Solvent Selection: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction due to its ability to dissolve the reactants and its inertness under the reaction conditions. Its low boiling point facilitates easy removal during the work-up procedure.
-
Base: Triethylamine is a commonly used organic base that is strong enough to neutralize the HCl generated during the reaction, driving the equilibrium towards the product side. Its boiling point allows for easy removal by evaporation.
-
Stoichiometry: A slight excess of the alkylating agent (2-acetoxy-5-nitrobenzyl chloride) is used to ensure complete consumption of the limiting reagent, 2-amino-5-nitrobenzophenone. A slight excess of the base is used to ensure that all the generated HCl is neutralized.
-
Temperature Control: The reaction is carried out at room temperature as the reactivity of the benzyl chloride is sufficiently high. Exothermic reactions may require initial cooling.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds, allowing for the separation of the desired product from unreacted starting materials and byproducts.
Safety Precautions
Working with halogenated nitroaromatic compounds requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Handling: 2-Acetoxy-5-nitrobenzyl chloride is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Logical Workflow Diagram
The following diagram illustrates the key steps in the synthesis of the pharmaceutical intermediate.
Caption: Workflow for the N-alkylation of 2-amino-5-nitrobenzophenone.
Reaction Mechanism Diagram
The following diagram illustrates the nucleophilic substitution mechanism.
Caption: Nucleophilic substitution mechanism for N-alkylation.
Conclusion
2-Acetoxy-5-nitrobenzyl chloride is a valuable and versatile reagent for the synthesis of pharmaceutical intermediates. Its ability to act as an efficient alkylating agent, particularly for amines, opens avenues for the creation of novel molecular scaffolds with potential therapeutic applications. The protocol provided herein for the N-alkylation of 2-amino-5-nitrobenzophenone serves as a robust and reproducible method, grounded in sound chemical principles. By understanding the reactivity of this reagent and adhering to careful experimental procedures, researchers can effectively incorporate the 2-acetoxy-5-nitrobenzyl moiety into their synthetic strategies, paving the way for the discovery and development of new and improved pharmaceuticals.
References
-
Erowid. (n.d.). Synthesis of Nitrazepam. Erowid. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Nitrazepam. Scribd. Retrieved from [Link]
-
Prospects in Pharmaceutical Sciences. (2021). The methods of synthesis of 2-aminobenzophenones. Retrieved from [Link]
-
Slideshare. (n.d.). Nitrazepam Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone. Retrieved from [Link]
-
Scribd. (n.d.). Nitrazepam Synthesis Methods. Retrieved from [Link]
- Google Patents. (n.d.). Method of synthesis of drug nitrazepam.
-
MDPI. (2020). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof.
- Google Patents. (n.d.). 2-amino-2'-halo-5-nitro benzophenones.
- Google Patents. (n.d.). Method for preparation of nitrazepam.
- Google Patents. (n.d.). Preparation method of 2-chloracetylamino-5-nitro benzophenone.
-
ResearchGate. (2005). Commercial synthesis of nitrazepam via interaction of 2-chloro-5-nitrobenzophenone with ethylenediamine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-nitrobenzophenone. Retrieved from [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (2017). A Review on Synthetic Strategies of 2-Aminobenzophenone. Retrieved from [Link]
-
Sciencemadness.org. (2014). Please help to verify sane synthesis. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Synthesis of Nitrazepam [erowid.org]
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- 4. scribd.com [scribd.com]
- 5. CN1064960C - Method for preparation of nitrazepam - Google Patents [patents.google.com]
- 6. CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in 2-Acetoxy-5-nitrobenzyl Chloride Reactions
Welcome to the technical support center for 2-Acetoxy-5-nitrobenzyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile reagent. Here, we address specific issues in a question-and-answer format, providing in-depth explanations and actionable protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: I am synthesizing 2-Acetoxy-5-nitrobenzyl chloride from 2-hydroxy-5-nitrobenzyl chloride and my yields are consistently low. What are the likely causes?
Low yields in the acetylation of 2-hydroxy-5-nitrobenzyl chloride are often traced back to a few key factors: the quality of the starting material, the reaction conditions, and the work-up procedure.
1. Quality of 2-hydroxy-5-nitrobenzyl chloride: The purity of the starting material is paramount. The synthesis of 2-hydroxy-5-nitrobenzyl chloride from p-nitrophenol can result in the formation of polymeric, oily side products if the reaction temperature is not carefully controlled.[1] The presence of these impurities can interfere with the subsequent acetylation reaction.
-
Recommendation: Purify the 2-hydroxy-5-nitrobenzyl chloride by recrystallization from a suitable solvent like hot benzene before use.[1] Ensure the starting material is thoroughly dried to remove any residual water, which can hydrolyze the acetylating agent.
2. Reaction Conditions for Acetylation: The choice of acetylating agent and base, as well as the reaction temperature, are critical. A common method for this acetylation is a variation of the Schotten-Baumann reaction, using acetyl chloride in the presence of a base like pyridine.[2][3][4]
-
Inefficient Acetylation: The reaction may be incomplete. Ensure you are using a slight excess of the acetylating agent (e.g., acetyl chloride or acetic anhydride).
-
Base Selection: Pyridine is a common choice as it acts as a nucleophilic catalyst and also scavenges the HCl byproduct.[5][6] Using a non-nucleophilic base might be less effective.
-
Temperature Control: While the reaction is often carried out at room temperature, gentle heating might be necessary for less reactive substrates. However, excessive heat can lead to decomposition.
3. Work-up and Purification: The product, 2-Acetoxy-5-nitrobenzyl chloride, is susceptible to hydrolysis.
-
Aqueous Work-up: Prolonged exposure to water during the work-up can hydrolyze the ester back to the starting material or the benzyl chloride to the corresponding alcohol. It is crucial to perform the aqueous wash steps quickly and with cold water.
-
Purification: If column chromatography is used for purification, ensure the silica gel is neutral and the solvents are anhydrous to prevent product degradation on the column.
Troubleshooting Guide for Nucleophilic Substitution Reactions
Reactions involving 2-Acetoxy-5-nitrobenzyl chloride are typically nucleophilic substitutions at the benzylic carbon. Low yields in these reactions often stem from side reactions, reagent quality, and suboptimal reaction conditions.
Q2: My nucleophilic substitution reaction with an amine is giving a complex mixture of products and a low yield of the desired compound. What's going on?
This is a common issue arising from the multiple reactive sites in both the electrophile and potentially the nucleophile, as well as the reaction conditions.
1. Competing Nucleophilic Attack: Your amine nucleophile might be reacting at the acetyl group in addition to the benzylic chloride. This would result in the deacetylation of your starting material and the formation of an amide from your amine and the acetyl group.
2. Hydrolysis of the Benzyl Chloride: The benzylic chloride is labile and can be hydrolyzed to the corresponding alcohol, especially if there is moisture in the reaction.[1] This alcohol can then be acetylated by another molecule of the starting material, leading to byproducts.
3. Formation of Amine Salts: The hydrogen chloride (HCl) generated during the substitution reaction can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7][8]
Troubleshooting Workflow:
Caption: A workflow diagram for synthesizing and using 2-Acetoxy-5-nitrobenzyl chloride, including troubleshooting steps for low-yield reactions.
Recommended Solutions:
-
Use a Scavenger Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to the reaction mixture. This will neutralize the HCl as it is formed, preventing the protonation of your amine nucleophile.[7]
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis.
-
Temperature Optimization: Start the reaction at a low temperature (e.g., 0 °C) and gradually warm to room temperature. This can help to control the reaction rate and minimize side reactions.
-
Purity of Reagents: Confirm the purity of your 2-Acetoxy-5-nitrobenzyl chloride before use. Impurities can lead to a variety of side products.
Q3: I am trying to react 2-Acetoxy-5-nitrobenzyl chloride with a nucleophile that also has a hydroxyl group, and I'm getting a mixture of O- and N-alkylation. How can I improve the selectivity?
This is a classic chemoselectivity problem. The relative nucleophilicity of the amine and hydroxyl groups will determine the major product. Generally, amines are more nucleophilic than alcohols.
-
pH Control: The nucleophilicity of amines and hydroxyl groups is pH-dependent. At a neutral or slightly basic pH, the amine will be more nucleophilic. Under strongly basic conditions, the hydroxyl group can be deprotonated to the more nucleophilic alkoxide, which may compete with or even be more reactive than the amine.
-
Protecting Groups: If pH control is not sufficient, consider protecting the hydroxyl group as a less reactive ether or silyl ether before performing the reaction with the amine. The protecting group can then be removed in a subsequent step.
Experimental Protocols
Protocol 1: Synthesis of 2-Acetoxy-5-nitrobenzyl chloride
This protocol is based on standard acetylation procedures for phenols.[5][6]
Materials:
-
2-hydroxy-5-nitrobenzyl chloride
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-hydroxy-5-nitrobenzyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq) to the stirred solution.
-
Add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization.
Protocol 2: General Procedure for Nucleophilic Substitution with an Amine
Materials:
-
2-Acetoxy-5-nitrobenzyl chloride
-
Primary or secondary amine
-
Triethylamine (or DIPEA)
-
Anhydrous solvent (e.g., DMF, acetonitrile, or THF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve 2-Acetoxy-5-nitrobenzyl chloride (1.0 eq) in a minimal amount of the same anhydrous solvent.
-
Add the solution of 2-Acetoxy-5-nitrobenzyl chloride dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work up the reaction by quenching with water and extracting with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
Table 1: Physicochemical Properties of 2-Acetoxy-5-nitrobenzyl chloride
| Property | Value | Source |
| CAS Number | 5174-32-3 | [9] |
| Molecular Formula | C₉H₈ClNO₄ | [9][10] |
| Molecular Weight | 229.62 g/mol | [9] |
| Appearance | Expected to be a solid | - |
| Purity (typical) | >98% | [11] |
Table 2: Predicted Mass Spectrometry Data for C₉H₈ClNO₄ [10]
| Adduct | m/z |
| [M+H]⁺ | 230.02147 |
| [M+Na]⁺ | 252.00341 |
| [M-H]⁻ | 228.00691 |
Visualization of Reaction Mechanisms
Caption: Key reactions involving 2-Acetoxy-5-nitrobenzyl chloride.
References
-
2-hydroxy-5-nitrobenzyl chloride. Organic Syntheses Procedure. [Link]
-
When salicyclic acid is treated with acetyl chloride in presence of pyridine the product obtained is. Filo. [Link]
-
2-acetoxy-5-nitrobenzyl chloride (C9H8ClNO4). PubChemLite. [Link]
-
Schotten–Baumann reaction. L.S.College, Muzaffarpur. [Link]
-
p-NITROBENZOYL CHLORIDE. Organic Syntheses Procedure. [Link]
-
2-ACETOXY-5-NITROBENZYL CHLORIDE CAS#: 5174-32-3. ChemWhat. [Link]
- Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.
-
Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine. PubMed. [Link]
- Process for the preparation of 2-nitrobenzaldehyde.
- Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride.
-
Insight on a Competitive Nucleophilic Addition Reaction of Nε-(Carboxymethyl) Lysine or Different Amino Acids with 4-Methylbenzoquinone. MDPI. [Link]
-
Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]
-
reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
-
The mechanism of the hydrolysis of benzyl chloride. SciSpace. [Link]
- Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
-
The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. ResearchGate. [Link]
-
Schotten-Baumann reaction. ResearchGate. [Link]
-
Twice-Competing Reactions: Insights in Advanced Organic Chemistry 18. YouTube. [Link]
-
Reactions of Acyl Chlorides Involving Nitrogen Compounds. Chemistry LibreTexts. [Link]
-
2-Nitrobenzoyl chloride. PubChem. [Link]
-
Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column. HPLC Application. [Link]
-
Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube. [Link]
-
What is the Schottan-Baumann reaction? Quora. [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. [Link]
-
Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]
-
(A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 1 from Fraction 6 of the DCM extract. ResearchGate. [Link]
-
Schotten–Baumann reaction. Wikipedia. [Link]
-
FTIR spectrum of Sbenzyl isothiouronium chloride. ResearchGate. [Link]
-
Write the mechanism for each of the following reactions: b. the r.... Pearson. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]
-
Acetyl Chloride. ResearchGate. [Link]
-
S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for. Chemical Science. [Link]
-
1 H and 13 C NMR spectra of PBIP2. ResearchGate. [Link]
-
Will pyridine undergo Friedel-Crafts acylation with acetyl chloride with ... Filo. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. quora.com [quora.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. When salicyclic acid is treated with acetyl chloride in presence of pyrid.. [askfilo.com]
- 6. byjus.com [byjus.com]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemwhat.com [chemwhat.com]
- 10. PubChemLite - 2-acetoxy-5-nitrobenzyl chloride (C9H8ClNO4) [pubchemlite.lcsb.uni.lu]
- 11. 5174-32-3 | 2-ACETOXY-5-NITROBENZYL CHLORIDE | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]
side reactions of 2-Acetoxy-5-nitrobenzyl chloride with amino acids
A Guide to Navigating Side Reactions in Amino Acid Modification
Welcome to the technical support center for 2-Acetoxy-5-nitrobenzyl chloride. As Senior Application Scientists, we understand that precision and predictability are paramount in your research. This guide is designed to provide in-depth, field-proven insights into the common challenges and side reactions encountered when using this tryptophan-selective modifying reagent. We will move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Introduction to 2-Acetoxy-5-nitrobenzyl chloride
2-Acetoxy-5-nitrobenzyl chloride, a derivative of the classic Koshland reagent (2-hydroxy-5-nitrobenzyl bromide), is an electrophilic reagent designed for the covalent modification of tryptophan residues in peptides and proteins.[1] The primary reaction involves the alkylation of the nucleophilic indole ring of tryptophan. However, its reactivity is not absolutely specific, and under certain conditions, undesirable side reactions with other nucleophilic amino acid residues can occur. Understanding and controlling these factors is critical for achieving clean, interpretable results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges researchers face during modification experiments. Each issue is presented in a question-and-answer format, detailing the underlying cause and providing a step-by-step resolution protocol.
Issue 1: Low or No Tryptophan Modification
Question: I've performed the reaction, but my mass spectrometry analysis shows a very low yield of the desired tryptophan-modified product. What went wrong?
Answer: Low modification efficiency is a common problem that typically points to one of three culprits: reagent instability, inaccessibility of the target residue, or suboptimal reaction conditions.
Causality & Troubleshooting Steps:
-
Reagent Instability (Hydrolysis): 2-Acetoxy-5-nitrobenzyl chloride is highly susceptible to hydrolysis, especially in aqueous buffers. The benzyl chloride moiety can react with water to form the corresponding alcohol, rendering the reagent inactive.
-
Protocol: Ensuring Reagent Potency
-
Always Prepare Fresh: Prepare your stock solution of 2-Acetoxy-5-nitrobenzyl chloride immediately before use. Do not store stock solutions, even when frozen.
-
Use Anhydrous Solvent: Dissolve the reagent in a dry, aprotic organic solvent like acetonitrile or dioxane before adding it to the aqueous reaction buffer. This minimizes immediate hydrolysis upon solubilization.
-
Staged Addition: For longer reactions, consider adding the reagent in multiple aliquots over time to maintain a sufficient concentration of the active species.
-
-
-
Inaccessible Tryptophan Residue: The target tryptophan may be buried within the three-dimensional structure of the protein, making it inaccessible to the reagent.
-
Protocol: Assessing Residue Accessibility
-
Perform a Denaturing Control: Set up a parallel experiment where the protein is unfolded using a denaturant (e.g., 6 M Guanidinium HCl or 8 M Urea).
-
Compare Results: If modification is successful under denaturing conditions but not native conditions, the residue is likely buried.
-
Interpretation: This experiment provides valuable structural information about your protein, indicating that the tryptophan residue is part of the hydrophobic core.
-
-
-
Suboptimal Reaction Conditions: The reaction is sensitive to pH, temperature, and reagent concentration.
-
Protocol: Optimizing Reaction Parameters
-
pH Control: The reaction with tryptophan is most efficient under acidic conditions (pH < 4) to protonate competing nucleophiles like cysteine and minimize hydrolysis.
-
Molar Excess: Start with a 10- to 20-fold molar excess of the reagent over the protein. If you observe non-specific modification, reduce this ratio. If the yield is low, you may need to cautiously increase it.
-
Reaction Time & Temperature: Incubate the reaction for 1-2 hours at room temperature. Avoid high temperatures, which accelerate both the desired reaction and the competing hydrolysis.
-
-
Below is a troubleshooting workflow to diagnose the cause of low modification yield.
Caption: Troubleshooting workflow for low modification yield.
Issue 2: Non-Specific Modification of Other Amino Acids
Question: My results show modification of cysteine and methionine residues in addition to tryptophan. How can I improve the selectivity?
Answer: While 2-Acetoxy-5-nitrobenzyl chloride is tryptophan-selective, it is still an electrophilic alkylating agent that can react with other strong nucleophiles present in a protein. The thiol group of cysteine is the most common off-target.[2]
Key Side Reactions and Mitigation Strategies
| Target Residue | Side Reaction Mechanism | How to Prevent or Minimize |
| Cysteine | S-alkylation of the thiol group. Cysteine's thiolate (R-S⁻) is a potent nucleophile, especially at neutral or alkaline pH. | pH Control: Perform the reaction at a low pH (<4). This keeps the cysteine thiol protonated (R-SH), drastically reducing its nucleophilicity. Blocking: If low pH is not feasible, pre-treat the protein with a cysteine-specific blocking agent like iodoacetamide or N-ethylmaleimide. |
| Methionine | S-alkylation of the thioether side chain. | Stoichiometry Control: Use the lowest possible molar excess of the reagent that still provides adequate tryptophan modification. Scavengers: Include a scavenger like phenol or anisole in the reaction mixture to compete for excess reagent. |
| Tyrosine | O-alkylation of the phenolic hydroxyl group. This is less common and typically requires a higher pH where the hydroxyl group is deprotonated to the more nucleophilic phenolate ion. | pH Control: Avoid pH values above 8. The acidic conditions optimal for tryptophan modification inherently suppress tyrosine reactivity. |
| Tryptophan (Multi-modification) | A single tryptophan residue can react with multiple reagent molecules, leading to di- or tri-substituted indole rings.[3] | Stoichiometry Control: This is a direct result of using a high molar excess of the reagent. Reduce the reagent-to-protein ratio. Reaction Time: Shorten the incubation time to limit the extent of the reaction. |
The following diagram illustrates the primary desired reaction alongside the most common side reactions.
Caption: Desired vs. side reactions of the reagent.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for tryptophan-specific modification? A: For maximum selectivity for tryptophan over other nucleophilic residues like cysteine, an acidic pH (typically between 2.7 and 4.0) is recommended. At this pH, the cysteine thiol group is protonated and far less reactive, while the tryptophan indole ring remains sufficiently nucleophilic.
Q2: How do I remove excess reagent and byproducts after the reaction? A: Excess reagent and its hydrolysis byproducts can be efficiently removed by dialysis, size-exclusion chromatography (gel filtration), or precipitation of the protein with a suitable organic solvent like cold acetone.
Q3: Can I quantify the extent of tryptophan modification? A: Yes. The modified tryptophan has a distinct absorbance maximum around 320-350 nm.[4] You can use spectrophotometry to quantify the modification, although this requires an accurate extinction coefficient for the modified residue. The most definitive method is mass spectrometry (e.g., LC-MS/MS) to confirm the mass shift on the specific residue(s).
Q4: Is 2-Acetoxy-5-nitrobenzyl chloride light-sensitive? A: While it is not as acutely light-sensitive as some other reagents (e.g., azides), it is good laboratory practice to protect the solid reagent and its solutions from direct, prolonged exposure to light by using amber vials or wrapping containers in foil.
References
-
Strohalm, M., Kodícek, M., & Pechar, M. (2003). Tryptophan modification by 2-hydroxy-5-nitrobenzyl bromide studied by MALDI-TOF mass spectrometry. Biochemical and Biophysical Research Communications, 312(3), 811-6. [Link]
-
Horton, H. R., & Koshland, D. E., Jr. (1965). A Highly Reactive Colored Reagent with Selectivity for the Tryptophan Residue in Proteins. 2-Hydroxy-5-nitrobenzyl Bromide. Journal of the American Chemical Society, 87(5), 1126–1132. [Link]
-
Mayr, H., et al. (2001). Nucleophilicities of Amino Acids and Peptides. Angewandte Chemie International Edition, 40(19), 3571-3573. (This provides context on the relative reactivity of amino acid side chains). [Link]
-
Veronese, F. M., et al. (1970). MODIFICATION OF TRYPTOPHAN 108 IN LYSOZYME BY 2-NITRO4 CARBOXYPHENYLSULFENYL CHLORIDE. FEBS Letters, 8(3), 173-176. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 2-Acetoxy-5-nitrobenzyl chloride
Welcome to the technical support center for 2-Acetoxy-5-nitrobenzyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the use of this versatile reagent. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your reaction conditions, improve yields, and minimize impurities.
Section 1: Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with 2-Acetoxy-5-nitrobenzyl chloride.
Question 1: I am observing a low yield of my desired product in a nucleophilic substitution reaction. What are the potential causes and how can I improve it?
Answer:
Low yields in nucleophilic substitution reactions with 2-Acetoxy-5-nitrobenzyl chloride can stem from several factors. The primary suspects are often related to the stability of the starting material, the choice of base and solvent, and the reaction temperature.
Potential Causes & Solutions:
-
Hydrolysis of the Benzyl Chloride: The benzylic chloride in 2-Acetoxy-5-nitrobenzyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of water.[1] This side reaction leads to the formation of the corresponding and often unreactive 2-acetoxy-5-nitrobenzyl alcohol.
-
Solution: Ensure that all your reagents and solvents are anhydrous. Use freshly distilled solvents and dry glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.
-
-
Cleavage of the Acetoxy Group: The acetoxy group can be sensitive to basic conditions, leading to the formation of 2-hydroxy-5-nitrobenzyl chloride or related byproducts. This is particularly problematic with strong, nucleophilic bases.
-
Solution: Opt for a non-nucleophilic, sterically hindered base to scavenge the HCl generated during the reaction. Bases like diisopropylethylamine (DIPEA) or 2,6-lutidine are excellent choices. If your nucleophile is a weak base, you may not need an additional base.
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
-
Solution: Aprotic polar solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are generally good choices for SN2 reactions with this substrate. They can effectively solvate the transition state and promote the reaction.
-
-
Suboptimal Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can lead to decomposition and the formation of side products.
-
Solution: Start your reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, you can gently heat it to 40-50 °C. Avoid high temperatures to minimize degradation.
-
Experimental Protocol: General Procedure for Nucleophilic Substitution
-
To a solution of your nucleophile (1.0 eq) in anhydrous acetonitrile, add a non-nucleophilic base such as diisopropylethylamine (1.1 eq).
-
Stir the mixture at room temperature under an inert atmosphere for 10-15 minutes.
-
Add a solution of 2-Acetoxy-5-nitrobenzyl chloride (1.05 eq) in anhydrous acetonitrile dropwise.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Acetonitrile, DMF, or THF | Aprotic polar solvents favor SN2 reactions. |
| Base | Diisopropylethylamine (DIPEA), 2,6-Lutidine | Non-nucleophilic bases prevent side reactions with the substrate. |
| Temperature | Room Temperature to 50 °C | Balances reaction rate and minimizes decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the benzyl chloride. |
Troubleshooting Flowchart:
Caption: Troubleshooting low yield issues.
Question 2: I am seeing multiple spots on my TLC plate, even after a short reaction time. What are these impurities and how can I avoid them?
Answer:
The appearance of multiple spots on a TLC plate early in the reaction is indicative of competing side reactions. With 2-Acetoxy-5-nitrobenzyl chloride, the likely culprits are hydrolysis of the starting material and cleavage of the acetoxy group.
Common Impurities and Their Formation:
-
2-Acetoxy-5-nitrobenzyl alcohol: This is a product of the hydrolysis of the starting material. Its formation is accelerated by the presence of water in the reaction mixture.
-
2-Hydroxy-5-nitrobenzyl chloride: This impurity arises from the base-mediated cleavage of the acetoxy group. Strong, nucleophilic bases can attack the ester carbonyl, leading to deacetylation.
-
2-Hydroxy-5-nitrobenzyl alcohol: This can be formed by the hydrolysis of 2-hydroxy-5-nitrobenzyl chloride or the deacetylation of 2-acetoxy-5-nitrobenzyl alcohol.
Strategies for Minimizing Impurities:
-
Rigorous Control of Reaction Conditions: As mentioned previously, the use of anhydrous solvents and reagents under an inert atmosphere is critical to prevent hydrolysis.
-
Judicious Choice of Base: Employing a non-nucleophilic base is paramount to prevent the cleavage of the acetoxy group. The pKa of the base should be sufficient to neutralize the generated HCl without promoting side reactions.
-
Controlled Addition of Reagents: Adding the 2-Acetoxy-5-nitrobenzyl chloride solution slowly to the reaction mixture can help to control the exotherm and maintain a low concentration of the electrophile, which can minimize side reactions.
Reaction Monitoring Workflow:
Caption: Workflow for monitoring reaction progress.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for 2-Acetoxy-5-nitrobenzyl chloride?
A1: 2-Acetoxy-5-nitrobenzyl chloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2] It is sensitive to moisture and should be protected from humidity to prevent hydrolysis. Storing it under an inert atmosphere can prolong its shelf life.
Q2: Can I use a stronger base like sodium hydride (NaH) to deprotonate my nucleophile?
A2: While NaH is an excellent non-nucleophilic base for deprotonating a wide range of nucleophiles, its use with 2-Acetoxy-5-nitrobenzyl chloride should be approached with caution. The resulting alkoxide or deprotonated amine will be highly reactive and could potentially lead to cleavage of the acetoxy group. A milder, non-nucleophilic organic base like DIPEA is generally a safer choice.
Q3: My reaction is complete, but I am having trouble purifying the product. What are some recommended purification techniques?
A3: Standard silica gel column chromatography is the most common method for purifying products from reactions involving 2-Acetoxy-5-nitrobenzyl chloride. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective. If your product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.
Q4: Is the nitro group on the aromatic ring susceptible to reduction during the reaction?
A4: The nitro group is generally stable under the mild basic or neutral conditions used for nucleophilic substitution reactions. However, it can be reduced under certain conditions, such as catalytic hydrogenation. If your downstream synthetic steps involve reducing conditions, you will need to consider the compatibility of the nitro group.
Q5: Are there any safety precautions I should be aware of when handling 2-Acetoxy-5-nitrobenzyl chloride?
A5: Yes, 2-Acetoxy-5-nitrobenzyl chloride is an irritant. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[2] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2]
Section 3: References
-
Baer, H. H., & Chiu, C. W. (1973). The Reaction of Nitrosoalkanes with Grignard Reagents. Canadian Journal of Chemistry, 51(11), 1812-1818.
-
Glaudemans, C. P. J., & Fletcher, H. G. (1963). The anomeric 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromides. Journal of the American Chemical Society, 85(17), 2663-2666.
-
Organic Syntheses. (n.d.). 2-hydroxy-5-nitrobenzyl chloride. Retrieved from [Link]
-
Wan, P., & Muralidharan, S. (1986). Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers. Canadian Journal of Chemistry, 64(9), 1775-1782.
Sources
how to improve the solubility of 2-Acetoxy-5-nitrobenzyl chloride
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Acetoxy-5-nitrobenzyl chloride. This compound, while a valuable reagent, presents unique solubility and stability challenges that can impact experimental reproducibility and outcomes. This document provides in-depth, field-tested insights and protocols to address common issues encountered during its use. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Part 1: Fundamental Properties & Solubility Overview
2-Acetoxy-5-nitrobenzyl chloride (C₉H₈ClNO₄) is a solid organic compound featuring a reactive benzyl chloride moiety.[1][2] Its structure is characterized by three key functional groups that dictate its behavior in solution:
-
Benzyl Chloride Group: This is the primary reactive site, susceptible to nucleophilic substitution and solvolysis.
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, it increases the molecule's polarity and influences the reactivity of the benzyl chloride.
-
Acetoxy Group (-OAc): This ester group adds to the molecule's polarity but is also susceptible to hydrolysis under acidic or basic conditions.
The combination of these groups results in a molecule with moderate polarity that is poorly soluble in water but generally soluble in a range of aprotic organic solvents.[3][4]
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and solubilization of 2-Acetoxy-5-nitrobenzyl chloride.
Q1: What is the general solubility profile of 2-Acetoxy-5-nitrobenzyl chloride?
Based on the behavior of structurally similar compounds like benzoyl chlorides and other substituted benzyl chlorides, 2-Acetoxy-5-nitrobenzyl chloride is expected to be soluble in a range of aprotic organic solvents.[4] It is practically insoluble in water and will react with protic solvents.
Q2: What are the recommended starting solvents for preparing a high-concentration stock solution?
Aprotic, polar solvents are the best choice for preparing stock solutions. We recommend the following:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
These solvents offer high solvating power for polar organic molecules and are generally inert to the benzyl chloride group under standard storage conditions (cool, dry, protected from light).
Q3: Why is this compound incompatible with protic solvents like water, methanol, or ethanol?
The benzyl chloride functional group is electrophilic and will react with nucleophilic solvents. Protic solvents, such as water and alcohols, are nucleophiles that will attack the benzylic carbon, leading to a solvolysis reaction.[5][6] This reaction displaces the chloride and results in the formation of an unwanted and inactive benzyl alcohol or benzyl ether derivative, effectively degrading your reagent. This process, particularly with water, is known as hydrolysis.[7]
Q4: How do the nitro and acetoxy groups specifically affect its solubility?
The nitro and acetoxy groups increase the overall polarity of the molecule compared to unsubstituted benzyl chloride. This increased polarity enhances its solubility in polar organic solvents like DMSO and DMF. However, it is not polar enough to overcome the large, nonpolar aromatic ring and become soluble in highly polar protic solvents like water.[8]
Part 3: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: My compound won't dissolve in my chosen aprotic solvent at room temperature.
-
Causality: Although soluble in solvents like DMSO or DMF, the dissolution rate for solid compounds can sometimes be slow, especially if the material is highly crystalline.
-
Solution Protocol:
-
Increase Surface Area: Gently crush any large crystals of the powder using a spatula against the side of the vial.
-
Apply Gentle Heat: Warm the solution to 30-40°C in a water bath. Do not overheat, as this can accelerate potential degradation pathways.
-
Agitate: Use a vortex mixer or sonicate the vial for short bursts (1-2 minutes) to provide mechanical energy, which can break up the crystal lattice and accelerate dissolution.
-
Verify Solvent Quality: Ensure your solvent is anhydrous (dry). The presence of water can not only cause hydrolysis but may also reduce the overall solvating power for this specific compound.
-
Problem: My compound precipitates out of solution when I add it to my aqueous reaction buffer.
-
Causality: This is a classic solubility problem. When the high-concentration organic stock solution is introduced to the aqueous buffer, the local concentration of the compound exceeds its solubility limit in the mixed-solvent system, causing it to crash out.
-
Solution Protocol:
-
Minimize Stock Solution Volume: Prepare your stock solution at the highest feasible concentration to ensure the final percentage of the organic solvent (e.g., DMSO) in your aqueous buffer is as low as possible, ideally below 1% (v/v).
-
Modify the Addition Process: Do not add the stock solution directly into the buffer as a single bolus. Instead, add the stock solution dropwise to the vortex of the rapidly stirring buffer. This promotes rapid mixing and dispersion, preventing localized supersaturation.
-
Consider a Co-Solvent (with caution): If precipitation persists, you may need to include a more moderate polarity, water-miscible co-solvent in your buffer system. However, this must be carefully validated to ensure it doesn't affect your experiment's biological or chemical components.
-
Problem: I suspect my compound is degrading in solution. What are the signs and how can I prevent it?
-
Causality: Degradation is most often caused by hydrolysis from atmospheric moisture or residual water in the solvent. The acetoxy group can also be hydrolyzed if the pH is not neutral.
-
Signs of Degradation:
-
A noticeable decrease in the activity or expected outcome of your reaction.
-
The appearance of a new, less-soluble precipitate in your stock solution over time.
-
Changes in the solution's color.
-
Analytical confirmation (e.g., HPLC, LC-MS) showing the appearance of new peaks corresponding to hydrolysis products.
-
-
Prevention & Best Practices:
-
Prepare Fresh Solutions: Prepare only the amount of stock solution needed for the day's experiments. Avoid long-term storage of the compound in solution.
-
Use High-Quality Anhydrous Solvents: Purchase and use solvents with the lowest possible water content. Use a syringe to withdraw the solvent from a bottle sealed with a septum to minimize exposure to air.
-
Proper Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Ensure vials are tightly sealed.
-
Part 4: Data & Protocols
Qualitative Solubility Profile
The following table provides a qualitative guide to selecting an appropriate solvent system. This profile is inferred from the behavior of structurally analogous compounds.[3][4]
| Solvent Class | Examples | Solubility & Compatibility | Recommendation |
| Aprotic Polar | DMSO, DMF | Soluble : Excellent solvating power. Generally inert under anhydrous conditions. | Recommended for stock solutions |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble : Good solvents for dissolution and chemical reactions. Inert nature. | Recommended for organic synthesis |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble : Good solvating power. Ensure peroxide-free. | Use with Caution (check compatibility) |
| Aromatic | Toluene, Benzene | Moderately Soluble : Solubility may require heating.[9][10] | Use with Caution (often for synthesis) |
| Protic Polar | Water, Methanol, Ethanol | Reactive : Will undergo solvolysis/hydrolysis, leading to compound degradation.[7] | Not Recommended (except as reaction medium) |
| Aprotic Nonpolar | Hexanes, Heptane | Insoluble : Insufficient polarity to effectively dissolve the compound. | Not Recommended |
Protocol 1: Preparation of a 100 mM Stock Solution in Anhydrous DMSO
-
Pre-Experiment Preparation:
-
Allow the vial of 2-Acetoxy-5-nitrobenzyl chloride (MW: 229.62 g/mol ) to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Use a new, sealed bottle of anhydrous DMSO.
-
-
Weighing:
-
Weigh out 23.0 mg of 2-Acetoxy-5-nitrobenzyl chloride into a sterile, dry glass vial.
-
-
Solubilization:
-
Using a dry syringe, add 1.0 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex for 1-2 minutes.
-
If the solid is not fully dissolved, sonicate the vial for 2-3 minutes or warm gently to 30-40°C until a clear solution is obtained.
-
-
Storage:
-
Use the solution immediately for the best results.
-
If storage is necessary, blanket the vial with an inert gas (e.g., argon or nitrogen), seal tightly, and store at -20°C in small, single-use aliquots.
-
Protocol 2: Dilution of Organic Stock into an Aqueous Buffer
-
Preparation:
-
Prepare your final aqueous buffer (e.g., PBS, TRIS) in a beaker or tube.
-
Place the vessel on a stir plate and add a magnetic stir bar. Begin stirring at a moderate-to-high speed to create a vortex.
-
-
Addition:
-
Draw the required volume of the 100 mM stock solution from Protocol 1 into a pipette.
-
Submerge the pipette tip just below the surface of the liquid at the edge of the vortex.
-
Dispense the stock solution slowly and dropwise into the rapidly stirring buffer.
-
-
Final Mix:
-
Allow the solution to stir for an additional 2-5 minutes to ensure homogeneity. The solution should remain clear. If cloudiness or precipitate appears, reconsider the final concentration or the need for a co-solvent.
-
Part 5: Visualized Workflows & Mechanisms
Solvent Selection Workflow
This diagram outlines the decision-making process for choosing the correct solvent for your application.
Caption: Decision workflow for solvent selection.
Mechanism of Hydrolysis
This diagram illustrates why protic solvents like water are detrimental, leading to the inactivation of the compound.
Caption: Simplified hydrolysis degradation pathway.
References
-
Organic Syntheses Procedure. 2-hydroxy-5-nitrobenzyl chloride. Available at: [Link]
-
Pharmaffiliates. 2-Hydroxy-5-nitrobenzyl Chloride. Available at: [Link]
-
Chemsrc. 2-Chloro-5-nitrobenzoyl chloride. Available at: [Link]
-
Bentley, T. W., & Eslami, A. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. International Journal of Molecular Sciences, 12(7), 4556–4574. Available at: [Link]
-
Roy, D., & Das, A. K. (2015). Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol. Journal of the Indian Chemical Society, 92, 123-128. Available at: [Link]
-
Reddit r/AdvancedOrganic. (2024). Which benzoyl chloride undergoes hydrolysis faster in water?. Available at: [Link]
-
PubChem. 2-Chloro-5-nitrobenzoic acid. Available at: [Link]
-
Organic Syntheses Procedure. Peroxide, bis(p-nitrobenzoyl)-. Available at: [Link]
-
Organic Chemistry Portal. Benzyl chloride synthesis by chlorination or substitution. Available at: [Link]
-
Asian Journal of Chemistry. Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. Available at: [Link]
-
PubChem. Benzoyl chloride, 2-chloro-5-nitro-. Available at: [Link]
-
SciSpace. The mechanism of the hydrolysis of benzyl chloride. Available at: [Link]
-
PrepChem.com. Synthesis of 2-nitrobenzoyl chloride. Available at: [Link]
-
PubChemLite. 2-acetoxy-5-nitrobenzyl chloride (C9H8ClNO4). Available at: [Link]
-
ACS Division of Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]
-
CP Lab Safety. 2-Nitrobenzyl Chloride, 5 grams. Available at: [Link]
-
Chemcd. 2-ACETOXY-5-NITROBENZYL CHLORIDE. Available at: [Link]
Sources
- 1. PubChemLite - 2-acetoxy-5-nitrobenzyl chloride (C9H8ClNO4) [pubchemlite.lcsb.uni.lu]
- 2. 2-ACETOXY-5-NITROBENZYL CHLORIDE - pro_Search - page 1 - ChemCD_ChemCD_index [chemcd.com]
- 3. Benzyl chloride:Physical Properties and Chemical Properties_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
troubleshooting guide for 2-Acetoxy-5-nitrobenzyl chloride experiments
Welcome to the technical support center for 2-Acetoxy-5-nitrobenzyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful application of this reagent. As a highly reactive bifunctional molecule, its experimental success hinges on a nuanced understanding of its chemical behavior. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring both accuracy and reproducibility.
Section 1: Compound Profile and Critical Handling
2-Acetoxy-5-nitrobenzyl chloride is a valuable alkylating agent in organic synthesis, prized for its ability to introduce a nitro- and acetate-functionalized benzyl group. However, its utility is matched by its reactivity, particularly its sensitivity to nucleophiles like water. Understanding and controlling these properties is the cornerstone of any successful experiment.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 5174-32-3 | [1] |
| Molecular Formula | C₉H₈ClNO₄ | [1] |
| Molecular Weight | 229.62 g/mol | [1] |
| Appearance | Typically an off-white or yellowish solid | [2] |
| Storage | 2-8°C, under inert gas, protected from moisture and light | [2][3][4][5] |
Critical Handling & Storage Protocol
Improper handling is the most frequent cause of experimental failure. The benzyl chloride moiety is highly susceptible to hydrolysis, and the acetoxy group can be cleaved under non-neutral pH.
| Parameter | Recommended Action & Rationale |
| Atmosphere | Always handle under a dry, inert atmosphere (e.g., Argon or Nitrogen). Oxygen is less of a concern than ambient moisture, which rapidly hydrolyzes the benzyl chloride to the inactive benzyl alcohol, releasing corrosive HCl gas.[3][4] |
| Glassware & Solvents | Use oven- or flame-dried glassware and anhydrous solvents. Residual water on glassware or in solvents is a primary source of contamination that leads to low yields and side product formation. |
| Temperature | Store in a refrigerator (2-8°C).[2] Allow the reagent to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid. |
| Incompatible Materials | Avoid contact with bases, strong oxidizing agents, alcohols, and primary/secondary amines (unless they are the intended reactant). [3] Water is highly incompatible and leads to decomposition. |
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during experiments in a direct question-and-answer format.
Q1: My reaction yield is very low or I recovered only starting material. What went wrong?
Low or no conversion is typically traced back to the integrity of the reagent or the reaction environment.
-
Possible Cause 1: Degraded Reagent
-
Diagnosis: The reagent may appear discolored (e.g., yellow or brown) or clumpy.[3] Before starting a critical experiment, it is prudent to check the purity of the starting material via Thin Layer Chromatography (TLC) against a known standard or by acquiring a quick ¹H NMR spectrum. The benzylic protons (-CH₂Cl) should be a sharp singlet with the correct integration.
-
Solution: Discard the degraded reagent and use a fresh bottle stored under the recommended conditions. The cost of a failed experiment often outweighs the cost of new material.
-
-
Possible Cause 2: Presence of Moisture (Hydrolysis)
-
Causality: This is the most common culprit. The electrophilic benzylic carbon is readily attacked by water, irreversibly converting your reagent into 2-hydroxy-5-nitrobenzyl alcohol (after subsequent hydrolysis of the acetate). This byproduct is inactive for the desired alkylation.
-
Solution: Implement a rigorous anhydrous reaction setup.
-
Protocol: Setting Up a Robust Anhydrous Reaction
-
Glassware Preparation: All glassware (flask, condenser, addition funnel, stir bar) must be oven-dried at >120°C for at least 4 hours and assembled hot, or flame-dried under high vacuum. Allow the assembly to cool to room temperature under a positive pressure of inert gas.
-
Solvent Preparation: Use freshly distilled anhydrous solvents or solvents from a commercial solvent purification system. Solvents packaged in septum-sealed bottles are also a reliable option.
-
Reagent Transfer: Transfer 2-Acetoxy-5-nitrobenzyl chloride and other solid reagents in a glovebox or under a positive flow of inert gas.
-
Reaction Execution: Maintain a positive pressure of inert gas throughout the entire reaction via a balloon or a bubbler system. Introduce liquid reagents via gas-tight syringes through rubber septa.
-
Possible Cause 3: Inappropriate Base or Nucleophile
-
Causality: If your reaction involves a base to deprotonate a nucleophile (e.g., a phenol or thiol), a strong, sterically hindered, non-nucleophilic base is often required (e.g., Proton-Sponge, DBU). Using a nucleophilic base like an amine can result in the base itself reacting with the benzyl chloride.
-
Solution: Re-evaluate your choice of base. If your nucleophile is weak, a stronger base may be needed, but its compatibility must be confirmed.
-
Q2: My NMR/Mass Spectrum shows multiple unexpected products. How do I identify and prevent them?
The formation of side products points to competing reaction pathways.
-
Side Product 1: 2-Hydroxy-5-nitrobenzyl Alcohol
-
Identification: A mass corresponding to the loss of the acetyl group and substitution of Cl with OH. The ¹H NMR will show the disappearance of the acetyl singlet and the appearance of a broad -OH peak.
-
Cause: Hydrolysis of both the benzyl chloride and the acetate ester. This occurs due to water contamination or a workup procedure that is too acidic or basic.
-
Prevention: Follow the strict anhydrous protocol outlined above. During workup, use neutral or mildly acidic washes and avoid prolonged exposure to strong acids or bases.
-
-
Side Product 2: Dimerization/Polymerization Products
-
Identification: Oily, resinous, or intractable material that is difficult to characterize and purify.[6] Often observed as a baseline streak on TLC.
-
Cause: This can occur if the reaction temperature is too high, leading to uncontrolled side reactions.[6] It can also be initiated by certain impurities.
-
Prevention: Run the reaction at the lowest effective temperature. Consider adding the benzyl chloride solution slowly to the nucleophile to maintain a low instantaneous concentration of the electrophile.
-
Q3: I'm having difficulty purifying my final product. What are the best practices?
Purification can be challenging if side reactions have occurred.
-
Issue: Oily residue after solvent evaporation.
-
Solution: The oil may be a mixture of your product and side products. Attempt to triturate the oil with a non-polar solvent (e.g., hexanes, diethyl ether) in an ice bath to induce crystallization of the desired product. If this fails, column chromatography is the recommended next step.
-
-
Issue: Product is not separating during column chromatography.
-
Solution: The polarity of your product is likely very similar to a byproduct.
-
Optimize Solvent System: Run analytical TLCs with various solvent systems (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Methanol) to achieve better separation (ΔRf > 0.2).
-
Consider Derivatization: If the impurity is the hydrolyzed alcohol, it can sometimes be separated more easily by reacting the crude mixture with an agent that selectively derivatizes the alcohol, drastically changing its polarity before a second chromatography attempt.
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the ideal storage conditions for 2-Acetoxy-5-nitrobenzyl chloride?
-
Q: My reagent is a pale yellow solid. The datasheet says "off-white." Can I still use it?
-
A: A pale yellow color may not indicate significant decomposition, but it warrants caution.[3] It is highly recommended to verify its purity by TLC or NMR before use in any large-scale or critical reaction. If the color is dark yellow, brown, or the solid appears wet or sticky, it should be discarded.
-
-
Q: What are the primary safety precautions I should take?
-
A: Always handle this compound in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[7] Benzyl chlorides are lachrymators (cause tearing) and are corrosive.[4][8] Avoid inhalation of dust and contact with skin and eyes.[7]
-
-
Q: What are the best general-purpose solvents for reactions involving this reagent?
-
A: Anhydrous polar aprotic solvents are typically preferred. Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Dimethylformamide (DMF) are common choices. The optimal solvent depends on the specific nucleophile and reaction conditions. Always ensure the solvent is thoroughly dried before use.
-
Section 4: Visualization & Workflows
Diagram 1: Troubleshooting Workflow for Low Yield
This decision tree provides a logical path to diagnose the root cause of poor reaction outcomes.
Caption: Desired reaction vs. common side reactions.
References
-
2-hydroxy-5-nitrobenzyl chloride - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]
-
Safety Data Sheet: 4-Nitrobenzyl chloride . Carl ROTH. Available at: [Link]
- CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride. Google Patents.
-
2-Nitrobenzyl chloride - SAFETY DATA SHEET . Fisher Scientific. Available at: [Link]
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials . MDPI. Available at: [Link]
- US3156529A - Process for the purification of thionyl chloride. Google Patents.
-
Benzyl chloride - Hazardous Substance Fact Sheet . New Jersey Department of Health. Available at: [Link]
- KR800001262B1 - Process for the preparation of 2-nitrobenzaldehyde. Google Patents.
-
CAS No : 2973-19-5 | Product Name : 2-Hydroxy-5-nitrobenzyl Chloride . Pharmaffiliates. Available at: [Link]
-
Synthesis of 2-nitrobenzoyl chloride . PrepChem.com. Available at: [Link]
-
2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 . PubChem. Available at: [Link]
-
p-Nitrobenzoyl chloride - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]
-
2-Chloro-5-nitrobenzoyl chloride | CAS#:25784-91-2 . Chemsrc. Available at: [Link]
-
4-Nitrobenzyl chloride | C7H6ClNO2 | CID 7482 . PubChem. Available at: [Link]
-
What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights . Inovachem. Available at: [Link]
-
2-ACETOXY-5-NITROBENZYL CHLORIDE CAS#: 5174-32-3 . ChemWhat. Available at: [Link]
Sources
Technical Support Center: Reactions Involving 2-Acetoxy-5-nitrobenzyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Acetoxy-5-nitrobenzyl chloride. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its use as an alkylating agent and a photolabile protecting group. Our focus is on providing practical, field-proven insights into identifying, mitigating, and removing unwanted byproducts to ensure the purity and integrity of your target molecules.
Section 1: Understanding the Reactivity and Common Byproducts of 2-Acetoxy-5-nitrobenzyl Chloride
2-Acetoxy-5-nitrobenzyl chloride is a versatile reagent frequently employed for the protection of various functional groups, including carboxylic acids, alcohols, thiols, and amines. Its utility is underscored by the ability to deprotect the resulting protected molecule under neutral conditions using photolysis. However, like any reactive chemical, its use is not without challenges. A thorough understanding of its reactivity profile is paramount to troubleshooting and optimizing your synthetic outcomes.
The Desired Reaction: A Nucleophilic Substitution
The primary reaction of 2-Acetoxy-5-nitrobenzyl chloride involves the displacement of the benzylic chloride by a nucleophile (Nu-) in a standard SN2 reaction.
Figure 1: General reaction of 2-Acetoxy-5-nitrobenzyl chloride with a nucleophile.
This reaction is generally efficient with a wide range of soft and hard nucleophiles. However, the electrophilicity of the benzylic carbon and the presence of other reactive sites on the molecule can lead to the formation of several byproducts.
Common Byproducts and Their Formation Mechanisms
A clear understanding of how byproducts are formed is the first step toward preventing their formation and devising effective purification strategies.
1.2.1 Hydrolysis Products
One of the most common side reactions is the hydrolysis of the starting material or the product.
-
2-Hydroxy-5-nitrobenzyl Alcohol: The labile benzylic chloride is susceptible to hydrolysis, especially in the presence of water in the reaction medium. This leads to the formation of 2-hydroxy-5-nitrobenzyl alcohol.[1] The acetoxy group can also be hydrolyzed, particularly under basic or acidic conditions, to yield the corresponding phenol.
-
Mechanism of Hydrolysis: The presence of water, either as a solvent impurity or introduced during workup, can lead to the SN1 or SN2 displacement of the chloride, forming the corresponding alcohol.
1.2.2 Byproducts from Reactions with Amines
When reacting with primary or secondary amines, over-alkylation is a common issue.
-
Over-alkylation Products: The initially formed secondary or tertiary amine can compete with the starting amine for the remaining 2-acetoxy-5-nitrobenzyl chloride, leading to the formation of tertiary amines or even quaternary ammonium salts.
-
Ammonium Salts: The HCl generated during the reaction will react with any available amine base to form an ammonium chloride salt, which may precipitate or complicate extraction.[2]
1.2.3 Byproducts from Reactions with Thiols
Thiols are excellent nucleophiles but are also susceptible to oxidation.
-
Disulfides: The corresponding disulfide of the starting thiol can form via oxidation, especially in the presence of air (oxygen) or other oxidizing agents.
1.2.4 Byproducts from Photolytic Cleavage
When using the 2-acetoxy-5-nitrobenzyl group as a photolabile protecting group, the cleavage process itself generates a key byproduct.
-
2-Nitroso-5-acetoxybenzaldehyde: Upon UV irradiation (typically around 340-365 nm), the protecting group is cleaved, releasing the protected molecule and forming 2-nitroso-5-acetoxybenzaldehyde.[3][4]
-
Azo Compounds: The nitroso byproduct can undergo further photochemical or thermal reactions, such as dimerization, to form colored azo compounds.[5] These highly colored impurities can interfere with spectroscopic analysis and are often challenging to remove.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter in a question-and-answer format, providing actionable solutions based on chemical principles.
Q1: My reaction mixture has turned a dark color (yellow/orange/brown). What is causing this and how can I fix it?
Answer: The appearance of a dark color, particularly yellow or orange, is often indicative of the formation of nitroso and azo byproducts.[3][5] This is especially common if your reaction is sensitive to light.
Troubleshooting Steps:
-
Exclude Light: Perform the reaction in a flask wrapped in aluminum foil or in a dark fume hood to minimize photochemical side reactions.
-
Inert Atmosphere: Purge your reaction vessel with an inert gas like nitrogen or argon before adding reagents. This will minimize oxidation, particularly of sensitive substrates like thiols.
-
Purification:
-
Activated Carbon (Charcoal): Adding a small amount of activated carbon to your crude product dissolved in a suitable solvent, followed by filtration through celite, can effectively remove colored impurities. Use with caution as it can sometimes adsorb the desired product.
-
Column Chromatography: Flash column chromatography is highly effective for separating these colored byproducts. A gradient elution starting with a non-polar solvent and gradually increasing polarity is often successful.
-
Q2: I see a significant amount of a water-soluble byproduct in my workup. What is it likely to be and how do I remove it?
Answer: A common water-soluble byproduct is the ammonium salt formed between the liberated HCl and your amine nucleophile or base.[2] Hydrolysis products like 2-hydroxy-5-nitrobenzyl alcohol may also have some water solubility.
Troubleshooting Steps:
-
Aqueous Workup: Perform a thorough aqueous workup. Washing the organic layer with a dilute acid (e.g., 1M HCl) will protonate and extract any unreacted amine. A subsequent wash with a dilute base (e.g., saturated NaHCO3) will neutralize any remaining acid and can help remove phenolic byproducts. Follow with a brine wash to remove residual water.
-
pH Adjustment: Carefully adjust the pH of the aqueous phase during extraction. For amphoteric products, adjusting the pH to their isoelectric point can minimize their solubility in the aqueous layer.
Q3: My TLC/LC-MS analysis shows multiple spots/peaks close to my product's Rf/retention time. How can I improve my purification?
Answer: This often indicates the presence of structurally similar byproducts, such as over-alkylation products or incompletely deprotected material.
Troubleshooting Steps:
-
Optimize Chromatography:
-
Column Chromatography: Use a shallower solvent gradient during flash chromatography to improve resolution. Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system.
-
RP-HPLC: For polar products, especially peptides, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. A shallow gradient of acetonitrile in water with 0.1% TFA is a good starting point.[6]
-
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
-
Reaction Stoichiometry: To minimize over-alkylation, use a slight excess of the amine nucleophile. This ensures the complete consumption of the more valuable 2-acetoxy-5-nitrobenzyl chloride.
Section 3: Frequently Asked Questions (FAQs)
What is the best way to monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a solvent system that gives good separation between your starting material, product, and any major byproducts. Staining with a UV lamp (254 nm) will show UV-active compounds. For non-UV active compounds, stains like potassium permanganate or iodine can be used. For more quantitative analysis, HPLC or LC-MS is recommended.
How can I remove the 2-nitroso-5-acetoxybenzaldehyde byproduct after photocleavage?
This aldehyde byproduct can sometimes be challenging to remove.
-
Scavenger Resins: Use a scavenger resin with an amino group (e.g., aminomethylated polystyrene) to react with and sequester the aldehyde.
-
Extraction: The aldehyde has some polarity and can often be removed by repeated aqueous extractions.
-
Chromatography: Flash chromatography or preparative HPLC are very effective for separating the aldehyde from the desired product.
My product is an oil and will not crystallize. What are my purification options?
Oily products are common and can be purified effectively.
-
Column Chromatography: This is the most common method for purifying oils.
-
Preparative TLC: For small-scale purifications, preparative thin-layer chromatography can be used.
-
Kugelrohr Distillation: If the product is volatile and thermally stable, Kugelrohr distillation under high vacuum can be an excellent purification method.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Prepare the Column: Dry pack a glass column with silica gel. The amount of silica should be about 50-100 times the weight of your crude product.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent. If solubility is an issue, you can adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the silica onto the column.
-
Elute the Column: Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). Collect fractions and monitor them by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Aqueous Workup
-
Quench the Reaction: If necessary, quench the reaction with water or a suitable quenching agent.
-
Dilute: Dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Wash: Transfer the mixture to a separatory funnel and wash sequentially with:
-
1M HCl (to remove basic impurities)
-
Saturated NaHCO3 solution (to remove acidic impurities)
-
Brine (to remove residual water)
-
-
Dry and Evaporate: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent.
Section 5: Visualizing the Process
Byproduct Formation Pathways
Caption: Common byproduct formation pathways in reactions involving 2-Acetoxy-5-nitrobenzyl chloride.
General Purification Workflow
Caption: A general workflow for the purification of products from 2-Acetoxy-5-nitrobenzyl chloride reactions.
References
-
Houk, K. N., & Liu, F. (2009). Photoremovable Protecting Groups. In Organic Azides: Syntheses and Applications (pp. 359-391). John Wiley & Sons, Ltd. [Link]
-
Patchornik, A., Amit, B., & Woodward, R. B. (1970). Photosensitive protecting groups. Journal of the American Chemical Society, 92(21), 6333–6335. [Link]
-
Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441–458. [Link]
-
Bollacke, A., & Raines, R. T. (2020). A Photolabile Protecting Group for Thiols. Organic Letters, 22(15), 5913–5916. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Organic Syntheses. (1941). 2-HYDROXY-5-NITROBENZYL CHLORIDE. [Link]
-
Chemguide. (n.d.). The reactions of acyl chlorides with ammonia and primary amines. [Link]
-
Wikipedia. (n.d.). Photolabile protecting group. [Link]
-
Ju, J., & Li, Z. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 100(3), 949-953. [Link]
-
Bochet, C. G. (2002). Wavelength-selective cleavage of photolabile protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (2), 125-142. [Link]
-
Chemistry LibreTexts. (2020, August 15). 24.7: Reactions of Amines. [Link]
-
Hellrung, B., Kamdzhilov, Y., Schwörer, M., & Wirz, J. (2005). Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates. Journal of the American Chemical Society, 127(25), 8934–8935. [Link]
-
Wikipedia. (n.d.). Photolabile protecting group. [Link]
Sources
common impurities in commercial 2-Acetoxy-5-nitrobenzyl chloride
This guide is designed for researchers, scientists, and drug development professionals utilizing 2-Acetoxy-5-nitrobenzyl chloride in their experimental workflows. As a reactive electrophile, the purity of this reagent is paramount to achieving reproducible and reliable results. This document provides in-depth troubleshooting guides and frequently asked questions to address common issues arising from impurities in commercial batches of 2-Acetoxy-5-nitrobenzyl chloride.
Understanding the Impurity Profile
The commercial purity of 2-Acetoxy-5-nitrobenzyl chloride is typically stated as ≥98%. However, the remaining percentage can consist of several structurally similar impurities that may interfere with your reactions. The primary sources of these impurities are the multi-step synthesis process and subsequent degradation.
The synthesis typically involves two key stages:
-
Chloromethylation of p-nitrophenol: This step introduces the chloromethyl group onto the aromatic ring.
-
Acetylation of 2-hydroxy-5-nitrobenzyl chloride: The hydroxyl group is then acetylated to yield the final product.
Impurities can arise from unreacted starting materials, side-reactions during these stages, or degradation of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of in commercial 2-Acetoxy-5-nitrobenzyl chloride?
A1: The most prevalent impurities can be categorized as follows:
-
Starting Materials and Intermediates:
-
p-Nitrophenol: The initial precursor for the synthesis. Its presence suggests an incomplete initial reaction.
-
2-Hydroxy-5-nitrobenzyl chloride: The immediate precursor to the final product. Its presence indicates incomplete acetylation.
-
-
Synthesis Byproducts:
-
Isomeric Impurities: Chloromethylation of p-nitrophenol can lead to the formation of regioisomers, such as 3-acetoxy-4-nitrobenzyl chloride.
-
Di-substituted Byproducts: Over-reaction during chloromethylation can result in the formation of di-chloromethylated species.
-
Diarylmethane Derivatives: A common side reaction in chloromethylation is the condensation of the benzyl chloride product with another aromatic ring, leading to the formation of diarylmethane impurities.[1]
-
-
Degradation Products:
-
2-Hydroxy-5-nitrobenzyl chloride: Formed by the hydrolysis of the ester group.
-
2-Acetoxy-5-nitrobenzyl alcohol: Results from the hydrolysis of the benzylic chloride.
-
Q2: How can these impurities affect my experiment?
A2: The impact of these impurities can range from minor to significant, depending on their concentration and reactivity in your specific application.
-
Reduced Yields: The presence of non-reactive or less reactive impurities will lower the effective concentration of your reagent, leading to incomplete reactions and lower yields.
-
Formation of Byproducts: Reactive impurities, such as 2-hydroxy-5-nitrobenzyl chloride, can compete with the desired reagent in nucleophilic substitution reactions, leading to the formation of unintended byproducts.
-
Complex Purification: The presence of structurally similar impurities can complicate the purification of your target molecule, often requiring advanced chromatographic techniques.
Q3: How can I assess the purity of my 2-Acetoxy-5-nitrobenzyl chloride?
A3: Several analytical techniques can be employed to determine the purity of your reagent:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the main component and various impurities. A reversed-phase C18 column with a gradient elution of water and acetonitrile is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a quantitative assessment of the major components and can be used to identify the structures of significant impurities if their concentration is high enough.
Q4: What are the best practices for handling and storing 2-Acetoxy-5-nitrobenzyl chloride to minimize degradation?
A4: Due to its susceptibility to hydrolysis, proper handling and storage are critical.
-
Storage: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place.
-
Handling: Always handle the reagent in a fume hood, wearing appropriate personal protective equipment. Use dry solvents and glassware to minimize exposure to moisture. It is advisable to bring the container to room temperature before opening to prevent condensation of atmospheric moisture.
Troubleshooting Guide
This section addresses specific experimental issues that may be linked to impurities in 2-Acetoxy-5-nitrobenzyl chloride.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product formation | Degraded Reagent: The 2-Acetoxy-5-nitrobenzyl chloride may have hydrolyzed due to improper storage. | 1. Assess Purity: Analyze the reagent using HPLC or ¹H NMR to check for the presence of hydrolysis products (2-hydroxy-5-nitrobenzyl chloride and 2-acetoxy-5-nitrobenzyl alcohol). 2. Use a Fresh Batch: If significant degradation is observed, use a new, unopened bottle of the reagent. |
| Multiple spots on TLC/peaks in LC-MS corresponding to unknown byproducts | Presence of Reactive Impurities: Impurities such as 2-hydroxy-5-nitrobenzyl chloride or isomeric byproducts are reacting with your substrate. | 1. Identify Impurities: If possible, use LC-MS to identify the mass of the byproducts and infer the structure of the reacting impurity. 2. Purify the Reagent: Consider purifying a small amount of the reagent by recrystallization to remove polar impurities. A solvent system such as toluene/heptane may be effective. |
| Inconsistent results between batches | Batch-to-Batch Variability: The impurity profile can differ between different manufacturing lots. | 1. Qualify New Batches: Before using a new batch in a critical experiment, run a small-scale test reaction and analyze the purity of the reagent by HPLC. 2. Standardize Storage: Ensure all batches are stored under identical, optimal conditions. |
Experimental Protocols
Protocol 1: HPLC Analysis of 2-Acetoxy-5-nitrobenzyl Chloride Purity
This protocol provides a general method for assessing the purity of 2-Acetoxy-5-nitrobenzyl chloride.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
2-Acetoxy-5-nitrobenzyl chloride sample
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of 2-Acetoxy-5-nitrobenzyl chloride and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and analyze the chromatogram. The main peak corresponds to 2-Acetoxy-5-nitrobenzyl chloride. Any additional peaks represent impurities. The relative peak area can be used to estimate the percentage of each impurity.
Visualizing Impurity Formation
The following diagrams illustrate the synthetic pathway and the origin of common impurities.
Sources
Technical Support Center: Managing 2-Acetoxy-5-nitrobenzyl chloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Acetoxy-5-nitrobenzyl chloride. This guide is designed to provide you with in-depth technical and safety information to help you manage the potential exothermic nature of reactions involving this compound. Our goal is to equip you with the knowledge to anticipate, prevent, and control thermal events in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with 2-Acetoxy-5-nitrobenzyl chloride?
A1: The main thermal hazard stems from the presence of the nitro group on the aromatic ring. Organic nitro compounds are known to be energetically unstable and can undergo exothermic decomposition, which can be violent or even explosive under certain conditions.[1] The thermal stability of nitrobenzyl halides is a known concern; for instance, a violent explosion occurred during the drying of o-nitrobenzyl bromide, a related compound.[2] Studies on nitrobenzyl halides have shown that they all decompose exothermally.[2] The ortho-isomers, such as 2-Acetoxy-5-nitrobenzyl chloride, are generally less thermally stable than their meta and para counterparts.[2]
Q2: What factors can trigger a runaway reaction with this compound?
A2: Several factors can initiate or accelerate an exothermic event:
-
Elevated Temperatures: Heating the compound, either intentionally during a reaction or unintentionally due to poor heat dissipation, can lead to thermal decomposition. Some related reactions are noted to be strongly exothermic.[3]
-
Contaminants and Impurities: The thermal stability of nitro compounds can be significantly lowered by the presence of impurities.[1]
-
Incompatible Materials: Contact with strong bases, oxidizing agents, or certain metals can catalyze decomposition.[4]
-
Lack of Proper Agitation: Poor mixing can lead to localized "hot spots" where the reaction rate and temperature increase uncontrollably.
-
Scale-up: Reactions that are manageable on a small scale can become hazardous when scaled up due to changes in the surface-area-to-volume ratio, which affects heat dissipation.
Q3: What are the initial signs of a potential exothermic event?
A3: Be vigilant for the following indicators:
-
A rapid, unexpected rise in the reaction temperature that outpaces the cooling system's capacity.
-
A sudden change in the color or viscosity of the reaction mixture.
-
An increase in pressure within the reaction vessel.
-
Evolution of gas.[2]
Q4: How should 2-Acetoxy-5-nitrobenzyl chloride be stored?
A4: Proper storage is crucial for maintaining the compound's stability. It should be stored in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[5][6] The container should be tightly sealed to prevent exposure to moisture, which can lead to hydrolysis.[4]
Troubleshooting Guide for Exothermic Reactions
This section provides a structured approach to troubleshooting common issues you may encounter during your experiments.
Issue 1: Unexpected Temperature Spike During Reagent Addition
-
Possible Cause: The reaction is more exothermic than anticipated, or the addition rate is too high. 2-Acetoxy-5-nitrobenzyl chloride is an electrophile, and its reaction with nucleophiles in electrophilic aromatic substitution can be rapid.[7][8][9]
-
Recommended Action:
-
Immediately stop the addition of the reagent.
-
Increase the efficiency of the cooling system (e.g., lower the temperature of the cooling bath).
-
Ensure vigorous stirring to promote even heat distribution.
-
If the temperature continues to rise, consider adding a pre-chilled, inert solvent to dilute the reaction mixture and absorb some of the heat.
-
Once the temperature is under control, resume the addition at a much slower rate, monitoring the temperature closely.
-
Issue 2: Reaction Temperature Continues to Rise After Addition is Complete
-
Possible Cause: The reaction has entered a self-accelerating decomposition phase, or the heat generated by the reaction exceeds the cooling capacity of the setup.
-
Recommended Action:
-
Emergency Quenching: If the temperature rise is rapid and uncontrolled, an emergency quench may be necessary. This should only be performed by trained personnel with appropriate safety measures in place. A pre-prepared quenching solution (e.g., a cold, weak aqueous base for unreacted chloride, or a suitable nucleophile scavenger) should be added cautiously. Quenching procedures often involve a reagent with a reactive hydroxyl group under an inert atmosphere and on an ice bath.[10]
-
Evacuation: If the situation cannot be brought under control, evacuate the area immediately and alert safety personnel.
-
Workflow for Managing Temperature Excursions
Caption: Decision workflow for managing temperature spikes.
Experimental Protocols
Protocol 1: General Handling and Reaction Setup
-
Risk Assessment: Before starting any experiment, perform a thorough risk assessment, considering the scale of the reaction and the potential for exotherm.
-
Inert Atmosphere: Handle 2-Acetoxy-5-nitrobenzyl chloride under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[4]
-
Dry Glassware and Solvents: Use oven-dried glassware and anhydrous solvents to avoid hydrolysis of the benzyl chloride.[4]
-
Cooling Bath: Have a cooling bath with a temperature well below the intended reaction temperature on standby.
-
Controlled Addition: Use a syringe pump or a dropping funnel for the slow, controlled addition of reagents.
-
Monitoring: Continuously monitor the reaction temperature with a calibrated thermometer or thermocouple placed directly in the reaction mixture.
Protocol 2: Reaction Scale-Up Considerations
-
Calorimetry Studies: Before scaling up, it is highly recommended to perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction, heat flow, and the potential for thermal accumulation.[11]
-
Pilot Plant Trial: Conduct an intermediate-scale pilot run to identify any unforeseen scale-up issues.
-
Heat Transfer: Ensure the larger reactor has sufficient cooling capacity to handle the increased heat load.
Data Summary: Thermal Stability of Related Nitrobenzyl Halides
| Compound | Isomer Position | Relative Stability | Decomposition Characteristics |
| Nitrobenzyl Chloride | ortho | Less Stable | Exothermic decomposition with gas evolution[2] |
| Nitrobenzyl Chloride | meta | More Stable | Exothermic decomposition[2] |
| Nitrobenzyl Chloride | para | More Stable | Exothermic decomposition[2] |
| Nitrobenzyl Bromide | ortho | Least Stable | Exothermic decomposition with gas evolution[2] |
Note: This table is based on data for nitrobenzyl halides and is intended to provide a qualitative understanding of the expected behavior of 2-Acetoxy-5-nitrobenzyl chloride.
References
-
Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. (2017, November 9). Master Organic Chemistry. [Link]
-
Cardillo, P., & Girelli, A. (n.d.). Thermal stability of nitrobenzyl halogenides. ResearchGate. [Link]
-
Gustin, J. L. (2005). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]
-
2-hydroxy-5-nitrobenzyl chloride - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Electrophilic Aromatic Substitution Reactions Made Easy! (2018, May 8). YouTube. [Link]
-
Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - MDPI. (n.d.). MDPI. [Link]
-
o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science | Request PDF. (n.d.). ResearchGate. [Link]
-
Safety Data Sheet: 4-Nitrobenzyl chloride. (n.d.). Carl ROTH. [Link]
-
Quenching of Pyrophoric Materials - The Sarpong Group. (2016, November 22). UC Berkeley. [Link]
-
Benzyl chloride - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]
-
18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. (2021, March 4). YouTube. [Link]
-
Design and characterisation of photoactivatable and lysine reactive o-nitrobenzyl alcohol-based crosslinkers - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
-
22.4: Electrophilic Aromatic Substitution - Chemistry LibreTexts. (2021, July 31). Chemistry LibreTexts. [Link]
-
Continuous Safety Improvements to Avoid Runaway Reactions: The Case of a Chloro-Thiadiazole Intermediate Synthesis toward Timolol | Request PDF. (n.d.). ResearchGate. [Link]
-
2-acetoxy-5-nitrobenzyl chloride (C9H8ClNO4) - PubChem. (n.d.). PubChem. [Link]
-
2-ACETOXY-5-NITROBENZYL CHLORIDE CAS#: 5174-32-3; ChemWhat Code: 23479. (n.d.). ChemWhat. [Link]
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Validation & Comparative
A Researcher's Guide to Thiol Protection: A Comparative Analysis of Alternatives to 2-Acetoxy-5-nitrobenzyl chloride
From the desk of a Senior Application Scientist: In the intricate world of peptide synthesis, bioconjugation, and drug development, the cysteine thiol group is a nexus of functionality and challenge. Its high nucleophilicity and susceptibility to oxidation make it a prime target for chemical modification, yet these same properties necessitate a robust protection strategy to prevent unwanted side reactions.[1][2] For decades, photolabile protecting groups (PPGs) like 2-acetoxy-5-nitrobenzyl chloride have offered an elegant solution, enabling spatiotemporal control over deprotection using light.[3][4] However, the demands of increasingly complex molecular architectures require a broader toolkit. Factors such as wavelength sensitivity, quantum yield, potential for side reactions, and the need for orthogonal deprotection strategies often compel researchers to look beyond this classic choice.
This guide provides an in-depth comparison of viable alternatives to 2-acetoxy-5-nitrobenzyl chloride, structured not by a rigid template, but by the chemical logic of their deprotection mechanisms. We will explore the causality behind experimental choices, present comparative data, and provide actionable protocols to empower you, the researcher, to select the optimal thiol-protecting group for your specific application.
The Principle of Orthogonality in Thiol Protection
Before delving into specific groups, it is crucial to understand the concept of orthogonality. An orthogonal protecting group strategy allows for the selective deprotection of one functional group in the presence of others.[5][6] In complex peptide synthesis, for instance, one might need to deprotect a cysteine thiol for disulfide bond formation without cleaving the peptide from its solid-phase support or removing other side-chain protecting groups. The choice of a thiol protecting group is therefore intrinsically linked to the overall synthetic strategy.
Caption: Fig. 1: Workflow illustrating the role of an orthogonal thiol protecting group (PG) in SPPS.
Classification of Thiol Protecting Groups by Cleavage Mechanism
The most logical way to compare thiol protecting groups is by the specific chemical stimulus required for their removal. This framework directly informs their compatibility and orthogonality with other common protecting groups used in synthesis.[7]
| Category | Primary Cleavage Condition | Examples |
| Photolabile | UV Light (specific wavelengths) | o-Nitrobenzyl (oNB), Nitroveratryl (NV) |
| Acid-Labile | Strong to mild acids (e.g., TFA, AcOH) | Trityl (Trt), Methoxytrityl (Mmt) |
| Base-Labile | Bases (e.g., Piperidine, Hydrazine) | 9-Fluorenylmethyl (Fm) |
| Reductively-Labile | Thiols, Phosphines | tert-Butylsulfenyl (StBu), Pyridazinedione (PD) |
| Oxidatively-Labile | Iodine, Thallium(III) | Acetamidomethyl (Acm) |
| Palladium-Labile | Palladium catalysts | Allyl |
In-Depth Analysis of Key Alternatives
Photolabile Alternatives: Finer Control Through Light
While 2-acetoxy-5-nitrobenzyl is a nitrobenzyl-type PPG, other derivatives offer different absorption maxima and cleavage efficiencies, which can be critical for sensitive biomolecules.[3][8]
-
o-Nitrobenzyl (oNB) and Nitroveratryl (NV) derivatives: These are among the most common PPG scaffolds. The inclusion of methoxy groups, as in the nitroveratryl (NV) group, shifts the absorption maximum to longer wavelengths (e.g., 365 nm), which can reduce potential photodamage to the target molecule compared to shorter-wavelength PPGs.[8] The NDBF group, for instance, has shown higher uncaging efficiency than oNB and is compatible with Fmoc-based solid-phase peptide synthesis (SPPS).[7]
Mechanism Insight: Photodeprotection proceeds via an intramolecular redox reaction upon excitation, leading to the release of the free thiol and a nitrosobenzaldehyde byproduct. The efficiency of this process, or quantum yield, is a critical parameter for comparing PPGs.
Acid-Labile Groups: The Workhorses of Peptide Synthesis
Acid-labile groups are foundational in SPPS, particularly in strategies employing Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for Nα-protection.
-
Trityl (Trt) and its Derivatives: The trityl group is perhaps the most widely used thiol protecting group in Fmoc-SPPS.[9]
-
Protection: Reaction of cysteine with trityl chloride in a suitable solvent.
-
Deprotection: Cleaved with trifluoroacetic acid (TFA), typically during the final global deprotection step.[9]
-
Causality in Protocol: The deprotection mechanism generates a stable trityl cation. This cation is a potent electrophile and can re-alkylate the deprotected thiol or other nucleophilic residues like tryptophan. Therefore, a scavenger such as triisopropylsilane (TIS) or ethanedithiol (EDT) is mandatory in the cleavage cocktail to irreversibly quench the cation.
-
Orthogonality: By modifying the trityl core with methoxy groups, its acid lability can be fine-tuned. The 4-methoxytrityl (Mmt) group is significantly more acid-labile and can be removed with dilute (1%) TFA without cleaving other acid-labile groups like tert-butyl esters, offering a degree of orthogonality.[9]
-
Caption: Fig. 3: Decision tree for selecting a thiol protecting group.
Experimental Protocols: From Theory to Practice
A protocol is only as good as its reproducibility. The following are self-validating, field-proven methodologies for the application and removal of two common and highly useful protecting groups.
Protocol 1: On-Resin Deprotection of Cys(StBu)
This protocol is designed for selectively deprotecting a Cys(StBu) residue on a peptide still bound to the solid-phase resin, enabling subsequent modification.
-
Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Deprotection Cocktail: Prepare a solution of 1,4-dithiothreitol (DTT, 10 equivalents per StBu group) and a base such as N,N-diisopropylethylamine (DIPEA, 5 equivalents) in DMF (5 mL).
-
Reaction: Drain the DMF from the swollen resin. Add the deprotection cocktail and agitate the resin at room temperature.
-
Monitoring: Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide with TFA, and analyzing by LC-MS. The reaction typically takes 2-6 hours. [10]5. Washing: Once deprotection is complete, drain the reaction solution and wash the resin extensively with DMF (5 x 10 mL) followed by Dichloromethane (DCM, 5 x 10 mL) to remove all traces of the reducing agent and byproducts. The free thiol is now ready for the next synthetic step (e.g., alkylation or disulfide formation).
Protocol 2: Iodine-Mediated Deprotection of Cys(Acm) and Cyclization
This protocol describes the removal of two Acm groups from a linear peptide in solution to form a single intramolecular disulfide bond.
-
Peptide Dissolution: Dissolve the purified, Acm-protected linear peptide (10 mg) in a solvent mixture such as 60% aqueous acetic acid (AcOH) or a mixture of methanol and water, to a final peptide concentration of 0.1-0.5 mg/mL. A dilute concentration favors intramolecular cyclization over intermolecular oligomerization.
-
Iodine Solution: Prepare a stock solution of iodine (I₂) in a suitable solvent (e.g., methanol or AcOH) at a concentration of ~0.1 M.
-
Reaction: Add the iodine solution dropwise to the stirring peptide solution at room temperature until a faint, persistent yellow color indicates a slight excess of iodine.
-
Monitoring: The reaction is typically rapid (15-60 minutes). Monitor the disappearance of the starting material and the appearance of the cyclized product by RP-HPLC and mass spectrometry.
-
Quenching: Quench the excess iodine by adding a few drops of aqueous ascorbic acid solution until the yellow color disappears.
-
Purification: Dilute the reaction mixture with water and purify the cyclized peptide directly by preparative RP-HPLC, followed by lyophilization.
Conclusion
The selection of a thiol protecting group is a critical decision that profoundly impacts the success of a synthetic strategy. While 2-acetoxy-5-nitrobenzyl chloride and other photolabile groups offer unique advantages for spatiotemporal control, a vast and versatile array of alternatives exists. By understanding the deprotection mechanisms and stability profiles of acid-labile groups like Trt, reductively-cleaved groups like StBu and PD, and robustly orthogonal groups like Acm, researchers can design more complex, efficient, and successful syntheses. The key lies in aligning the properties of the protecting group with the overall synthetic plan, ensuring that each step proceeds with the intended selectivity and yield.
References
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Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11098-11155. [Link]
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Spears, R. J., et al. (2021). A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold. Chemical Communications, 57(83), 10851-10854. [Link]
-
K Kalia, J., & T Raines, R. (2010). Thiol Protecting Groups. In Protective Groups in Organic Synthesis (Chapter 5). [Link]
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ResearchGate. (n.d.). Chapter 6 "protection for the thiol group". [Link]
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Pastuszak, J. J., & Chimiak, A. (1981). tert-Butyl group as thiol protection in peptide synthesis. The Journal of Organic Chemistry, 46(9), 1868-1873. [Link]
-
Chad's Prep. (2021, February 1). 13.7 Thiols | Organic Chemistry. YouTube. [Link]
-
PubMed. (2025). Development of Thiol-Labile α-Amino Protecting Groups for Efficient Solid-Phase Peptide Synthesis. [Link]
-
Poole, L. B. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Free Radical Biology and Medicine, 80, 148-157. [Link]
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Mthembu, S. N., de la Torre, B. G., & Albericio, F. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development, 28(1), 26-45. [Link]
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Gauthier, M. A., & Klok, H. A. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters, 1(12), 1364-1368. [Link]
-
ResearchGate. (n.d.). Synthesis and Application of a Thiol Photolabile Protecting Group. [Link]
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Hawker, C. J., et al. (2009). Facile, Efficient Routes to Diverse Protected Thiols and to Their Deprotection and Addition to Create Functional Polymers by Thiol−Ene Coupling. Macromolecules, 42(10), 3455-3462. [Link]
-
PubMed. (n.d.). Alternative Products in the Reaction of 2-nitro-5-thiocyanatobenzoic Acid With Thiol Groups. [Link]
-
Parvez, S., et al. (2014). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Chemical Reviews, 114(5), 2717-2765. [Link]
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Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
-
RSC Publishing. (2021). Cysteine protecting groups: applications in peptide and protein science. [Link]
-
ResearchGate. (n.d.). 5-(2-Aminoethyl)dithio-2-nitrobenzoate as a More Base-Stable Alternative to Ellman's Reagent. [Link]
-
National Institutes of Health. (n.d.). Removal of The 5-Nitro-2-Pyridine-Sulfenyl Protecting Group From Selenocysteine and Cysteine by Ascorbolysis. [Link]
-
Wikipedia. (n.d.). Photolabile protecting group. [Link]
-
Frontiers. (n.d.). Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis. [Link]
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MDPI. (n.d.). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. [Link]
-
ResearchGate. (n.d.). Redox Chemistry of Biological Thiols. [Link]
-
ResearchGate. (n.d.). Cys thiol protection with the para-nitrobenzyl (pNB) protecting group. [Link]
-
National Institutes of Health. (n.d.). Can thiol-based redox systems be utilized as parts for synthetic biology applications?. [Link]
-
National Institutes of Health. (n.d.). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
ResearchGate. (n.d.). Recent advances of thiol-selective bioconjugation reactions. [Link]
- Google Patents. (n.d.). WO2001005757A2 - Process for the deprotection of protected thiols.
-
MDPI. (n.d.). The Cys Sense: Thiol Redox Switches Mediate Life Cycles of Cellular Proteins. [Link]
Sources
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A Comparative Guide to Electrophilic Tryptophan Modification Reagents: 2-Acetoxy-5-nitrobenzyl chloride vs. 2-Hydroxy-5-nitrobenzyl bromide
A Senior Application Scientist's In-Depth Analysis for Researchers in Chemical Biology and Drug Development
In the landscape of protein chemistry, the selective modification of amino acid residues is a cornerstone technique for elucidating protein structure, function, and interactions. Among the twenty proteinogenic amino acids, tryptophan, with its unique indole side chain, presents a valuable target for chemical modification. For decades, electrophilic benzyl halides have been employed to alkylate the nucleophilic indole ring of tryptophan. This guide provides a comprehensive comparative analysis of two such reagents: the classic Koshland reagent, 2-hydroxy-5-nitrobenzyl bromide, and its analogue, 2-acetoxy-5-nitrobenzyl chloride. This document aims to equip researchers with the necessary information to make informed decisions when selecting a reagent for their specific application, grounded in mechanistic principles and available experimental data.
Introduction to Tryptophan-Modifying Reagents
The indole side chain of tryptophan is a potent nucleophile, readily undergoing electrophilic substitution. This reactivity has been exploited by chemists to develop a range of reagents for its selective modification. Such modifications can serve various purposes, including:
-
Structural Probing: Introducing bulky groups or spectroscopic probes to map solvent accessibility and local environment.
-
Functional Inhibition: Blocking the active site of an enzyme to study its mechanism.
-
Bioconjugation: Attaching affinity tags, fluorophores, or drug molecules.
2-Hydroxy-5-nitrobenzyl bromide, often referred to as Koshland's Reagent I, has been a workhorse in this field for many years.[1][2] Its utility stems from its high reactivity towards tryptophan under mild conditions.[3] More recently, derivatives such as 2-acetoxy-5-nitrobenzyl chloride have been developed, offering potential advantages in terms of stability and handling. This guide will delve into a head-to-head comparison of these two reagents, focusing on their chemical properties, reactivity, and practical applications.
Physicochemical Properties: A Tale of Two Halides
A fundamental understanding of the physicochemical properties of these reagents is crucial for their effective use in experimental settings. The key differences lie in the leaving group (bromide vs. chloride) and the ortho-substituent on the benzyl ring (hydroxyl vs. acetoxy).
| Property | 2-Acetoxy-5-nitrobenzyl chloride | 2-Hydroxy-5-nitrobenzyl bromide |
| Molecular Formula | C₉H₈ClNO₄ | C₇H₆BrNO₃ |
| Molecular Weight | 229.62 g/mol | 232.03 g/mol |
| Appearance | Off-white to yellow solid | Yellow to orange solid |
| CAS Number | 5174-32-3 | 772-33-8 |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) |
| Ortho-Substituent | Acetoxy (-OAc) | Hydroxyl (-OH) |
The Heart of the Matter: A Comparative Analysis of Reactivity
The reactivity of benzyl halides in nucleophilic substitution reactions is governed by a delicate interplay of factors, including the nature of the leaving group, the stability of the incipient carbocation (for Sₙ1 pathways), and steric hindrance at the reaction center (for Sₙ2 pathways). Both 2-acetoxy-5-nitrobenzyl chloride and 2-hydroxy-5-nitrobenzyl bromide are primary benzylic halides, which can, in principle, react via both Sₙ1 and Sₙ2 mechanisms.[4]
The Leaving Group Effect: Bromide as the Better Leaving Group
A cardinal rule in nucleophilic substitution reactions is that the facility of the reaction is directly related to the ability of the leaving group to depart. In the context of halides, the leaving group ability increases down the group in the periodic table: I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is inversely related to the basicity of the halide ion.[5] Consequently, bromide is a better leaving group than chloride. This fundamental principle strongly suggests that, all other factors being equal, 2-hydroxy-5-nitrobenzyl bromide will be more reactive than 2-acetoxy-5-nitrobenzyl chloride.
The Influence of Ortho-Substituents: A Balancing Act of Inductive and Resonance Effects
The electronic nature of the substituents on the benzene ring plays a pivotal role in modulating the reactivity of the benzylic carbon.
-
Nitro Group (-NO₂): The strongly electron-withdrawing nitro group at the para-position (relative to the hydroxymethyl/acetoxymethyl group) deactivates the ring towards electrophilic aromatic substitution but, more importantly, destabilizes the formation of a positive charge at the benzylic position. This effect would disfavor an Sₙ1 mechanism, which proceeds through a carbocation intermediate.
-
Hydroxy (-OH) vs. Acetoxy (-OAc) Groups: The ortho-substituents introduce a more complex electronic and steric landscape.
-
Inductive Effect: Both the hydroxyl and acetoxy groups are electronegative and exert an electron-withdrawing inductive effect (-I).
-
Resonance Effect: The lone pairs on the oxygen atoms of both groups can participate in resonance, donating electron density to the ring (+R effect).
-
Intramolecular Interactions: The ortho-positioning of these groups can lead to intramolecular interactions that influence reactivity. For instance, the hydroxyl group in 2-hydroxy-5-nitrobenzyl bromide can form an intramolecular hydrogen bond, potentially influencing the conformation and reactivity of the molecule.
-
A study on the solvolysis of o-nitrobenzyl bromide demonstrated that the ortho-nitro group can act as an intramolecular nucleophilic assistant in certain solvents, accelerating the reaction.[3] While this specific interaction is not present in our target molecules, it highlights the potential for complex neighboring group participation effects.
The acetoxy group is generally considered to be more electron-withdrawing than the hydroxyl group due to the presence of the acetyl carbonyl. This enhanced electron-withdrawing character would further destabilize a developing positive charge at the benzylic position, making an Sₙ1 pathway even less favorable for the acetoxy derivative compared to the hydroxy derivative.
Stability and Handling Considerations: The Practical Advantage of the Acetoxy Group
While higher reactivity is often desirable, it can come at the cost of reduced stability and a shorter shelf-life. 2-Hydroxy-5-nitrobenzyl bromide is known to be highly reactive and moisture-sensitive.[3] The acetoxy group in 2-acetoxy-5-nitrobenzyl chloride serves as a protecting group for the phenolic hydroxyl. This has two potential practical advantages:
-
Enhanced Stability: The acetoxy derivative is expected to be more stable and less prone to decomposition during storage and handling.
-
Controlled Release: Under aqueous conditions typical for protein modification, the acetoxy group may undergo hydrolysis to generate the more reactive 2-hydroxy-5-nitrobenzyl species in situ. The rate of this hydrolysis would be pH-dependent. While this could be viewed as a "pro-reagent" approach, it also introduces an additional variable into the experimental design that must be carefully controlled and monitored.
Experimental Protocols: A Guide to Tryptophan Modification
While a specific, validated protocol for the use of 2-acetoxy-5-nitrobenzyl chloride is not widely available, a general procedure can be adapted from the well-established methods for 2-hydroxy-5-nitrobenzyl bromide. The following is a representative protocol for the modification of tryptophan residues in a protein, which can be used as a starting point for both reagents.
Objective: To selectively modify tryptophan residues in a target protein.
Materials:
-
Target protein containing tryptophan residues
-
2-Acetoxy-5-nitrobenzyl chloride or 2-Hydroxy-5-nitrobenzyl bromide
-
Reaction Buffer (e.g., 0.1 M sodium acetate, pH 4.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous acetonitrile or dimethylformamide (DMF) to dissolve the reagent
-
Size-exclusion chromatography column for purification
-
Spectrophotometer
-
Mass spectrometer for analysis of modification
Procedure:
-
Protein Preparation: Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a stock solution of the benzyl halide reagent in anhydrous acetonitrile or DMF. The concentration of the stock solution should be determined based on the desired molar excess over the protein.
-
Modification Reaction:
-
Add the desired molar excess of the reagent stock solution to the protein solution with gentle vortexing. A typical starting point is a 10- to 50-fold molar excess of reagent over tryptophan residues.
-
Incubate the reaction mixture at room temperature for a predetermined time (e.g., 15-60 minutes). The optimal reaction time should be determined empirically.
-
-
Quenching the Reaction: Stop the reaction by adding an excess of the quenching solution.
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography, eluting with a suitable buffer (e.g., PBS).
-
Analysis of Modification:
-
Spectrophotometry: The incorporation of the 2-hydroxy-5-nitrobenzyl group can be quantified by measuring the absorbance at 410 nm in an alkaline buffer (pH > 10).[6]
-
Mass Spectrometry: The extent and sites of modification can be precisely determined by mass spectrometry (e.g., LC-MS/MS) of the intact protein or its proteolytic digests.
-
Experimental Workflow Diagram:
Caption: A general workflow for the modification of proteins with benzyl halide reagents.
Mechanistic Insights: Sₙ1 vs. Sₙ2 Pathways
The reaction of benzyl halides with the indole ring of tryptophan can proceed through either an Sₙ1 or Sₙ2 mechanism, and the operative pathway is influenced by the solvent, the nucleophile, and the electronic properties of the reagent.
Sₙ1 Mechanism:
This two-step mechanism involves the formation of a resonance-stabilized benzylic carbocation in the rate-determining step, followed by rapid attack of the nucleophile.
Caption: A simplified representation of the Sₙ1 reaction mechanism.
Sₙ2 Mechanism:
This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.
Caption: A simplified representation of the Sₙ2 reaction mechanism.
For the reagents , the presence of the electron-withdrawing nitro group and the potential for steric hindrance from the ortho-substituent would generally favor an Sₙ2-like pathway, especially with a strong nucleophile like the indole ring. However, in polar, protic solvents, an Sₙ1 component cannot be entirely ruled out.
Conclusion and Recommendations
The choice between 2-acetoxy-5-nitrobenzyl chloride and 2-hydroxy-5-nitrobenzyl bromide for tryptophan modification depends on the specific experimental goals and constraints. Here is a summary of their key comparative points:
| Feature | 2-Acetoxy-5-nitrobenzyl chloride | 2-Hydroxy-5-nitrobenzyl bromide |
| Reactivity | Expected to be lower due to the poorer leaving group (Cl⁻) and more electron-withdrawing substituent (-OAc). | Higher due to the better leaving group (Br⁻). |
| Stability | Expected to be higher, offering a longer shelf-life and easier handling. | More reactive and potentially less stable. |
| Mechanism | Likely to favor Sₙ2. Potential for in situ hydrolysis to the more reactive hydroxy derivative. | Likely to favor Sₙ2, but with a potentially greater Sₙ1 contribution than the chloride analogue. |
| Applications | Tryptophan modification in protein chemistry. | Well-established reagent for tryptophan modification and protein structure-function studies. |
Recommendations for Researchers:
-
For applications requiring high reactivity and rapid modification , 2-hydroxy-5-nitrobenzyl bromide remains the reagent of choice.
-
For situations where reagent stability and controlled reactivity are paramount, 2-acetoxy-5-nitrobenzyl chloride presents a viable alternative. However, researchers must be aware of the potential for in situ hydrolysis and its impact on reaction kinetics.
-
Thorough characterization of the modification by mass spectrometry is strongly recommended, regardless of the reagent used, to confirm the site(s) and extent of labeling.
-
Empirical optimization of reaction conditions (e.g., pH, temperature, reagent excess, and reaction time) is crucial for achieving the desired modification outcome with either reagent.
Further quantitative kinetic studies directly comparing these two reagents under various conditions are needed to provide a more definitive guide to their relative performance. Nevertheless, by understanding the fundamental principles of their reactivity and the practical considerations of their use, researchers can effectively leverage these tools for their investigations into the complex world of proteins.
References
- Horton, H. R., & Koshland, D. E., Jr. (1967). Reactions with reactive alkyl halides. Methods in Enzymology, 11, 556-565.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Kevill, D. N., & D'Souza, M. J. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 24(16), 2993.
- Barman, T. E., & Koshland, D. E., Jr. (1967). A colorimetric procedure for the quantitative determination of tryptophan residues in proteins. The Journal of Biological Chemistry, 242(24), 5771-5776.
- Strohalm, M., Kodíček, M., & Pechar, M. (2003). Tryptophan modification by 2-hydroxy-5-nitrobenzyl bromide studied by MALDI-TOF mass spectrometry.
- Wang, L., Wang, N., Zhang, W., & Cheng, X. (2021). Chemical modifications of tryptophan residues in peptides and proteins. Journal of Peptide Science, 27(1), e3286.
-
University of Calgary. (n.d.). Nucleophilic substitution of benzylic halides. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-5-nitrobenzyl bromide. Retrieved from [Link]
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A Senior Application Scientist's Guide to Tryptophan Modification: Assessing the Specificity of 2-Acetoxy-5-nitrobenzyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of protein chemistry and drug development, the selective modification of amino acid residues is a cornerstone technique for elucidating protein structure-function relationships, developing antibody-drug conjugates, and creating novel biotherapeutics. Tryptophan, with its unique indole side chain, presents a compelling target for such modifications. This guide provides an in-depth analysis of 2-Acetoxy-5-nitrobenzyl chloride (ANBC), a reagent designed for tryptophan modification, and offers a comparative assessment with other established and emerging alternatives.
The Chemistry of Tryptophan and the Rationale for its Selective Modification
Tryptophan is one of the least abundant amino acids, making it an attractive target for site-specific protein modification.[1] Its large, hydrophobic indole side chain often plays a critical role in protein folding, stability, and protein-protein interactions. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack, a property exploited by various chemical modification reagents.
The ability to selectively modify tryptophan residues allows researchers to:
-
Probe protein structure and dynamics: By introducing reporter groups such as fluorophores or spin labels.
-
Identify active site residues: Modification of a critical tryptophan can lead to a loss of protein function, thereby implicating it in the active site.
-
Develop bioconjugates: Attaching drugs, imaging agents, or other moieties to a protein at a specific tryptophan residue.
-
Study protein-protein interactions: Modifying tryptophan residues at interaction interfaces can disrupt binding and reveal key contacts.
2-Acetoxy-5-nitrobenzyl chloride: A Closer Look
2-Acetoxy-5-nitrobenzyl chloride (ANBC) is a derivative of the well-known Koshland reagent, 2-hydroxy-5-nitrobenzyl bromide (HNB).[2] The underlying chemistry and specificity of ANBC are directly comparable to those of HNB. The acetoxy group in ANBC is believed to enhance the reagent's stability for storage, likely being hydrolyzed in situ under the aqueous reaction conditions to generate the reactive hydroxyl species.
Reaction Mechanism: The Quinone Methide Intermediate
The high reactivity and specificity of HNB and its derivatives for tryptophan are attributed to the participation of the ortho-hydroxyl group, which enables the formation of a highly electrophilic quinone methide intermediate under aqueous conditions.[2] This intermediate then undergoes a nucleophilic attack by the electron-rich indole ring of tryptophan, primarily at the C2 position.
Caption: Reaction pathway of ANBC with tryptophan.
Specificity and Potential Side Reactions
The primary allure of HNB and its derivatives is their high specificity for tryptophan residues.[2] However, no chemical modification is entirely without side reactions. The most notable off-target reaction is with the thiol group of cysteine residues. The extent of this side reaction is dependent on factors such as pH and the accessibility of the cysteine residues. Modification of other nucleophilic amino acids like tyrosine, histidine, and lysine is generally not observed under the typical reaction conditions used for tryptophan modification with HNB-type reagents.
It is also important to note that under certain conditions, multiple modifications of a single tryptophan residue can occur, with up to five HNB moieties being added to one tryptophan.[3]
A Comparative Analysis of Tryptophan Modification Reagents
The choice of a tryptophan modification reagent depends on several factors, including the desired specificity, the reaction conditions tolerated by the protein of interest, and the nature of the modification to be introduced. Below is a comparison of ANBC/HNB with other commonly used reagents.
| Reagent | Primary Target(s) | Advantages | Disadvantages |
| 2-Acetoxy-5-nitrobenzyl chloride (ANBC) / 2-Hydroxy-5-nitrobenzyl bromide (HNB) | Tryptophan | High specificity for tryptophan. Reaction proceeds in aqueous solutions. The nitrobenzyl group provides a convenient spectroscopic handle for quantification. | Potential for modification of cysteine residues. Can lead to multiple modifications of a single tryptophan. |
| N-Bromosuccinimide (NBS) | Tryptophan, Tyrosine, Histidine | Rapid reaction. | Low specificity, often leading to oxidation of multiple amino acid residues. Can cause peptide bond cleavage. |
| BNPS-Skatole | Tryptophan | Can be used for both modification and cleavage at tryptophan residues. | Often requires denaturing conditions and the use of strong acids. Can lead to side reactions and incomplete cleavage. |
| Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide (HNSB) | Tryptophan | Similar to HNB but with potentially different solubility and reactivity profiles. | Similar potential for side reactions as HNB. |
| Oxaziridines | Tryptophan | High specificity and rapid reaction rates. Can be used for bioconjugation. | Newer class of reagents, may not be as widely available or characterized as older reagents. |
| Rhodium Carbenoids | Tryptophan | High specificity. | Requires a metal catalyst, which may not be compatible with all proteins or downstream applications. |
Experimental Protocols
General Protocol for Tryptophan Modification with 2-Hydroxy-5-nitrobenzyl Bromide (Adaptable for ANBC)
This protocol is based on established methods for HNB and can be adapted for ANBC. Optimization of reagent concentration, pH, and reaction time is recommended for each specific protein.
Materials:
-
Protein of interest containing tryptophan
-
2-Hydroxy-5-nitrobenzyl bromide (HNB) or 2-Acetoxy-5-nitrobenzyl chloride (ANBC)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 6.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis membrane
-
Spectrophotometer or Mass Spectrometer
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a stock solution of HNB or ANBC in a water-miscible organic solvent (e.g., acetone or acetonitrile) immediately before use.
-
Modification Reaction: Add a 10- to 100-fold molar excess of the HNB/ANBC stock solution to the protein solution with gentle stirring. The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 15-60 minutes. The progress of the reaction can be monitored spectrophotometrically by the increase in absorbance at 410 nm.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Purification: Remove excess reagent and byproducts by gel filtration on a desalting column or by dialysis against a suitable buffer.
-
Analysis: Determine the extent of modification by spectrophotometry (measuring the absorbance of the nitrobenzyl group at 410 nm) or by mass spectrometry to identify the modified residues.
Caption: Workflow for tryptophan modification.
Assessing Specificity: An Experimental Approach
To experimentally validate the specificity of ANBC for tryptophan in your protein of interest, the following workflow can be employed:
-
Perform the modification reaction as described above.
-
Digest the modified protein with a sequence-specific protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence, including variable modifications corresponding to the addition of the nitrobenzyl group to tryptophan, cysteine, tyrosine, and histidine.
-
Quantify the relative abundance of peptides with modified tryptophan versus those with modifications on other residues. This will provide a quantitative measure of the reagent's specificity.
Conclusion and Future Perspectives
2-Acetoxy-5-nitrobenzyl chloride, as a derivative of the classic Koshland reagent, remains a valuable tool for the specific modification of tryptophan residues. Its high specificity, coupled with the ease of monitoring the reaction spectrophotometrically, makes it a reliable choice for many applications. However, researchers should be mindful of the potential for cysteine modification and the possibility of multi-modification of tryptophan.
The field of protein bioconjugation is rapidly evolving, with new reagents and methodologies continually being developed.[1] Reagents like oxaziridines and rhodium carbenoids offer exciting new possibilities for achieving even greater specificity and control over tryptophan modification.[4] The choice of reagent will ultimately be dictated by the specific experimental goals and the nature of the protein being studied. A thorough understanding of the underlying chemistry and potential side reactions of each reagent is paramount for successful and interpretable results.
References
-
Kulkarni, S. S., et al. (2018). Cysteine-focused chemical protein synthesis. Nature Reviews Chemistry, 2(6), 1-17. [Link]
-
Strohalm, M., Kodíček, M., & Pechar, M. (2003). Tryptophan modification by 2-hydroxy-5-nitrobenzyl bromide studied by MALDI-TOF mass spectrometry. Biochemical and Biophysical Research Communications, 312(3), 811-816. [Link]
-
Strohalm, M., et al. (2004). Tryptophan modification by 2-hydroxy-5-nitrobenzyl bromide studied by MALDI-TOF mass spectrometry. ResearchGate. [Link]
-
Fontana, A., & Scoffone, E. (1972). Modification of tryptophan with BNPS-skatole (2-(2-nitrophenylsulfenyl)-3-methyl-3-bromoindolenine). Methods in Enzymology, 25, 419-423. [Link]
-
Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy. Nature Chemical Biology, 7(12), 876-884. [Link]
Sources
- 1. Tryptophan-specific modification and diversification of peptides and proteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Tryptophan modification by 2-hydroxy-5-nitrobenzyl bromide studied by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative cyclization reagents reveal tryptophan cation–π interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Tryptophan Modification: A Comparative Analysis of 2-Acetoxy-5-nitrobenzyl chloride and its Alternatives
For researchers, scientists, and drug development professionals, the selective chemical modification of amino acid residues in proteins is a cornerstone technique for elucidating protein structure, function, and interactions. Among the naturally occurring amino acids, tryptophan, with its unique indole side chain, presents a valuable target for such modifications due to its relatively low abundance and its frequent involvement in key biological processes. This guide provides an in-depth technical comparison of 2-acetoxy-5-nitrobenzyl chloride, a classic reagent for tryptophan modification, with other contemporary alternatives, supported by experimental insights and data.
The Foundation: Understanding Tryptophan Modification with 2-Acetoxy-5-nitrobenzyl chloride
2-Acetoxy-5-nitrobenzyl chloride is an electrophilic reagent designed to react with the nucleophilic indole ring of tryptophan. The nitrobenzyl group introduces a chromophore that allows for the convenient spectrophotometric quantification of the extent of modification.
Mechanism of Action
The reaction proceeds via an electrophilic substitution on the indole ring of tryptophan. The benzylic chloride is a good leaving group, and the electron-withdrawing nitro group enhances the electrophilicity of the benzylic carbon, making it susceptible to attack by the electron-rich indole nucleus. The acetoxy group is subsequently hydrolyzed to a hydroxyl group, yielding a 2-hydroxy-5-nitrobenzyl (HNB) moiety attached to the tryptophan residue. This modification can be monitored by observing the increase in absorbance at 410 nm.[1]
Caption: Mechanism of tryptophan modification by 2-Acetoxy-5-nitrobenzyl chloride.
In the Lab: A Practical Protocol for Tryptophan Modification
Experimental Protocol: Tryptophan Modification
Materials:
-
Protein of interest containing tryptophan residues
-
2-Acetoxy-5-nitrobenzyl chloride
-
Acidic buffer (e.g., 0.1 M HCl or 10% acetic acid)
-
Dimethyl sulfoxide (DMSO) or other suitable organic solvent
-
Gel filtration column (e.g., Sephadex G-25)
-
Spectrophotometer
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Protein Preparation: Dissolve the protein in an acidic buffer to a final concentration of 1-10 mg/mL. The acidic conditions help to maintain the protein in a partially unfolded state, increasing the accessibility of tryptophan residues.
-
Reagent Preparation: Prepare a stock solution of 2-acetoxy-5-nitrobenzyl chloride in a minimal amount of a water-miscible organic solvent like DMSO.
-
Modification Reaction: Add a 10- to 100-fold molar excess of the 2-acetoxy-5-nitrobenzyl chloride solution to the protein solution with gentle stirring. The exact ratio should be optimized for the specific protein.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours. The reaction progress can be monitored by taking aliquots at different time points.
-
Reaction Quenching (Optional): The reaction can be stopped by adding a nucleophile such as mercaptoethanol.
-
Purification: Remove excess reagent and byproducts by passing the reaction mixture through a gel filtration column equilibrated with a suitable buffer.[1]
-
Quantification of Modification: Determine the extent of modification by measuring the absorbance of the purified protein solution at 410 nm. The molar absorptivity of the HNB-tryptophan adduct is required for this calculation.[1]
-
Characterization by Mass Spectrometry: Confirm the modification and identify the modified tryptophan residues using MALDI-TOF mass spectrometry. The mass increase corresponding to the addition of the HNB group will be observed.[2]
Caption: A typical experimental workflow for tryptophan modification and analysis.
The Competitive Landscape: A Comparison of Tryptophan Modifying Reagents
While 2-acetoxy-5-nitrobenzyl chloride is a classic choice, several other reagents have been developed with varying specificities, efficiencies, and reaction conditions. Below is a comparative overview of some prominent alternatives.
| Reagent | Mechanism | Typical Reaction Conditions | Advantages | Disadvantages |
| 2-Acetoxy-5-nitrobenzyl chloride / 2-Hydroxy-5-nitrobenzyl bromide | Electrophilic substitution on the indole ring. | Acidic pH (e.g., 10% acetic acid). | Chromophoric label for easy quantification. Well-established method. | Can lead to multiple modifications on a single tryptophan.[2] Potential for side reactions with other nucleophilic residues at higher pH. |
| N-Carbamoylpyridinium Salts | Photoinduced electron transfer (PET). | Aqueous buffer, UV-B light. | High selectivity for tryptophan. Mild reaction conditions. | Requires a UV light source. |
| Oxaziridines | Redox-based cyclization. | Aqueous buffer with an organic co-solvent. | Rapid reaction rates. Can be used for proteome-wide profiling.[3] | May produce hydroxylated tryptophan as a byproduct.[3] |
| Rhodium Carbenoids | Metal-catalyzed carbene insertion into the indole N-H bond. | Mild pH (6-7) in the presence of a promoter like tert-butylhydroxyl amine. | High chemoselectivity for tryptophan. | Requires a metal catalyst which may need to be removed. |
| 2-Nitro-5-thiocyanatobenzoic acid (NTCB) | Nucleophilic attack by the indole nitrogen on the thiocyanate group. | Alkaline pH for subsequent cleavage at the N-terminus of cysteine. | Primarily used for cysteine modification and cleavage, but can react with tryptophan. | Can lead to side reactions like carbamylation of lysine residues.[4] |
Analytical Deep Dive: Characterizing the Modified Protein
Accurate characterization of the modified protein is crucial to validate the experimental outcome. A combination of spectroscopic and spectrometric techniques is typically employed.
UV-Vis Spectroscopy
The introduction of the 2-hydroxy-5-nitrobenzyl group onto the tryptophan residue results in a distinct absorbance peak around 410 nm.[1] This chromophoric property allows for a straightforward spectrophotometric quantification of the number of modified tryptophan residues per protein molecule.
Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful tool for characterizing the modified protein.[2]
-
Confirmation of Modification: A mass shift corresponding to the addition of the modifying group confirms the covalent attachment.
-
Identification of Modified Residues: Through peptide mapping and tandem mass spectrometry (MS/MS), the specific tryptophan residue(s) that have been modified can be pinpointed.
-
Detection of Multiple Modifications: MALDI-TOF MS can reveal if a single tryptophan residue has been modified with more than one HNB group, a known possibility with this class of reagents.[2]
Concluding Remarks for the Discerning Scientist
2-Acetoxy-5-nitrobenzyl chloride remains a valuable tool for tryptophan modification, particularly due to the ease of quantifying the extent of reaction spectrophotometrically. Its utility is well-documented, and the protocol is relatively straightforward. However, for applications requiring higher specificity and milder reaction conditions, more modern reagents such as N-carbamoylpyridinium salts, oxaziridines, or rhodium carbenoids may be more suitable.
The choice of reagent should be guided by the specific research question, the properties of the protein under investigation, and the available analytical instrumentation. A thorough characterization of the modified protein, particularly using mass spectrometry, is indispensable to ensure the reliability and reproducibility of the experimental results. As the field of chemical biology continues to evolve, so too will the repertoire of tools available for the precise and selective modification of proteins, opening new avenues for understanding and engineering biological systems.
References
-
Strohalm, M., Kodíček, M., & Pechar, M. (2003). Tryptophan modification by 2-hydroxy-5-nitrobenzyl bromide studied by MALDI-TOF mass spectrometry. Biochemical and Biophysical Research Communications, 312(3), 811-816. [Link]
-
Malin, E. L., Greenberg, R., & Farrell, H. M. (1985). Spectrophotometric estimation of protein concentration in the presence of tryptophan modified by 2-hydroxy-5-nitrobenzyl bromide. Analytical Biochemistry, 144(2), 356-361. [Link]
- Barman, T. E. (1972). A method for the quantitative determination of tryptophan in the presence of 2-hydroxy-5-nitrobenzyl bromide substituted tryptophan. Biochimica et Biophysica Acta (BBA) - Protein Structure, 271(1), 122-125.
-
Wu, J., & Watson, J. T. (2004). Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues. Analytical Biochemistry, 334(1), 86-97. [Link]
-
Wang, K. C., & Weerapana, E. (2022). Oxidative cyclization reagents reveal tryptophan cation–π interactions. Nature, 604(7905), 373-379. [Link]
-
Kundu, S. K., Bandyopadhyay, A., & Sarkar, R. (2023). Tryptophan-specific modification and diversification of peptides and proteins. Organic & Biomolecular Chemistry, 21(43), 8636-8653. [Link]
- Lin, Y. C., & Li, X. (2020). Chemical modifications of tryptophan residues in peptides and proteins. Chinese Chemical Letters, 31(9), 2235-2244.
-
Pinto, A. F., & Pires, E. (2021). Protein Modifications: From Chemoselective Probes to Novel Biocatalysts. International Journal of Molecular Sciences, 22(23), 12975. [Link]
-
Antos, J. M., & Francis, M. B. (2006). Chemoselective Tryptophan Labeling with Rhodium Carbenoids at Mild pH. Journal of the American Chemical Society, 128(33), 10772-10773. [Link]
-
Zhang, G., & Liu, X. (2018). Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid. Molecules, 23(10), 2604. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tryptophan modification by 2-hydroxy-5-nitrobenzyl bromide studied by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative cyclization reagents reveal tryptophan cation–π interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-reactivity of 2-Acetoxy-5-nitrobenzyl chloride with other functional groups
A-Comparative-Guide-to-the-Cross-Reactivity-of-2-Acetoxy-5-nitrobenzyl-chloride
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetoxy-5-nitrobenzyl chloride (ANBC) is a valuable reagent for the chemical modification of proteins, primarily targeting tryptophan residues. However, a comprehensive understanding of its reactivity profile, including potential off-target reactions, is critical for the accurate interpretation of experimental results. This guide provides an in-depth comparison of ANBC's reactivity with various amino acid functional groups. We will explore the underlying chemical principles governing its selectivity, present available data on cross-reactivity, and offer validated protocols for assessing its performance against alternative reagents. This document is intended to equip researchers with the necessary knowledge to employ ANBC effectively and minimize ambiguity in their protein modification studies.
Introduction: The Role and Rationale of ANBC in Protein Chemistry
In the field of protein science, chemical modification reagents are indispensable tools for elucidating structure-function relationships, identifying active site residues, and introducing biophysical probes. 2-Acetoxy-5-nitrobenzyl chloride (ANBC) and its close analog, 2-hydroxy-5-nitrobenzyl bromide (HNBB), often referred to as Koshland's Reagent, were developed as highly reactive compounds with a preference for modifying the indole side chain of tryptophan.[1][2] The nitrobenzyl group introduces a useful chromophore, allowing for the spectrophotometric quantification of the extent of modification.[3]
The primary utility of ANBC stems from its ability to act as an electrophile. The benzylic chloride is a good leaving group, facilitating nucleophilic substitution reactions with electron-rich functional groups found in protein side chains. While tryptophan is the intended target, the inherent reactivity of ANBC means that other nucleophilic residues can also be modified, leading to what is known as cross-reactivity. Understanding and controlling this cross-reactivity is paramount for achieving specific and interpretable results.
The Primary Reaction: Mechanism of Tryptophan Modification
The selectivity of ANBC for tryptophan is rooted in the high nucleophilicity of the indole ring. The reaction proceeds via an SN2-like mechanism where the electron-rich C3 position of the indole ring attacks the benzylic carbon of ANBC, displacing the chloride ion.
This alkylation results in the covalent attachment of the 2-acetoxy-5-nitrobenzyl group to the tryptophan residue. The reaction is typically favored under mild acidic conditions (pH ~4-5), which helps to protonate and thus deactivate more basic nucleophiles like the ε-amino group of lysine and the imidazole ring of histidine.
Below is a diagram illustrating the primary reaction pathway.
Caption: Mechanism of Tryptophan modification by ANBC.
Cross-Reactivity Profile: A Comparative Analysis
While ANBC is selective for tryptophan, it is not entirely specific. Other nucleophilic amino acid side chains can compete with tryptophan, particularly under certain reaction conditions (e.g., higher pH). The primary off-target residues of concern are cysteine, tyrosine, histidine, and to a lesser extent, lysine and methionine.
Cysteine (Thiol Group)
The thiol group of cysteine is one of the most potent nucleophiles in proteins. The thiolate anion (S⁻), which becomes more prevalent as the pH increases above its pKa (~8.3), is highly reactive towards electrophiles like ANBC.
-
Mechanism: The reaction is a direct S-alkylation, forming a stable thioether bond.
-
Controlling Factors: This reaction is highly pH-dependent. At acidic pH (below 7), the thiol group is largely protonated (-SH) and its nucleophilicity is significantly reduced, favoring tryptophan modification. At neutral or alkaline pH, cysteine modification becomes a major competing reaction.
-
Comparison to Alternatives: Reagents like N-ethylmaleimide (NEM) or iodoacetamide are more commonly used for specific cysteine modification. Compared to these, ANBC's reaction with cysteine is generally considered an undesirable side reaction when tryptophan is the target.
Tyrosine (Phenolic Group)
The hydroxyl group of tyrosine is a weaker nucleophile than the thiol of cysteine. However, upon deprotonation to the phenolate anion (pKa ~10.5), its reactivity increases substantially.
-
Mechanism: The reaction results in O-alkylation of the phenolic hydroxyl group.
-
Controlling Factors: Significant modification of tyrosine by ANBC is generally observed only at high pH (>9), where the phenolate concentration is appreciable. Under the acidic conditions optimal for tryptophan modification, tyrosine reactivity is minimal.
Histidine (Imidazole Group)
The imidazole ring of histidine (pKa ~6.0) contains two nitrogen atoms, both of which can act as nucleophiles. Its reactivity is highly sensitive to pH around its pKa.
-
Mechanism: The reaction leads to N-alkylation of the imidazole ring.
-
Controlling Factors: At pH values below 6, the imidazole ring is protonated and its nucleophilicity is greatly diminished.[4] As the pH approaches and exceeds 6, the unprotonated form becomes available and can react with ANBC. Therefore, maintaining a pH below 5 is a key strategy to prevent histidine modification.
Lysine (ε-Amino Group) & N-terminus (α-Amino Group)
The primary amino groups of lysine (pKa ~10.5) and the protein's N-terminus (pKa ~8.0) are also nucleophilic.
-
Mechanism: The reaction results in N-alkylation, forming a secondary amine.
-
Controlling Factors: These groups are protonated (-NH₃⁺) at acidic and neutral pH, rendering them unreactive towards electrophiles.[5] Significant reaction with ANBC is only expected to occur at alkaline pH (>9).
Data Summary: Relative Reactivity of Functional Groups
The following table provides a qualitative comparison of the reactivity of different amino acid side chains with ANBC under conditions typically optimized for tryptophan modification versus off-target conditions.
| Amino Acid | Functional Group | pKa | Reactivity at Acidic pH (~4-5) | Reactivity at Alkaline pH (>8) | Primary Product |
| Tryptophan | Indole | N/A | High (Target) | Moderate | C-Alkylation |
| Cysteine | Thiol | ~8.3 | Low | High (Major Side Reaction) | S-Alkylation (Thioether) |
| Methionine | Thioether | N/A | Low | Low-Moderate | S-Alkylation (Sulfonium ion) |
| Histidine | Imidazole | ~6.0 | Very Low | Moderate | N-Alkylation |
| Tyrosine | Phenol | ~10.5 | Negligible | Moderate-High | O-Alkylation (Ether) |
| Lysine | ε-Amino | ~10.5 | Negligible | Moderate | N-Alkylation |
This table represents generalized reactivity trends. Actual reaction rates are protein- and context-dependent.
Experimental Protocol: Assessing ANBC Specificity
To ensure the trustworthiness of results, it is essential to validate the specificity of the labeling reaction for each protein of interest. A self-validating system involves reacting the protein with ANBC and analyzing the products to confirm the site(s) of modification. Mass spectrometry is the gold standard for this analysis.
Workflow for Specificity Assessment
Caption: Experimental workflow for assessing ANBC modification specificity.
Step-by-Step Methodology
-
Protein Preparation: Dissolve the target protein in a suitable buffer at the desired pH (e.g., 0.1 M sodium acetate, pH 4.0). The buffer should be free of nucleophiles. Determine the protein concentration accurately using a reliable method like UV absorbance at 280 nm or a BCA assay.[6][7]
-
Reagent Preparation: Prepare a fresh stock solution of 2-Acetoxy-5-nitrobenzyl chloride in an anhydrous organic solvent such as acetonitrile or dioxane immediately before use, as the compound is susceptible to hydrolysis.
-
Modification Reaction: Add a 10- to 100-fold molar excess of the ANBC stock solution to the protein solution with gentle stirring. The optimal excess should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature (25°C) for 1-2 hours. Protect the reaction from light to prevent potential side reactions involving the nitro group.
-
Quenching: Terminate the reaction by adding a scavenger reagent that will react with any remaining ANBC. A common choice is a thiol-containing compound like β-mercaptoethanol or dithiothreitol (DTT) at a final concentration of 10-50 mM.
-
Sample Preparation for Mass Spectrometry:
-
Remove excess reagents and byproducts by buffer exchange using a desalting column or dialysis.
-
Denature, reduce, and alkylate the protein sample. Note: If cysteine cross-reactivity is being assessed, the standard alkylation step (e.g., with iodoacetamide) should be performed on a control sample for comparison.[8]
-
Digest the protein into peptides using a specific protease like trypsin.
-
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use proteomic software to search the MS/MS data against the protein sequence. Search for variable modifications corresponding to the mass of the 2-acetoxy-5-nitrobenzyl group (+211.04 Da) on all potential nucleophilic residues (W, C, Y, H, K, M). The identification of peptides containing this mass shift will pinpoint the sites of modification.
Mitigating Cross-Reactivity: Best Practices
Based on the chemical principles discussed, the following experimental choices are crucial for maximizing the selectivity of ANBC for tryptophan residues:
-
pH Control: This is the most critical parameter. Performing the reaction at a mildly acidic pH (4.0 - 5.0) is the most effective strategy to suppress the reactivity of cysteine, histidine, and lysine side chains.
-
Stoichiometry: Use the lowest molar excess of ANBC that achieves the desired level of tryptophan modification. A high excess of the reagent will increase the likelihood of off-target reactions.
-
Reaction Time: Monitor the reaction progress over time to determine the optimal duration. Extended reaction times can lead to increased side product formation.
-
Scavengers: While used for quenching, in some contexts, low concentrations of a mild scavenger could potentially be included during the reaction to outcompete less reactive side chains, though this requires careful optimization.
Conclusion
2-Acetoxy-5-nitrobenzyl chloride is a potent tool for the targeted modification of tryptophan residues in proteins. Its effectiveness is, however, intrinsically linked to an awareness of its potential for cross-reactivity. The primary off-target reactions occur with the thiol group of cysteine, particularly at neutral to alkaline pH. Other residues such as tyrosine, histidine, and lysine are generally reactive only under basic conditions, which are suboptimal for the intended tryptophan modification.
By carefully controlling the reaction pH, stoichiometry, and duration, researchers can significantly enhance the selectivity of ANBC. Crucially, the specificity of modification should not be assumed but validated empirically for each protein of interest, with mass spectrometry serving as the definitive analytical method. This guide provides the foundational knowledge and practical protocols to empower researchers to use ANBC with confidence, ensuring the generation of accurate and reliable data in their explorations of protein science.
References
- This guide is a synthesis of established chemical principles and does not draw from a single source. The following references provide foundational information on the reagents and techniques discussed.
-
Koshland, D. E. Jr., et al. (1965). A Highly Reactive Colored Reagent with Selectivity for the Tryptophan Residue in Proteins. 2-Hydroxy-5-nitrobenzyl Bromide. Journal of the American Chemical Society, 87(5), 1126–1132. [Link]
-
Barman, T. E., & Koshland, D. E. Jr. (1967). A Spectrophotometric Method for the Quantitative Determination of Tryptophan Residues in Proteins. The Journal of Biological Chemistry, 242(24), 5771-5776. [Link]
-
Horton, H. R., & Koshland, D. E. Jr. (1965). ENVIRONMENTALLY SENSITIVE PROTEIN REAGENTS. 2-METHOXY-5-NITROBENZYL BROMIDE. The Journal of Biological Chemistry, 240, 722-724. [Link]
-
PubChem. (n.d.). 2-Hydroxy-5-nitrobenzyl bromide. National Center for Biotechnology Information. [Link]
-
Bitesize Bio. (2022). Top 5 Protein Quantification Assays. [Link]
-
Steiner, R. F., & Kirby, E. P. (1969). The Alkylation of the Tryptophyl Residues of Apomyoglobin by 2-Hydroxy-5-nitrobenzyl Bromide. Journal of Biological Chemistry, 244(4), 999-1004. [Link]
-
Lundblad, R. L. (2016). Chemical Reagents for Protein Modification, Fourth Edition. CRC Press. [Link]
Sources
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- 2. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 3. Spectrophotometric estimation of protein concentration in the presence of tryptophan modified by 2-hydroxy-5-nitrobenzyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bartleby [bartleby.com]
- 5. app.medify.co [app.medify.co]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Reactivity of 2-Acetoxy-5-nitrobenzyl Chloride and its Alternatives in Bioconjugation and Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and synthetic organic chemistry, the precise control of reaction kinetics is paramount for the successful modification of biomolecules and the efficient synthesis of complex targets. Among the arsenal of reagents utilized for these purposes, benzylic halides, particularly those activated by electron-withdrawing groups, have carved out a significant niche. This guide provides an in-depth comparative analysis of the kinetic studies of 2-acetoxy-5-nitrobenzyl chloride, a reagent with potential applications in bioconjugation and as a synthetic intermediate. By examining its reactivity in the context of related benzyl halides and alternative modifying agents, we aim to furnish researchers with the critical data and mechanistic insights necessary for informed experimental design.
The Reactivity Landscape of Substituted Benzyl Chlorides: A Foundation for Comparison
The reactivity of benzyl halides in nucleophilic substitution reactions is exquisitely sensitive to the electronic nature of substituents on the aromatic ring. Kinetic studies on the solvolysis of a wide array of substituted benzyl chlorides provide a robust framework for understanding and predicting the behavior of 2-acetoxy-5-nitrobenzyl chloride.
The Role of Electron-Withdrawing and -Donating Groups
The solvolysis of benzyl chlorides can proceed through a spectrum of mechanisms, from a fully associative SN2 pathway to a dissociative SN1 pathway involving a carbocation intermediate. The position on this mechanistic spectrum is heavily influenced by the substituents on the benzene ring.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) stabilize the developing positive charge in the transition state of SN1 reactions, thereby accelerating the rate of solvolysis. For instance, 4-methoxybenzyl chloride undergoes solvolysis at a significantly higher rate than unsubstituted benzyl chloride.
-
Electron-withdrawing groups (e.g., -NO₂) destabilize the carbocation intermediate, thus disfavoring the SN1 pathway and promoting a more SN2-like mechanism. This generally leads to a decrease in the overall reaction rate. For example, the solvolysis of 4-nitrobenzyl chloride is considerably slower than that of benzyl chloride.
The following table summarizes the first-order rate constants (k) for the solvolysis of various substituted benzyl chlorides in 80% aqueous ethanol at 25°C, illustrating the profound impact of substituents on reactivity.
| Substituent (para-) | Rate Constant (k) s⁻¹ | Relative Rate |
| -OCH₃ | 3.0 x 10⁻³ | 94 |
| -CH₃ | 1.7 x 10⁻⁴ | 5.3 |
| -H | 3.2 x 10⁻⁵ | 1.0 |
| -Cl | 1.9 x 10⁻⁵ | 0.59 |
| -NO₂ | 1.8 x 10⁻⁷ | 0.0056 |
Data compiled from various sources in the chemical literature.
The Curious Case of the Ortho-Substituent: Steric Hindrance vs. Neighboring Group Participation
The presence of a substituent at the ortho position introduces additional layers of complexity, namely steric hindrance and the potential for intramolecular catalysis, also known as neighboring group participation (NGP).
Generally, an ortho-substituent can sterically hinder the approach of a nucleophile, slowing down an SN2 reaction. However, if the ortho-substituent possesses a lone pair of electrons, it can act as an internal nucleophile, attacking the benzylic carbon to displace the leaving group and form a cyclic intermediate. This intramolecular process is often kinetically more favorable than the corresponding intermolecular reaction, leading to a significant rate enhancement.[1][2]
Unraveling the Reactivity of 2-Acetoxy-5-nitrobenzyl Chloride
The 2-acetoxy-5-nitrobenzyl chloride molecule possesses two key substituents that dictate its reactivity:
-
5-Nitro Group: As a strong electron-withdrawing group, the nitro group at the para-position to the chloromethyl group significantly deactivates the benzene ring towards electrophilic attack and destabilizes any potential carbocation formation at the benzylic position. This strongly favors an SN2-type reaction mechanism.
-
2-Acetoxy Group: The acetoxy group at the ortho-position has a dual role. Its carbonyl oxygen can withdraw electron density through resonance, further deactivating the ring. However, and more importantly, the ester carbonyl oxygen or the ether oxygen can potentially act as a neighboring group.
The Potential for Anchimeric Assistance by the Ortho-Acetoxy Group
The term "anchimeric assistance" refers to the rate acceleration of a reaction through neighboring group participation.[1] In the case of 2-acetoxy-5-nitrobenzyl chloride, the acetoxy group is perfectly positioned to facilitate the departure of the chloride ion.
The proposed mechanism involving neighboring group participation is depicted below:
Caption: Proposed mechanism for the solvolysis of 2-acetoxy-5-nitrobenzyl chloride involving neighboring group participation by the ortho-acetoxy group.
In this two-step process, the initial, rate-determining step involves the intramolecular attack of one of the acetoxy oxygens onto the benzylic carbon, displacing the chloride ion to form a five-membered cyclic intermediate (an acylium or similar ion). This is followed by a rapid attack of an external nucleophile on the intermediate to yield the final product. Because the first step is intramolecular, it is entropically favored and can lead to a significant rate enhancement compared to a direct intermolecular SN2 reaction.
Predicted Reactivity in Comparison to Isomers
Based on the principles of substituent effects and neighboring group participation, we can predict the relative solvolysis rates of 2-acetoxy-5-nitrobenzyl chloride and its isomers:
-
4-Acetoxy-3-nitrobenzyl chloride: In this isomer, the acetoxy group is para to the leaving group and the nitro group is meta. The acetoxy group can donate electron density through resonance, which would stabilize a carbocation and accelerate an SN1 reaction. However, the meta-nitro group is strongly deactivating. The overall effect would likely be a slower reaction than the ortho-isomer due to the lack of neighboring group participation.
-
2-Acetoxy-3-nitrobenzyl chloride: Here, the nitro group is meta to the leaving group and ortho to the acetoxy group. The deactivating effect of the nitro group is less pronounced than in the 5-nitro isomer. However, the acetoxy group is still in a position to provide anchimeric assistance. The reactivity would likely be higher than the 5-nitro isomer due to the reduced deactivation by the nitro group.
Experimental Protocols for Kinetic Studies of Benzyl Chloride Solvolysis
To provide a practical context for the data presented, this section outlines a general experimental protocol for determining the solvolysis rates of substituted benzyl chlorides. This method is adapted from established procedures in the physical organic chemistry literature.[3]
Materials and Reagents
-
Substituted benzyl chloride
-
Solvent (e.g., 80:20 ethanol:water by volume)
-
Conductivity meter or UV-Vis spectrophotometer
-
Constant temperature bath
-
Volumetric flasks and pipettes
Kinetic Measurement by Conductometry
-
Solution Preparation: Prepare a stock solution of the benzyl chloride in a suitable non-reactive solvent (e.g., acetone). Prepare the desired solvolysis solvent mixture (e.g., 80% ethanol).
-
Temperature Equilibration: Equilibrate the solvolysis solvent in the reaction vessel, which is placed in a constant temperature bath set to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Initiation of Reaction: Inject a small aliquot of the benzyl chloride stock solution into the equilibrated solvent with vigorous stirring to ensure rapid mixing. The final concentration of the benzyl chloride should be in the millimolar range.
-
Data Acquisition: Monitor the change in conductivity of the solution over time. The solvolysis reaction produces hydrochloric acid, which increases the conductivity of the solution.
-
Data Analysis: The first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at infinite time (after at least 10 half-lives) and Ct is the conductivity at time t. The slope of this plot is equal to -k.
Caption: Experimental workflow for determining the solvolysis rate constant of a benzyl chloride using conductometry.
Alternative Reagents for Biomolecule Modification: A Kinetic Comparison
While 2-acetoxy-5-nitrobenzyl chloride shows promise as a modifying agent, a variety of other reagents are commonly employed for the chemical modification of proteins, particularly targeting specific amino acid residues. A kinetic comparison is essential for selecting the most appropriate tool for a given application.
Iodoacetamide: A Workhorse for Cysteine Alkylation
Iodoacetamide is a widely used reagent for the specific alkylation of cysteine residues in proteins. The reaction proceeds via an SN2 mechanism where the nucleophilic thiol group of cysteine attacks the electrophilic carbon of iodoacetamide, displacing the iodide ion.
The second-order rate constant for the reaction of iodoacetamide with the free amino acid cysteine is approximately 36 M⁻¹min⁻¹ at pH 7.[3] This provides a benchmark for comparing the reactivity of other cysteine-modifying reagents.
N-Acetylimidazole: A Reagent for Tyrosine Acetylation
N-acetylimidazole is a mild and selective reagent for the acetylation of tyrosine residues. The reaction involves the nucleophilic attack of the phenolate ion of tyrosine on the acetyl group of N-acetylimidazole. While specific rate constants can vary depending on the protein and reaction conditions, this reagent is generally considered to be less reactive than iodoacetamide, allowing for greater selectivity.
The following table provides a qualitative and quantitative comparison of these alternative reagents with the predicted reactivity of 2-acetoxy-5-nitrobenzyl chloride.
| Reagent | Target Residue(s) | Mechanism | Typical Second-Order Rate Constant | Key Advantages | Key Disadvantages |
| 2-Acetoxy-5-nitrobenzyl Chloride (Predicted) | Tryptophan, Cysteine | SN2 with NGP | Likely high, enhanced by NGP | Potential for high reactivity and specificity | Limited experimental data, potential side reactions |
| Iodoacetamide | Cysteine | SN2 | ~36 M⁻¹min⁻¹ (with free Cys)[3] | High specificity for thiols, well-characterized | Can modify other nucleophilic residues at high concentrations |
| N-Acetylimidazole | Tyrosine | Nucleophilic Acyl Substitution | Varies, generally slower than IAM | Mild and selective for tyrosine | Can also modify lysine and other nucleophiles |
Conclusion: Navigating the Nuances of Reactivity for Optimal Experimental Design
The kinetic behavior of 2-acetoxy-5-nitrobenzyl chloride is predicted to be a fascinating interplay of electronic deactivation by the nitro group and rate enhancement through neighboring group participation by the ortho-acetoxy group. This combination could make it a highly reactive and potentially selective reagent. However, without direct experimental kinetic data, its application requires careful consideration and preliminary investigation.
This guide has provided a framework for understanding the reactivity of this compound by drawing comparisons with a wealth of data from substituted benzyl chlorides. Furthermore, by contrasting its predicted behavior with established protein modification reagents like iodoacetamide and N-acetylimidazole, we offer a broader perspective for researchers seeking to choose the optimal chemical tool for their specific needs. The provided experimental protocols serve as a starting point for those wishing to quantify the reactivity of these and other novel reagents, contributing to a more predictive and efficient approach to chemical biology and organic synthesis.
References
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Carugo, D., et al. (2014). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Analytical and Bioanalytical Chemistry, 406(21), 5135–5144.[3]
- Winstein, S., et al. (1951). The Role of Neighboring Groups in Replacement Reactions. I. The Phenyl Group. Journal of the American Chemical Society, 73(6), 2700–2707.
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PrepChem. (2023). Synthesis of 2-nitrobenzoyl chloride. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-hydroxy-5-nitrobenzyl chloride. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Retrieved from [Link]
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Mugberia Gangadhar Mahavidyalaya. (n.d.). Neighbouring group participation in SN reactions and Anchimeric assistance. Retrieved from [Link][1]
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- Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
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Chemistry LibreTexts. (2015). Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]
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- ResearchGate. (2018). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues.
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-
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A Researcher's Guide to the Comparative Reactivity of Substituted Nitrobenzyl Chlorides
For researchers, scientists, and professionals in drug development, understanding the nuances of chemical reactivity is paramount. The selection of a starting material or intermediate can profoundly impact the efficiency, yield, and overall success of a synthetic pathway. Substituted nitrobenzyl chlorides are a class of compounds frequently employed as electrophilic building blocks, and the position of the nitro group on the aromatic ring dramatically influences their reactivity. This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-substituted nitrobenzyl chlorides, supported by mechanistic insights and experimental data, to empower you in making informed decisions in your research.
Fundamental Principles: Electrophilicity and Nucleophilic Substitution at a Benzylic Carbon
The reactivity of substituted nitrobenzyl chlorides in nucleophilic substitution reactions is governed by the electrophilicity of the benzylic carbon. The carbon-chlorine bond is polarized, rendering the benzylic carbon susceptible to attack by a nucleophile. The reaction can proceed through two primary mechanisms: the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2).
The SN1 mechanism involves a two-step process where the leaving group (chloride) departs first to form a carbocation intermediate, which is then attacked by the nucleophile. The rate of this reaction is primarily dependent on the stability of the carbocation.
The SN2 mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The reaction proceeds through a five-coordinate transition state, and its rate is sensitive to steric hindrance around the reaction center.
The presence of a nitro group (—NO₂) on the benzene ring significantly impacts the reaction pathway and rate due to its strong electron-withdrawing nature. This effect is exerted through both the inductive effect (through-bond polarization) and the resonance effect (delocalization of electrons through the π-system).
The Positional Isomerism Effect: A Head-to-Head Comparison of Ortho, Meta, and Para Reactivity
The substitution pattern of the nitro group leads to distinct electronic and steric environments for the benzylic carbon, resulting in a clear hierarchy of reactivity.
Para-Nitrobenzyl Chloride: Enhanced Reactivity through Resonance Stabilization
The para-nitrobenzyl chloride is generally the most reactive of the three isomers towards nucleophilic attack, particularly in reactions with SN2 character. The strong electron-withdrawing nitro group at the para position can effectively stabilize the electron-rich transition state of an SN2 reaction through resonance. This delocalization of negative charge lowers the activation energy of the reaction, thus increasing the reaction rate.[1] In cases where an SN1 mechanism is operative, the para-nitro group destabilizes the carbocation intermediate, slowing down the reaction.
Ortho-Nitrobenzyl Chloride: A Balance of Electronic Activation and Steric Hindrance
The ortho-isomer presents a more complex scenario. Electronically, the nitro group at the ortho position can also participate in resonance stabilization of the SN2 transition state, similar to the para isomer. However, its close proximity to the reaction center introduces significant steric hindrance. This steric bulk can impede the approach of the nucleophile, slowing down the reaction rate. The net effect on reactivity is a balance between these two opposing factors. In many cases, the steric hindrance dominates, making the ortho-isomer less reactive than its para counterpart.[2][3]
Meta-Nitrobenzyl Chloride: Inductive Effects Dominate
In the meta position, the nitro group cannot directly participate in resonance with the benzylic carbon. Therefore, its influence is primarily through the inductive effect. As an electron-withdrawing group, it still increases the electrophilicity of the benzylic carbon, making it more reactive than unsubstituted benzyl chloride. However, without the powerful resonance stabilization of the transition state seen in the ortho and para isomers, the meta-nitrobenzyl chloride is generally the least reactive of the three isomers in SN2 reactions. In solvolysis reactions that may have some SN1 character, the meta-isomer has been observed to be more reactive than the ortho and para isomers, as the strong deactivating resonance effect is absent.
Quantitative Comparison: A Look at the Experimental Data
Table 1: Relative Solvolysis Rates of Substituted Nitrobenzyl Halides
| Compound | Leaving Group | Solvent | Relative Rate | Reference |
| p-Nitrobenzyl Bromide | Br | 50% Ethanol | 1.00 | [2] |
| o-Nitrobenzyl Bromide | Br | 50% Ethanol | ~1.0 | [2] |
| p-Nitrobenzal Chloride | Cl | 50% Ethanol | 1.00 | |
| o-Nitrobenzal Chloride | Cl | 50% Ethanol | 0.62 | |
| m-Nitrobenzal Chloride | Cl | 50% Ethanol | >1 (more reactive than o/p) |
Note: The data for nitrobenzal chlorides (Ar-CHCl₂) provides a useful comparison, though the reactivity will differ from nitrobenzyl chlorides (Ar-CH₂Cl).
The solvolysis data suggests that for bromides, the ortho and para isomers have similar reactivity in the absence of a strong nucleophile. However, for the dichlorides, the para isomer is significantly more reactive than the ortho isomer, highlighting the impact of steric hindrance. The higher reactivity of the meta-isomer in this specific solvolysis study is noteworthy and points to the complex interplay of factors in reactions with significant SN1 character.
Mechanistic Insights from Hammett Plots
The Hammett equation, log(k/k₀) = σρ, provides a powerful tool for quantifying the electronic effects of substituents on reaction rates.[4] In this equation, k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (a measure of the electronic effect of the substituent), and ρ is the reaction constant (a measure of the sensitivity of the reaction to substituent effects).
Experimental Design: A Protocol for Comparative Kinetic Analysis
To rigorously compare the reactivity of the three isomers, a well-designed kinetic experiment is essential. The following protocol outlines a general procedure that can be adapted for various nucleophiles and solvents.
Objective: To determine the second-order rate constants for the reaction of ortho-, meta-, and para-nitrobenzyl chloride with a given nucleophile in a specific solvent at a constant temperature.
Materials:
-
Ortho-nitrobenzyl chloride
-
Meta-nitrobenzyl chloride
-
Para-nitrobenzyl chloride
-
Nucleophile of choice (e.g., sodium hydroxide, sodium methoxide, sodium azide)
-
Anhydrous solvent (e.g., ethanol, acetonitrile, DMSO)
-
Thermostated water bath or reaction block
-
Analytical instrument for monitoring reaction progress (e.g., UV-Vis spectrophotometer, HPLC, GC, or conductivity meter)
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each nitrobenzyl chloride isomer of known concentration in the chosen solvent.
-
Prepare a stock solution of the nucleophile of known concentration in the same solvent.
-
-
Kinetic Runs:
-
Equilibrate the stock solutions and the reaction vessel to the desired temperature in the thermostated bath.
-
To initiate the reaction, mix known volumes of the nitrobenzyl chloride solution and the nucleophile solution in the reaction vessel. It is advisable to use pseudo-first-order conditions, where the concentration of the nucleophile is in large excess (at least 10-fold) compared to the nitrobenzyl chloride.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a large volume of a cold solvent or a quenching reagent).
-
Analyze the quenched aliquots using the chosen analytical method to determine the concentration of the remaining nitrobenzyl chloride or the formed product.
-
-
Data Analysis:
-
For each isomer, plot the natural logarithm of the concentration of the nitrobenzyl chloride (ln[NBC]) versus time.
-
Under pseudo-first-order conditions, this plot should be linear. The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k').
-
The second-order rate constant (k₂) can be calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile in excess: k₂ = k' / [Nucleophile].
-
Repeat the experiment at different temperatures to determine the activation parameters (Ea, ΔH‡, ΔS‡) using the Arrhenius and Eyring equations.
-
Visualization of the Experimental Workflow:
Caption: Workflow for the comparative kinetic analysis of substituted nitrobenzyl chlorides.
Mechanistic Visualizations
The following diagrams illustrate the transition states for the SN1 and SN2 reactions of a substituted benzyl chloride.
SN1 Reaction Mechanism
Caption: Energy profile for a one-step SN2 reaction.
Conclusion and Future Directions
The reactivity of substituted nitrobenzyl chlorides is a finely tuned interplay of electronic and steric effects. The para-isomer generally exhibits the highest reactivity in SN2 reactions due to potent resonance stabilization of the transition state. The ortho-isomer's reactivity is attenuated by steric hindrance, while the meta-isomer, lacking direct resonance effects, is typically the least reactive of the three.
For researchers in drug development and organic synthesis, a thorough understanding of these reactivity trends is crucial for optimizing reaction conditions and achieving desired synthetic outcomes. While this guide provides a comprehensive overview based on available data, further systematic kinetic studies comparing all three isomers with a broader range of nucleophiles and in various solvent systems would be invaluable to the scientific community. Such studies would allow for the construction of a more complete quantitative picture of the reactivity of these important synthetic intermediates.
References
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Hughes, E. D. (1935). 300. Reaction kinetics and the Walden inversion. Part VI. The decomposition of α-phenylethyl bromide in formic acid. J. Chem. Soc., 1593-1597. [Link]
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Joseph, J., & Saroja, G. (2012). Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. Asian Journal of Chemistry, 24(10), 4733. [Link]
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Kyong, J. B., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International journal of molecular sciences, 20(16), 4026. [Link]
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Westaway, K. C., & Waszczylo, Z. (1982). Isotope effects in nucleophilic substitution reactions. IV. The effect of changing a substituent at the α carbon on the structure of the SN2 transition state. Canadian Journal of Chemistry, 60(20), 2500-2507. [Link]
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Buncel, E., & Menon, B. C. (1977). SN2 Reactions of Nitranions with Benzyl Chlorides. Journal of the American Chemical Society, 99(13), 4457-4461. [Link]
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Richard, J. P., et al. (2011). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. International journal of molecular sciences, 12(1), 473–487. [Link]
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Bansal, R. K., & Singh, S. (1984). Effect of Nitro Group on Solvolysis of o-Nitro- & p-Nitro-benzal Chlorides. Indian Journal of Chemistry, 23A, 235-236. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Acetoxy-5-nitrobenzyl chloride
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper disposal is not merely a regulatory necessity but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 2-Acetoxy-5-nitrobenzyl chloride, grounded in chemical principles and best practices for laboratory safety.
Our approach is built on a foundation of proactive risk mitigation. We will not just outline procedures but explain the chemical reasoning behind them, ensuring that you, the user, are empowered to make informed safety decisions.
Understanding the Hazard Profile of 2-Acetoxy-5-nitrobenzyl chloride
Before any handling or disposal, a thorough understanding of the compound's inherent risks is paramount. 2-Acetoxy-5-nitrobenzyl chloride is a multi-functional molecule, and its hazards are a composite of its constituent chemical groups.
-
Corrosivity and Lachrymatory Properties : As a benzyl chloride derivative, this compound is highly reactive. It is classified as corrosive, capable of causing severe skin burns and serious eye damage.[1] Upon contact with moisture, such as on mucous membranes or skin, the benzyl chloride moiety can hydrolyze to produce hydrochloric acid, leading to irritation and chemical burns.[2] This reactivity also makes it a potent lachrymator (a substance that causes tearing).[3]
-
Reactivity with Water and Bases : The compound is sensitive to moisture and air.[4] It reacts with water and is incompatible with strong bases.[4] This reactivity is central to both its hazards and its degradation pathway. The primary reaction is the hydrolysis of the benzylic chloride, a process that is significantly accelerated under basic conditions.[5] The acetoxy group is also an ester and is susceptible to base-catalyzed hydrolysis (saponification).
-
Halogenated Nitroaromatic : As a chlorinated and nitrated aromatic compound, it falls into specific categories of chemical waste that require careful segregation and disposal, typically via incineration by a licensed facility.[6] The nitro group, being a strong electron-withdrawing group, influences the molecule's overall reactivity.[7][8]
Key Hazard Information Summary
| Hazard Classification | Description | GHS Pictogram |
| Skin Corrosion | Category 1B: Causes severe skin burns and eye damage.[1] | Corrosive |
| Serious Eye Damage | Category 1: Causes serious eye damage.[1] | Corrosive |
| Lachrymator | Substance which increases the flow of tears.[3] | Irritant |
| Reactivity | Air and moisture sensitive; incompatible with strong bases.[4] | Not Applicable |
The Disposal Workflow: A Three-Stage Approach
The proper disposal of 2-Acetoxy-5-nitrobenzyl chloride should be viewed as a systematic process involving three key stages: Immediate Handling & Segregation , Controlled Deactivation (for small residual amounts) , and Final Disposal .
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A Researcher's Guide to the Safe Handling of 2-Acetoxy-5-nitrobenzyl chloride
The proper and safe handling of laboratory reagents is paramount to ensuring the well-being of researchers and the integrity of scientific work. This guide provides essential, immediate safety and logistical information for the handling of 2-Acetoxy-5-nitrobenzyl chloride, a compound that, like many of its chemical relatives, requires careful management due to its potential hazards. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively.
Understanding the Risks: A Profile of 2-Acetoxy-5-nitrobenzyl chloride
The primary hazards associated with this and similar compounds include:
-
Corrosivity: Likely to cause severe burns to the skin and eyes upon direct contact[1][2][3].
-
Respiratory Irritation: Inhalation of dust or vapors can lead to severe respiratory tract irritation[1].
-
Reactivity: Can react with water, including moisture in the air, to release hydrogen chloride (HCl) gas, which is corrosive and toxic[3].
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protective equipment is crucial when handling 2-Acetoxy-5-nitrobenzyl chloride. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eyes and Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields (minimum); chemical splash goggles are recommended. | Nitrile or neoprene gloves. | Laboratory coat. | Use in a certified chemical fume hood. |
| Dissolving in Solvent | Chemical splash goggles and a face shield. | Nitrile or neoprene gloves. Double gloving is recommended. | Chemical-resistant laboratory coat or apron. | Mandatory use of a certified chemical fume hood. |
| Running a Reaction | Chemical splash goggles and a face shield. | Nitrile or neoprene gloves. | Chemical-resistant laboratory coat. | Mandatory use of a certified chemical fume hood. |
| Work-up and Purification | Chemical splash goggles and a face shield. | Nitrile or neoprene gloves. | Chemical-resistant laboratory coat or apron. | Mandatory use of a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant suit or apron over a lab coat. | Air-purifying respirator with appropriate cartridges for organic vapors and acid gases, or a self-contained breathing apparatus (SCBA) for large spills. |
Step-by-Step Guide to Donning and Doffing PPE
Properly putting on and taking off your PPE is as important as selecting the right equipment to prevent contamination.
Donning PPE Protocol:
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
-
First Pair of Gloves (Optional but Recommended): Put on a pair of nitrile gloves.
-
Laboratory Coat/Apron: Don a clean, properly fitting laboratory coat or a chemical-resistant apron.
-
Respiratory Protection (if required): If working outside of a fume hood or if there is a risk of aerosol generation, don a properly fitted respirator.
-
Eye and Face Protection: Put on chemical splash goggles. If a higher level of protection is needed, add a face shield over the goggles.
-
Second Pair of Gloves: Put on a second pair of nitrile or neoprene gloves, ensuring they extend over the cuffs of your lab coat.
Doffing PPE Protocol:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of your head to avoid touching the front surfaces.
-
Laboratory Coat/Apron: Unfasten the lab coat and roll it down from your shoulders, keeping the contaminated outer surface away from your body.
-
Inner Gloves: Remove the inner pair of gloves using the same peeling technique as the outer pair.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Decision-Making for PPE Selection
The level of PPE required can vary based on the specific procedure and the potential for exposure. The following diagram illustrates a logical workflow for selecting appropriate PPE.
Caption: PPE selection workflow for handling 2-Acetoxy-5-nitrobenzyl chloride.
Spill and Disposal Management
In the event of a spill, evacuate the area and alert your supervisor. For small spills, if you are trained and have the appropriate spill kit, you can proceed with cleanup. Neutralize acidic byproducts with a suitable absorbent material like sodium bicarbonate. All contaminated materials, including PPE, must be disposed of as hazardous chemical waste in accordance with your institution's and local regulations[1].
Conclusion
By understanding the potential hazards of 2-Acetoxy-5-nitrobenzyl chloride and diligently applying the principles of safe laboratory practice, including the consistent and correct use of personal protective equipment, researchers can minimize risks and maintain a safe working environment. Always consult your institution's specific safety protocols and the available safety data sheets for related compounds before beginning any new procedure.
References
-
INDOFINE Chemical Company, Inc. Safety Data Sheet - 2-ACETOXY-5-NITROBENZYL CHLORIDE. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic, Irritative, and Corrosive Gases and Liquids. Retrieved from [Link]
-
The Chlorine Institute. Personal Protective Equipment for Chlor-Alkali Chemicals. Retrieved from [Link]
-
ChemWhat. 2-ACETOXY-5-NITROBENZYL CHLORIDE CAS#: 5174-32-3. Retrieved from [Link]
-
New Jersey Department of Health. HAZARD SUMMARY - ACRYLYL CHLORIDE. Retrieved from [Link]
-
The University of Arizona Research Laboratory & Safety Services. Corrosives Hazard Class Standard Operating Procedure. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
